Bromo-PEG12-acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H53BrO14/c28-2-4-32-6-8-34-10-12-36-14-16-38-18-20-40-22-24-42-26-25-41-23-21-39-19-17-37-15-13-35-11-9-33-7-5-31-3-1-27(29)30/h1-26H2,(H,29,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTZWCVOBWHIBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCBr)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H53BrO14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
681.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Chemical Properties of Bromo-PEG12-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromo-PEG12-acid is a heterobifunctional linker molecule widely utilized in the fields of bioconjugation, drug delivery, and targeted protein degradation, most notably in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its structure comprises a twelve-unit polyethylene glycol (PEG) chain, which imparts hydrophilicity and favorable pharmacokinetic properties, flanked by a reactive bromo group at one terminus and a carboxylic acid at the other. This dual functionality allows for the sequential and controlled conjugation of two different molecular entities, making it a versatile tool for the construction of complex biomolecules. This guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols for its use, and logical workflows for its application in advanced drug development.
Core Chemical Properties
The utility of this compound as a molecular linker is defined by its distinct chemical and physical characteristics. These properties are summarized in the tables below for easy reference and comparison.
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 681.6 g/mol | [] |
| Purity | Typically ≥95% | [] |
| Appearance | Varies (often a solid or viscous oil) | N/A |
| Solubility | Soluble in DMSO, DCM, DMF | N/A |
Reactivity and Functional Group Characteristics
| Functional Group | Reactivity | Key Features |
| Bromo Group | Susceptible to nucleophilic substitution | The bromide ion is an excellent leaving group, facilitating reactions with nucleophiles such as thiols and amines.[2] |
| Carboxylic Acid | Can form amide bonds, esters, etc. | Requires activation with coupling agents (e.g., HATU, EDC) to react with primary amines. The pKa is estimated to be in the range of 4-5, similar to typical carboxylic acids.[3][4] |
Experimental Protocols
The bifunctional nature of this compound allows for a two-step conjugation strategy. The following are detailed methodologies for the key reactions involving its two terminal functional groups.
Protocol 1: Amide Bond Formation via the Carboxylic Acid Terminus
This protocol describes the coupling of the carboxylic acid group of this compound with a primary amine-containing molecule (Molecule A-NH2).
Materials:
-
This compound
-
Amine-containing molecule (Molecule A-NH2)
-
Anhydrous Dimethylformamide (DMF)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
5% Lithium Chloride (LiCl) solution
-
Saturated Sodium Bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Ethyl acetate
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the amine-containing molecule (Molecule A-NH2) (1.0-1.2 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 2-12 hours. Monitor the reaction progress by a suitable analytical technique such as LC-MS or TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the resulting product (Bromo-PEG12-NH-Molecule A) by flash column chromatography.
Protocol 2: Nucleophilic Substitution of the Bromo Group
This protocol details the reaction of the bromo terminus of a this compound derivative with a thiol-containing molecule (Molecule B-SH). This reaction is typically performed after the carboxylic acid has been conjugated.
Materials:
-
Bromo-PEG12-conjugated molecule (e.g., from Protocol 1)
-
Thiol-containing molecule (Molecule B-SH)
-
Anhydrous DMF or a suitable polar aprotic solvent
-
A non-nucleophilic base (e.g., DIPEA or Potassium Carbonate)
Procedure:
-
Dissolve the Bromo-PEG12-conjugated molecule (1.0 equivalent) in anhydrous DMF under an inert atmosphere.
-
Add the thiol-containing molecule (Molecule B-SH) (1.1-1.5 equivalents) to the solution.
-
Add the base (e.g., DIPEA, 2.0-3.0 equivalents) to the reaction mixture. The base deprotonates the thiol to form the more nucleophilic thiolate.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) for 4-24 hours. Monitor the reaction progress by LC-MS or TLC.
-
Once the reaction is complete, dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the final conjugate (Molecule B-S-PEG12-NH-Molecule A) by an appropriate method such as flash column chromatography or preparative HPLC.
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate logical workflows and relationships involving this compound in the context of drug development.
References
The Strategic Application of Bromo-PEG12-acid in Modern Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of advanced therapeutics, the development of highly specific and efficient drug molecules is paramount. Bromo-PEG12-acid has emerged as a critical chemical tool, primarily utilized as a heterobifunctional linker in the synthesis of complex drug modalities such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its unique properties, including a defined length, hydrophilicity, and versatile reactive ends, make it an invaluable component in connecting distinct molecular entities to create potent and selective therapeutic agents. This guide provides a comprehensive overview of the applications of this compound, with a focus on its role in PROTAC development, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.
Core Functionality of this compound
This compound is a polyethylene glycol (PEG) derivative characterized by a bromo group at one terminus and a carboxylic acid group at the other, connected by a 12-unit PEG chain. This structure imparts several key features:
-
Hydrophilicity : The PEG chain significantly increases the aqueous solubility of the molecule it is incorporated into. This is particularly advantageous for PROTACs, which are often large, complex molecules with poor solubility.[1]
-
Biocompatibility : PEG is a well-established biocompatible polymer, minimizing immunogenicity and non-specific binding in biological systems.
-
Defined Length and Flexibility : The 12-unit PEG chain provides a specific spatial separation between the two conjugated molecules, which is crucial for the optimal biological activity of PROTACs. The flexibility of the PEG chain allows for the necessary conformational adjustments to facilitate the formation of stable ternary complexes.
-
Orthogonal Reactivity : The bromo and carboxylic acid groups offer distinct chemical handles for sequential conjugation reactions. The bromo group is an excellent leaving group for nucleophilic substitution, readily reacting with thiol groups.[2] The carboxylic acid can be activated to form a stable amide bond with primary amines.[3]
Application in PROTAC Synthesis
The primary application of this compound is in the construction of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent proteasomal degradation of that protein.[4] A PROTAC molecule is composed of three key components: a ligand for the target protein (the "warhead"), a ligand for an E3 ligase (the "anchor"), and a linker that connects the two.
The linker is a critical determinant of a PROTAC's efficacy. Its length, composition, and attachment points can significantly influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), as well as the overall physicochemical properties of the PROTAC, such as cell permeability and solubility.[1] PEG linkers, including this compound, are among the most commonly used linkers in PROTAC design.
The Impact of PEG Linker Length on PROTAC Efficacy
The length of the PEG linker is a crucial parameter that must be optimized for each target protein and E3 ligase pair. A linker that is too short may result in steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long may lead to a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.
The following table summarizes the impact of linker length on the degradation efficiency of PROTACs targeting various proteins, illustrating the importance of optimizing this parameter.
| Target Protein | E3 Ligase | Linker Length (atoms) | Degradation Efficacy (DC50/Dmax) |
| BRD4 | CRBN | Varied (PEG) | Optimal degradation with 3-5 PEG units |
| BTK | CRBN | Varied (PEG) | Activity increases with linker length up to 12 atoms |
| ERα | VHL | 12 | Less potent |
| ERα | VHL | 16 | More potent |
Data compiled from publicly available research. DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are cell-line dependent.
Experimental Protocols
The following are representative protocols for the synthesis of a PROTAC using this compound. These protocols are based on standard bioconjugation techniques and may require optimization for specific substrates.
Protocol 1: Synthesis of an Amide-Linked PROTAC via Carboxylic Acid Activation
This protocol describes the coupling of a carboxylic acid-functionalized component (e.g., an E3 ligase ligand) with an amine-functionalized target protein ligand using this compound as the linker.
Step 1: Activation of this compound
-
Dissolve this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under a nitrogen atmosphere.
-
Add a coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 15-30 minutes to generate the activated ester.
Step 2: Coupling with an Amine-Functionalized Ligand
-
To the activated this compound solution, add the amine-functionalized target protein ligand (1.1 eq).
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Bromo-PEG12-ligand intermediate.
Step 3: Coupling with a Thiol-Containing Ligand
-
Dissolve the Bromo-PEG12-ligand intermediate (1.0 eq) and the thiol-containing E3 ligase ligand (1.2 eq) in a suitable solvent such as DMF.
-
Add a mild base, such as potassium carbonate (K2CO3, 2.0 eq), to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC product using preparative HPLC.
Signaling Pathway Intervention: Targeting the JAK-STAT Pathway
A key application of PROTACs is the targeted degradation of proteins involved in disease-related signaling pathways. The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade that regulates cell growth, proliferation, and differentiation. Aberrant activation of the JAK-STAT pathway is implicated in various cancers and inflammatory diseases.
PROTACs can be designed to target specific JAK proteins for degradation, thereby inhibiting the downstream signaling cascade. A JAK-targeting PROTAC would consist of a JAK inhibitor (the warhead) linked to an E3 ligase ligand.
Caption: The JAK-STAT signaling pathway and its inhibition by a JAK-targeting PROTAC.
Experimental Workflow for PROTAC Evaluation
The development of a novel PROTAC requires a systematic evaluation of its biological activity. The following diagram outlines a typical experimental workflow for assessing the efficacy of a newly synthesized PROTAC.
Caption: A typical experimental workflow for the synthesis and evaluation of a PROTAC.
Conclusion
This compound is a versatile and highly valuable tool in modern drug discovery, particularly in the rapidly advancing field of targeted protein degradation. Its well-defined structure, hydrophilicity, and bifunctional nature provide medicinal chemists with a reliable building block for the rational design and synthesis of complex therapeutic agents like PROTACs. The ability to modulate the physicochemical and pharmacological properties of these agents through the careful selection of linkers such as this compound is a testament to the intricate and sophisticated nature of contemporary drug development. As our understanding of the "linkerology" of PROTACs continues to grow, the strategic use of precisely engineered linkers will undoubtedly play an even more critical role in the creation of next-generation therapeutics.
References
An In-depth Technical Guide to Bromo-PEG12-acid: Structure, Mechanism, and Applications in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromo-PEG12-acid is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation, drug delivery, and proteomics. This polyethylene glycol (PEG) derivative features a terminal bromo group and a carboxylic acid, enabling the covalent linkage of diverse molecules. The 12-unit PEG chain imparts hydrophilicity, which can enhance the solubility and bioavailability of the resulting conjugates. This guide provides a comprehensive overview of the structure, reaction mechanisms, and applications of this compound, complete with experimental protocols and quantitative data to facilitate its use in research and development.
Structure and Physicochemical Properties
This compound is characterized by a linear chain of 12 ethylene glycol units, flanked by a bromoacetyl group at one terminus and a carboxylic acid at the other. This structure provides two distinct reactive handles for sequential or orthogonal conjugation strategies.
| Property | Value | Reference |
| Molecular Formula | C29H57BrO15 | [1] |
| Molecular Weight | 738.7 g/mol | [1] |
| Purity | Typically >95% | [1] |
| Solubility | Soluble in water, DMSO, DMF, and other polar organic solvents. | [2] |
| Storage | Recommended storage at -20°C for long-term stability. | [1] |
Mechanism of Action and Key Reactions
The utility of this compound lies in the distinct reactivity of its two functional groups: the bromoacetyl group and the carboxylic acid.
Bromoacetyl Group: Reaction with Nucleophiles
The bromoacetyl group is an excellent leaving group for nucleophilic substitution reactions, primarily with thiol and amino groups.
-
Reaction with Thiols: The bromoacetyl moiety reacts readily with sulfhydryl groups (e.g., from cysteine residues in proteins or peptides) to form a stable thioether bond. This reaction is highly efficient and proceeds under mild conditions. The reaction rate is pH-dependent, with optimal reactivity typically observed at a pH range of 7.5-9.0. At pH 6.5, the reaction with thiols is significantly faster than with maleimides, allowing for kinetic discrimination.
-
Reaction with Amines: The bromoacetyl group can also react with primary and secondary amines, although the reaction with thiols is generally more rapid and specific under physiological conditions. The reaction with amines also proceeds via nucleophilic substitution to form a stable amine linkage.
Carboxylic Acid Group: Amide Bond Formation
The terminal carboxylic acid can be activated to form a stable amide bond with primary and secondary amines (e.g., lysine residues in proteins or amine-functionalized molecules). This reaction typically requires the use of coupling agents.
-
EDC/NHS Chemistry: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) is a common method to activate the carboxylic acid, forming a more reactive NHS ester. This intermediate then readily reacts with amine groups to form an amide bond.
-
HATU Chemistry: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is another highly efficient coupling reagent that facilitates rapid amide bond formation with minimal side reactions.
Experimental Protocols
Protocol for Thiol-Bromoacetylation
This protocol describes a general procedure for conjugating this compound to a thiol-containing molecule, such as a cysteine-containing peptide.
Materials:
-
This compound
-
Thiol-containing peptide
-
Phosphate buffered saline (PBS), pH 7.5-8.5
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Dissolve the thiol-containing peptide in PBS buffer to a final concentration of 1-5 mg/mL.
-
Dissolve this compound in a minimal amount of DMF or DMSO and add it to the peptide solution. A 5 to 10-fold molar excess of the this compound is typically used.
-
Allow the reaction to proceed at room temperature for 2-4 hours with gentle stirring.
-
Monitor the reaction progress using LC-MS or MALDI-TOF MS.
-
Once the reaction is complete, purify the conjugate using an appropriate SEC column to remove excess unreacted this compound and other small molecules.
-
Characterize the purified conjugate by MS to confirm the molecular weight and by SDS-PAGE to assess purity.
Protocol for Amide Bond Formation via EDC/NHS Chemistry
This protocol outlines the conjugation of this compound to an amine-containing molecule.
Materials:
-
This compound
-
Amine-containing molecule
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-7.5)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.5)
-
Dialysis or SEC for purification
Procedure:
-
Dissolve this compound in Activation Buffer to a concentration of 10-20 mg/mL.
-
Prepare fresh stock solutions of EDC and NHS in Activation Buffer or anhydrous DMF/DMSO (e.g., 10 mg/mL).
-
Add a 2 to 5-fold molar excess of both EDC and NHS to the this compound solution.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Dissolve the amine-containing molecule in Coupling Buffer.
-
Add the activated this compound solution to the amine-containing molecule. A 1.1 to 1.5-fold molar excess of the activated PEG is typically used.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM and incubate for 15-30 minutes.
-
Purify the conjugate by dialysis against an appropriate buffer or by SEC.
-
Characterize the final product by MS and other relevant analytical techniques.
Applications in Drug Development
This compound is a valuable tool in the development of advanced therapeutics, particularly in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
Antibody-Drug Conjugates (ADCs)
In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a tumor-specific antigen. The linker plays a crucial role in the stability and efficacy of the ADC. This compound can be used to attach the drug to the antibody, often through conjugation to cysteine or lysine residues. The PEG spacer can improve the solubility and pharmacokinetic profile of the ADC.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are bifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. The linker connecting the target-binding ligand and the E3 ligase-binding ligand is critical for the formation of a productive ternary complex. This compound provides a flexible and hydrophilic linker of a defined length, which can be optimized to achieve potent and selective protein degradation.
Visualizing Workflows and Mechanisms
Experimental Workflow for Bioconjugation
References
Bromo-PEG12-acid: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals
Introduction: Bromo-PEG12-acid is a heterobifunctional linker molecule integral to the fields of bioconjugation, drug delivery, and diagnostics. Its structure, featuring a terminal bromo group and a carboxylic acid connected by a 12-unit polyethylene glycol (PEG) chain, offers a versatile tool for covalently attaching to various biomolecules. The PEG component is crucial for enhancing the hydrophilicity and, consequently, the aqueous solubility of the resulting conjugates.[1][2] This guide provides a comprehensive overview of the solubility and stability of this compound, offering critical data and methodologies for its effective application in research and development.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its handling and application.
| Property | Value | Source |
| Molecular Formula | C29H57BrO15 | N/A |
| Molecular Weight | 725.66 g/mol | N/A |
| Appearance | White to off-white solid or viscous oil | General Knowledge |
| Storage | Long-term at -20°C, short-term at 0-4°C (dry and dark) | [3] |
Solubility Profile
The solubility of this compound is a key parameter for its use in various experimental settings. The presence of the PEG chain significantly influences its solubility profile, particularly in aqueous media. While specific quantitative solubility data for this compound is not extensively published, a qualitative and predictive solubility profile can be constructed based on the properties of similar PEGylated molecules.
Aqueous Solubility
The hydrophilic nature of the 12-unit PEG chain imparts good water solubility to this compound.[1][2] The carboxylic acid group can be deprotonated at neutral and basic pH, further enhancing its solubility in aqueous buffers.
Organic Solvent Solubility
This compound is expected to be soluble in a range of polar organic solvents. For a structurally related compound, Bromoacetamido-PEG12-amido-DBCO, solubility has been indicated in several common organic solvents. This provides a strong basis for predicting the solubility of this compound.
| Solvent | Expected Solubility | Rationale / Notes |
| Water | Soluble | The hydrophilic PEG chain and carboxylic acid group promote aqueous solubility. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of compounds. |
| Dimethylformamide (DMF) | Soluble | A polar aprotic solvent commonly used for reactions involving PEGylated linkers. |
| Dichloromethane (DCM) | Soluble | A moderately polar solvent that can dissolve many organic compounds. |
| Acetonitrile (ACN) | Soluble | A polar aprotic solvent often used in chromatography and as a reaction solvent. |
| Methanol (MeOH) | Soluble | A polar protic solvent that can hydrogen bond with the PEG chain. |
Stability Profile
The stability of this compound is critical for its storage and for the design of robust conjugation protocols. Key factors influencing its stability include pH, temperature, and the presence of nucleophiles.
pH Stability
The primary labile bond susceptible to hydrolysis in this compound is the ether linkage within the PEG chain, although this is generally stable under most conditions. The bromo group's reactivity is pH-dependent.
-
Acidic Conditions (pH < 4): Generally stable. The ether linkages of the PEG chain are relatively resistant to acid-catalyzed hydrolysis under mild conditions.
-
Neutral Conditions (pH 6-8): The molecule is sufficiently stable for most bioconjugation reactions. The bromo group is available for nucleophilic substitution.
-
Basic Conditions (pH > 8): The bromo group becomes more susceptible to hydrolysis, which can compete with the desired nucleophilic substitution reaction. Prolonged exposure to high pH should be avoided. Some PEG derivatives, like PEG-epoxides, show excellent stability at basic pH, but this is not characteristic of bromo-PEG linkers.
Temperature Stability
For long-term storage, maintaining this compound at -20°C is recommended to minimize degradation. For short-term storage and during experimental procedures, it is generally stable at ambient temperatures. However, elevated temperatures can accelerate hydrolysis and other degradation pathways.
Stability in the Presence of Nucleophiles
The bromo group is a good leaving group and is intended to react with nucleophiles, such as thiols and amines, for conjugation. Therefore, this compound is inherently reactive towards these functional groups and should not be stored in buffers containing them.
Experimental Protocols
Protocol for Determining Thermodynamic Solubility
This protocol outlines a general method for determining the thermodynamic solubility of this compound in a given solvent.
Workflow for Thermodynamic Solubility Determination
Caption: Workflow for determining the thermodynamic solubility of this compound.
Materials:
-
This compound
-
Solvent of interest (e.g., water, buffer, organic solvent)
-
Vials with screw caps
-
Thermostatically controlled shaker
-
Centrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Charged Aerosol Detector (CAD) or Mass Spectrometer (MS))
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a vial. An excess is ensured by the presence of undissolved solute.
-
Equilibration: Tightly cap the vial and place it in a shaker at a constant temperature (e.g., 25 °C) for 24-72 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the vial to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw a known volume of the clear supernatant.
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standards and the diluted supernatant sample by HPLC-CAD or LC-MS.
-
Construct a calibration curve from the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation: Calculate the concentration of the original saturated solution, accounting for the dilution factor. This value represents the thermodynamic solubility.
Protocol for Assessing Stability by HPLC
This protocol allows for the monitoring of this compound degradation over time under specific conditions (e.g., different pH values).
Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound using HPLC.
Materials:
-
This compound
-
Buffers of different pH values
-
Constant temperature incubator
-
HPLC system with a UV or MS detector
-
Reversed-phase HPLC column (e.g., C18)
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or water).
-
Incubation: Aliquot the stock solution into separate vials containing buffers of different pH values (e.g., pH 4, 7, 9). Incubate these solutions at a constant temperature (e.g., 37 °C).
-
Time-Course Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a sample from each vial. If necessary, quench any reaction by adjusting the pH to neutral.
-
HPLC Analysis: Analyze each sample by reversed-phase HPLC.
-
Data Analysis:
-
Integrate the peak area corresponding to the intact this compound.
-
Calculate the percentage of the remaining this compound at each time point relative to the initial time point (t=0).
-
Plot the percentage of remaining compound against time to determine the degradation rate.
-
Potential Degradation Pathway
The primary degradation pathway of concern for this compound under aqueous conditions, particularly at elevated pH, is the hydrolysis of the bromo group to a hydroxyl group.
Hydrolysis of this compound
Caption: Potential hydrolysis pathway of this compound.
This reaction results in the formation of Hydroxy-PEG12-acid, which is no longer reactive towards nucleophiles for conjugation via the original pathway.
Conclusion
This compound is a valuable tool in bioconjugation and drug delivery, largely due to the beneficial properties imparted by its PEG chain. A thorough understanding of its solubility and stability is paramount for its successful application. While it exhibits good solubility in aqueous solutions and polar organic solvents, care must be taken to mitigate its degradation, particularly through hydrolysis of the bromo group under basic conditions. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess these critical parameters in their own systems, ensuring robust and reproducible results.
References
Heterobifunctional PEG Linkers for Bioconjugation: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction to Heterobifunctional PEG Linkers
Heterobifunctional polyethylene glycol (PEG) linkers are indispensable tools in modern bioconjugation, serving as molecular bridges to covalently connect two different biomolecules or a biomolecule to a small molecule drug.[1] These linkers are characterized by a central hydrophilic PEG chain of varying length, flanked by two distinct reactive functional groups at either end.[2][3] This dual reactivity allows for the sequential and controlled conjugation of different molecular entities, a crucial feature in the development of advanced therapeutics and research reagents.[4]
The incorporation of a PEG spacer confers several advantageous properties to the resulting bioconjugate. It enhances hydrophilicity, which can improve the solubility and reduce aggregation of otherwise hydrophobic molecules.[5] Furthermore, the PEG chain can shield the bioconjugate from enzymatic degradation and recognition by the immune system, thereby prolonging its circulation half-life and reducing immunogenicity. The ability to precisely control the length of the PEG linker also allows for the optimization of the spatial orientation and distance between the conjugated molecules, which is often critical for biological activity.
This guide provides a comprehensive overview of the core principles of heterobifunctional PEG linkers, detailed experimental protocols for their use, quantitative data to aid in linker selection, and visualizations of key biological and experimental workflows.
Core Properties and Common Chemistries
The versatility of heterobifunctional PEG linkers stems from the wide array of available reactive functional groups, each exhibiting specific reactivity towards a particular functional group on a biomolecule. The choice of chemistry is dictated by the available functional groups on the molecules to be conjugated and the desired stability of the resulting linkage.
Commonly Employed Reactive Groups:
-
N-hydroxysuccinimide (NHS) Esters: These are highly reactive towards primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, forming stable amide bonds. NHS ester reactions are typically performed in buffers with a pH range of 7.2-8.5. However, NHS esters are susceptible to hydrolysis in aqueous solutions, a competing reaction that increases with higher pH.
-
Maleimides: These groups exhibit high specificity for sulfhydryl (thiol) groups, found in cysteine residues, forming stable thioether bonds. The optimal pH range for the maleimide-thiol reaction is 6.5-7.5, where the reaction is significantly faster than with amines. While the resulting thioether bond is generally stable, it can undergo a retro-Michael reaction, particularly in the presence of other thiols.
-
Azides and Alkynes: These functional groups are employed in "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the strain-promoted Azide-Alkyne Cycloaddition (SPAAC). SPAAC, which utilizes strained alkynes like dibenzocyclooctyne (DBCO), is a bioorthogonal reaction that proceeds rapidly without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems. These reactions form highly stable triazole linkages.
-
Carboxylic Acids and Amines: These groups can be coupled using carbodiimide chemistry, such as with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form amide bonds. This provides an alternative to NHS ester chemistry for linking to primary amines.
Data Presentation: A Comparative Analysis of Heterobifunctional PEG Linkers
The selection of an appropriate heterobifunctional PEG linker is a critical step in the design of a bioconjugate. The following tables summarize key quantitative data to facilitate this decision-making process.
| Linker Chemistry | Target Functional Group | Resulting Bond | Typical Reaction pH | Conjugation Efficiency (Yield) | Relative Stability |
| NHS Ester | Primary Amine (-NH₂) | Amide | 7.2 - 8.5 | 60-80% | Very Stable |
| Maleimide | Sulfhydryl (-SH) | Thioether | 6.5 - 7.5 | >90% | Stable (can be reversible) |
| Azide + Alkyne (SPAAC) | Alkyne/Azide | Triazole | 4.0 - 9.0 | >95% | Very Stable |
| Carbodiimide (EDC) | Carboxylic Acid + Amine | Amide | 4.5 - 7.5 | 50-70% | Very Stable |
Table 1: Comparison of Common Heterobifunctional Linker Chemistries. This table provides a general overview of the reaction conditions, typical yields, and stability of the resulting linkages for common bioconjugation chemistries.
| Linker Type | Half-life in Human Plasma (37°C) | Primary Cleavage Mechanism | Reference |
| Amide (from NHS Ester) | > 7 days | Proteolytic degradation of the biomolecule | |
| Thioether (from Maleimide) | 1 - 7 days | Retro-Michael reaction (thiol exchange) | |
| Triazole (from SPAAC) | > 14 days | Generally stable, degradation depends on the conjugated molecules | |
| Disulfide | Hours to days | Reduction by glutathione | |
| Hydrazone | Hours to days | Hydrolysis at acidic pH |
Table 2: In Vivo and In Vitro Stability of Common Bioconjugate Linkages. This table highlights the stability of different chemical bonds formed during bioconjugation under physiological conditions.
| PEG Linker Length | Effect on ADC Clearance | Effect on ADC In Vitro Potency | Effect on ADC In Vivo Efficacy |
| Short (n < 8) | Increased clearance | Generally higher | May be reduced due to rapid clearance |
| Medium (n = 8-12) | Optimal (slower) clearance | May be slightly reduced | Often enhanced due to improved pharmacokinetics |
| Long (n > 12) | Slower clearance | Can be further reduced | May not provide additional benefit over medium length |
Table 3: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Properties. This table summarizes the general trends observed for the effect of PEG linker length on the key characteristics of ADCs. The optimal length is often determined empirically for each specific ADC.
Experimental Protocols
This section provides detailed methodologies for key bioconjugation experiments using heterobifunctional PEG linkers.
Protocol 1: Two-Step Protein-Small Molecule Conjugation using NHS-Ester-PEG-Maleimide
This protocol describes the conjugation of a protein with available primary amines to a small molecule containing a free sulfhydryl group.
Materials and Reagents:
-
Protein to be conjugated (in amine-free buffer, e.g., PBS, pH 7.2-7.5)
-
NHS-Ester-PEGn-Maleimide
-
Thiol-containing small molecule
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Reaction tubes
Procedure:
Step 1: Reaction of Protein with NHS-Ester-PEG-Maleimide
-
Equilibrate the vial of NHS-Ester-PEGn-Maleimide to room temperature before opening.
-
Immediately before use, prepare a 10-20 mM stock solution of the linker in anhydrous DMSO or DMF.
-
Adjust the protein solution to a concentration of 1-10 mg/mL in Conjugation Buffer.
-
Add a 5- to 20-fold molar excess of the dissolved linker to the protein solution. The final concentration of the organic solvent should not exceed 10% to prevent protein denaturation.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM to react with any unreacted NHS ester. Incubate for 15 minutes at room temperature.
-
Remove the excess, unreacted linker and quenching reagent using a desalting column equilibrated with Conjugation Buffer.
Step 2: Reaction of Maleimide-Activated Protein with Thiol-Containing Small Molecule
-
Immediately add the thiol-containing small molecule to the desalted maleimide-activated protein solution. A 1.5- to 5-fold molar excess of the thiol-containing molecule over the protein is recommended.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
To stop the reaction, a thiol-containing quenching reagent like cysteine can be added.
Characterization of the Conjugate:
-
SDS-PAGE: Analyze the conjugate by SDS-PAGE to observe the increase in molecular weight compared to the unconjugated protein.
-
Size-Exclusion Chromatography (SEC): Use SEC to assess the purity of the conjugate and detect any aggregation.
-
Mass Spectrometry (MS): Determine the precise mass of the conjugate to confirm successful conjugation and determine the drug-to-antibody ratio (DAR) in the case of ADCs.
-
Hydrophobic Interaction Chromatography (HIC): HIC can be used to separate species with different DARs.
Protocol 2: Copper-Free Click Chemistry using DBCO-PEG-NHS Ester
This protocol outlines the conjugation of an azide-containing molecule to a protein with available primary amines via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Materials and Reagents:
-
Protein to be conjugated (in amine-free and azide-free buffer, e.g., PBS, pH 7.4)
-
DBCO-PEGn-NHS Ester
-
Azide-containing molecule
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: PBS, pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns
-
Reaction tubes
Procedure:
Step 1: Labeling of Protein with DBCO-PEG-NHS Ester
-
Follow steps 1-7 from Protocol 1, substituting DBCO-PEGn-NHS Ester for the NHS-Ester-PEGn-Maleimide linker.
Step 2: SPAAC Reaction with Azide-Containing Molecule
-
Add the azide-containing molecule to the purified DBCO-labeled protein. A 5- to 10-fold molar excess of the azide molecule is recommended.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. The reaction progress can be monitored by observing the decrease in the DBCO absorbance at around 310 nm.
Characterization of the Conjugate:
-
Purify the final conjugate using SEC or another appropriate chromatographic method to remove the excess azide-containing molecule.
-
Analyze the final conjugate by SDS-PAGE, SEC, and Mass Spectrometry as described in Protocol 1.
Protocol 3: Enzymatic Site-Specific PEGylation using Sortase A
This protocol provides a method for site-specific C-terminal labeling of a protein using the transpeptidase Sortase A.
Materials and Reagents:
-
Target protein containing a C-terminal LPXTG recognition motif
-
Sortase A enzyme (e.g., from Staphylococcus aureus)
-
Oligoglycine-PEGn-X (where X is the molecule to be conjugated)
-
Sortase Reaction Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5
-
Purification system (e.g., Ni-NTA affinity chromatography if the protein is His-tagged)
Procedure:
-
Dissolve the target protein and the oligoglycine-PEGn-X probe in the Sortase Reaction Buffer. A typical molar ratio is 1:10:1 (Target Protein:Oligoglycine-PEGn-X:Sortase A).
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.
-
Stop the reaction by adding EDTA to chelate the Ca²⁺ ions.
-
Purify the PEGylated protein from the unreacted components and Sortase A using an appropriate chromatography method.
Characterization of the Conjugate:
-
Analyze the reaction products by SDS-PAGE to visualize the shift in molecular weight of the PEGylated protein.
-
Confirm the site-specific conjugation and the mass of the final product by mass spectrometry.
Mandatory Visualizations
The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts related to heterobifunctional PEG linkers in bioconjugation.
Caption: ADC Mechanism of Action.
Caption: PROTAC Synthesis Workflow.
Conclusion
Heterobifunctional PEG linkers are powerful and versatile reagents that have become central to the field of bioconjugation. Their ability to connect disparate molecules with control over spacing and hydrophilicity has enabled the development of sophisticated therapeutics like ADCs and PROTACs, as well as a wide range of research tools. A thorough understanding of the available chemistries, the impact of linker properties on the final conjugate, and robust experimental protocols are essential for the successful application of these linkers. By carefully considering the quantitative data and methodologies presented in this guide, researchers can make informed decisions in the design and synthesis of novel bioconjugates with optimized properties and performance.
References
A Technical Guide to Carboxylic Acid and Bromo Functional Groups in Drug Development
Abstract: The carboxylic acid and bromo functional groups are fundamental pillars in the architecture of modern pharmaceuticals. The carboxylic acid moiety, with its unique acidic and hydrogen-bonding capabilities, is crucial for modulating physicochemical properties such as solubility and for establishing key interactions with biological targets.[1][2][3] Concurrently, the bromo group serves as a versatile synthetic handle, enabling complex molecular constructions through reactions like cross-coupling, and can act as a metabolic blocker to enhance a drug's pharmacokinetic profile. This guide provides an in-depth examination of these two functional groups, detailing their properties, key synthetic transformations, and strategic applications in drug design and development for an audience of researchers and medicinal chemists.
The Carboxylic Acid Functional Group: A Cornerstone in Drug Design
The carboxylic acid group is one of the most prevalent functional groups in marketed drugs, prized for its ability to influence a molecule's properties and biological activity.[1][3] Its significance stems from its acidity and its capacity to act as both a hydrogen bond donor and acceptor, which are critical for drug-target interactions and for optimizing pharmacokinetic profiles.
Physicochemical Properties and Pharmacological Relevance
The defining characteristic of a carboxylic acid is its acidity, quantified by its pKa value. This acidity allows the group to exist in either a neutral or an ionized (carboxylate) state depending on the physiological pH, which profoundly impacts a drug's solubility, membrane permeability, and binding to target proteins. The carboxylate form can engage in strong electrostatic and hydrogen bond interactions with positively charged residues like arginine and lysine in a protein's active site. However, the presence of a carboxylic acid can also be a liability, potentially leading to poor membrane permeability and rapid metabolism.
The acidity of a carboxylic acid is highly tunable through the introduction of other substituents on the molecular scaffold. Electron-withdrawing groups generally increase acidity (lower pKa), while electron-donating groups decrease it (higher pKa).
Quantitative Data: Acidity of Substituted Benzoic Acids
The following table summarizes the pKa values for a series of substituted benzoic acids, illustrating the electronic effects of various substituents.
| Substituent | Position | pKa Value | Effect on Acidity |
| None | - | 4.20 | Reference |
| -OH | ortho | 2.97 | Increased |
| -OH | meta | 4.06 | Slightly Increased |
| -OH | para | 4.48 | Decreased |
| -Cl | ortho | 2.90 | Increased |
| -Cl | para | 4.00 | Increased |
| -NO₂ | ortho | 2.20 | Greatly Increased |
| -NO₂ | meta | 3.40 | Increased |
| -NO₂ | para | 3.50 | Increased |
| -CH₃ | para | 4.40 | Decreased |
| -NH₂ | meta | 4.78 | Decreased |
Data sourced from multiple references.
Key Synthetic Reactions and Protocols
Carboxylic acids are versatile starting materials for a variety of chemical transformations essential in drug synthesis.
This reaction converts a carboxylic acid and an alcohol into an ester using an acid catalyst, often to create prodrugs or modify solubility.
Experimental Protocol: General Procedure for Fischer Esterification
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carboxylic acid (1.0 equiv.).
-
Reagents: Add an excess of the desired alcohol (e.g., methanol or ethanol), which often serves as the solvent (typically forming a 0.2-0.5 M solution).
-
Catalyst: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (typically 1-5 mol%).
-
Reaction: Heat the mixture to reflux and stir for 2-24 hours. Monitor the reaction's progress using an appropriate technique (e.g., TLC or LC-MS).
-
Workup: After cooling to room temperature, remove the excess alcohol under reduced pressure. Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. The crude ester can be further purified by column chromatography or distillation.
The formation of an amide bond by coupling a carboxylic acid with an amine is arguably the most common reaction in medicinal chemistry, forming the basis of peptide synthesis and the creation of numerous small-molecule drugs.
Experimental Protocol: General Procedure for Amide Coupling
-
Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equiv.) in a suitable anhydrous solvent (e.g., DMF or DCM).
-
Activation: Add a coupling reagent such as HATU or HBTU (1.1 equiv.) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0-3.0 equiv.). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.
-
Coupling: Add the amine component (1.0-1.2 equiv.) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 2-16 hours. Monitor for completion by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.
The Bromo Functional Group: A Versatile Tool in Synthesis
The bromo group is a halogen atom that serves two primary roles in drug design: as a stable and effective leaving group for forming new bonds and as a lipophilic substituent that can modulate a molecule's interaction with its target or block sites of metabolism.
Properties and Strategic Use
The carbon-bromine (C-Br) bond is polarized, making the carbon atom electrophilic and susceptible to nucleophilic attack. Bromine is an excellent leaving group in nucleophilic substitution and a key participant in organometallic cross-coupling reactions. Its size and lipophilicity can also be exploited to increase binding affinity at a target protein through halogen bonding.
Quantitative Data: Carbon-Bromine Bond Dissociation Energies
The C-Br bond dissociation energy (BDE) indicates the energy required to homolytically cleave the bond and is a measure of its strength. Variations in BDE reflect the chemical environment of the bond.
| Compound | C-Br Bond | Bond Dissociation Energy (kcal/mol) |
| Methyl bromide | CH₃-Br | 70 |
| Ethyl bromide | CH₃CH₂-Br | 68 |
| Isopropyl bromide | (CH₃)₂CH-Br | 68 |
| tert-Butyl bromide | (CH₃)₃C-Br | 65 |
| Benzyl bromide | PhCH₂-Br | 50.5 |
| Bromoform | CHBr₂-Br | 55.5 |
| Carbon tetrabromide | CBr₃-Br | 49.0 |
Data sourced from multiple references.
Key Synthetic Reactions and Protocols
The HVZ reaction is a classic method for the selective α-bromination of a carboxylic acid. The resulting α-bromo acid is a valuable intermediate for synthesizing amino acids and other functionalized molecules.
Experimental Protocol: General Procedure for HVZ Reaction
-
Setup: In a flask equipped for reflux and with a gas outlet to neutralize HBr byproduct, place the carboxylic acid (1.0 equiv.).
-
Catalyst: Add a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃) (approx. 0.1-0.3 equiv.).
-
Bromination: Slowly add bromine (Br₂) (1.1 equiv.) to the mixture. The reaction is often exothermic.
-
Reaction: Heat the mixture, typically to 80-100 °C, until the red-brown color of bromine disappears and the evolution of HBr gas ceases. This may take several hours.
-
Hydrolysis: Cool the reaction mixture and slowly add water to hydrolyze the intermediate acyl bromide. This step can be vigorous.
-
Workup & Purification: The product, an α-bromo carboxylic acid, often crystallizes upon cooling or can be extracted with a suitable organic solvent. Recrystallization is a common method of purification.
The Suzuki reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, typically an aryl or vinyl bromide. It is a powerful and widely used method for constructing C-C bonds, particularly for biaryl structures common in pharmaceuticals.
Experimental Protocol: General Procedure for Suzuki Coupling
-
Setup: To a reaction vessel, add the aryl bromide (1.0 equiv.), the boronic acid or boronic ester partner (1.1-1.5 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (1-5 mol%).
-
Reagents: Add a base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 equiv.).
-
Solvent: Add a suitable solvent system, often a biphasic mixture like toluene/water or dioxane/water.
-
Reaction: De-gas the mixture thoroughly (e.g., by bubbling argon through it) and then heat it under an inert atmosphere, typically between 80-110 °C, for 2-24 hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the layers and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography.
Visualization of Synthetic and Biological Pathways
Logical Workflow: Synthesis and Application
Graphviz diagrams can effectively map out logical sequences in synthetic chemistry and illustrate complex biological pathways.
Caption: Synthetic route from a carboxylic acid to an amino acid via HVZ bromination.
Signaling Pathway: Drug Mechanism of Action
The following diagrams illustrate the mechanisms of action for two drugs where these functional groups are key. Celecoxib contains a sulfonamide group but its mechanism is representative of many carboxylic acid-containing NSAIDs that target COX enzymes. Bromocriptine features a key bromo substituent.
Caption: Celecoxib selectively inhibits the COX-2 enzyme, blocking prostaglandin synthesis.
Caption: Bromocriptine acts as a D2 receptor agonist to inhibit prolactin secretion.
Conclusion
The carboxylic acid and bromo functional groups are indispensable components in the medicinal chemist's toolkit. A thorough understanding of their physicochemical properties, reactivity, and strategic deployment is essential for the rational design of new therapeutic agents. The carboxylic acid provides a powerful handle for modulating solubility and establishing critical binding interactions, while the bromo group offers robust and versatile pathways for molecular elaboration and optimization of drug metabolism. The continued innovative application of these fundamental groups will undoubtedly fuel future drug discovery efforts.
References
The Strategic Integration of PEG12 Spacers in Advanced Protein Modification: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene glycol (PEG) spacers, a process known as PEGylation, has become a foundational technology in the development of sophisticated protein therapeutics. Among the various lengths of PEG linkers utilized, the 12-unit PEG (PEG12) spacer offers a unique balance of hydrophilicity, flexibility, and size, making it a critical component in the design of next-generation bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This technical guide provides an in-depth analysis of the role of PEG12 spacers in protein modification, presenting quantitative data, detailed experimental protocols, and visualizations of key workflows to inform rational drug design and development.
Core Principles of PEG12 Spacers in Bioconjugation
A PEG12 spacer is a monodisperse polyethylene glycol chain composed of 12 repeating ethylene glycol units.[1][2] Its distinct physicochemical properties make it an invaluable tool in protein modification.[3][4]
Key Attributes and Advantages:
-
Enhanced Hydrophilicity: The hydrophilic nature of the PEG12 spacer significantly increases the water solubility of conjugated proteins and hydrophobic payloads, which can mitigate aggregation issues, particularly in ADCs with high drug-to-antibody ratios (DARs).[5]
-
Improved Pharmacokinetics: PEGylation with spacers like PEG12 increases the hydrodynamic radius of the protein conjugate. This steric hindrance reduces renal clearance, leading to a longer plasma half-life and extended circulation time. This prolonged exposure can result in greater accumulation of the therapeutic in target tissues, such as tumors.
-
Reduced Immunogenicity and Antigenicity: The flexible PEG12 chain forms a protective hydrophilic shield around the protein, masking epitopes from the host's immune system and reducing the likelihood of an immune response. This "stealth" effect also provides protection against proteolytic degradation.
-
Biocompatibility and Low Toxicity: PEG is well-established as a non-toxic and non-immunogenic polymer, making it suitable for in vivo applications.
-
Flexible Spacer: The PEG12 linker provides a flexible connection between a protein and a payload or another molecule, which can be crucial for maintaining the biological activity of the protein and allowing the payload to interact with its target.
Quantitative Impact of PEG Spacer Length on ADC Performance
The length of the PEG spacer is a critical parameter that can be optimized to enhance the therapeutic index of an ADC. The following tables summarize quantitative data from various studies, comparing key performance metrics across different PEG linker lengths, including PEG12.
Table 1: Impact of PEG Linker Length on ADC Performance Metrics
| Linker | Drug-to-Antibody Ratio (DAR) | In Vitro Cytotoxicity (IC50, nM) | Plasma Half-life (t1/2) | Tumor Growth Inhibition (%) |
| Non-PEGylated | ~4 | High | Short | Low |
| PEG2 | 8 | Variable | Increased | 35-45 |
| PEG4 | 8 | Variable | Increased | 35-45 |
| PEG8 | 8 | Variable | Significantly Increased | 75-85 |
| PEG12 | 8 | Variable | Significantly Increased | 75-85 |
| PEG24 | 8 | Variable | Significantly Increased | 75-85 |
Data compiled from multiple sources, specific values may vary depending on the antibody, payload, and cancer cell line used.
Table 2: Influence of PEG Spacer Length on Drug-to-Antibody Ratio (DAR)
| Cleavable Trigger | PEG Spacer Length | Average DAR |
| Val-Ala (more hydrophobic) | None | 1.4 |
| Val-Ala (more hydrophobic) | PEG12 | 3.0 |
| Val-Cit (less hydrophobic) | None | 3.8 |
| Val-Cit (less hydrophobic) | PEG12 | 2.7 |
These data illustrate that incorporating a PEG12 spacer can significantly influence the physicochemical and biological properties of an ADC. While longer PEG chains generally lead to improved pharmacokinetic profiles and in vivo efficacy, there can be a trade-off with in vitro potency. The optimal PEG linker length is often a balance between these factors and is dependent on the specific antibody-payload combination.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of PEG12-mediated protein modification. The following are representative protocols for key experimental procedures.
Protocol for Protein Conjugation with a PEG12-NHS Ester
This protocol describes the conjugation of a protein to a PEG12 linker functionalized with an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (e.g., lysine residues) on the protein.
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
PEG12-NHS ester
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Ensure the protein is in an amine-free buffer. If necessary, perform buffer exchange using a desalting column or dialysis.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the PEG12-NHS ester in anhydrous DMSO or DMF. Do not store the stock solution as the NHS ester is moisture-sensitive.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the PEG12-NHS ester stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. The optimal time and temperature may need to be determined empirically.
-
Quenching: (Optional) Add quenching buffer to the reaction mixture to stop the reaction by consuming any unreacted PEG12-NHS ester.
-
Purification: Remove excess, unreacted PEG12-NHS ester and byproducts using a desalting column or by dialysis against an appropriate buffer.
-
Characterization: Characterize the resulting PEGylated protein to determine the degree of PEGylation (e.g., using SDS-PAGE, mass spectrometry) and confirm its purity and integrity.
Protocol for PROTAC Synthesis using a PEG12 Linker via Click Chemistry
This protocol outlines the synthesis of a PROTAC molecule using a PEG12 linker via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.
Materials:
-
Warhead-Alkyne (component that binds to the target protein)
-
E3 Ligase Ligand-PEG12-Azide
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate
-
Solvent (e.g., tert-Butanol/water or DMF)
Procedure:
-
Dissolution: Dissolve the Warhead-Alkyne and E3 Ligase Ligand-PEG12-Azide in the chosen solvent system.
-
Catalyst Preparation: In separate vials, prepare fresh aqueous solutions of copper(II) sulfate and sodium ascorbate.
-
Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.
-
Incubation: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Work-up: Upon completion, dilute the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the final PROTAC product by flash column chromatography or preparative HPLC.
Visualizing Experimental Workflows
Diagrams are essential for illustrating complex experimental processes and logical relationships. The following Graphviz DOT scripts generate diagrams for a generic protein PEGylation workflow and a PROTAC assembly process.
General Workflow for Protein PEGylation
Caption: General Workflow for Protein PEGylation with PEG12.
PROTAC Synthesis Workflow via Click Chemistry
Caption: PROTAC Synthesis using PEG12 Linker via Click Chemistry.
Conclusion
The PEG12 spacer represents a versatile and powerful tool in the field of protein modification. Its ability to enhance solubility, prolong circulation half-life, and reduce immunogenicity makes it an integral component in the design of advanced therapeutics like ADCs and PROTACs. The quantitative data and experimental protocols provided in this guide underscore the importance of rational linker design. By carefully considering the impact of the PEG12 spacer on the overall properties of the bioconjugate, researchers can optimize the efficacy and safety of next-generation protein-based drugs. The continued exploration of PEG spacers of varying lengths and architectures will undoubtedly lead to further advancements in targeted therapies and personalized medicine.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. Protein PEGylation for cancer therapy: bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creativepegworks.com [creativepegworks.com]
- 5. benchchem.com [benchchem.com]
A Technical Guide to Bromo-PEG12-acid: Suppliers, Purity, and Applications in Bioconjugation and Proteolysis-Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bromo-PEG12-acid, a heterobifunctional linker critical in the fields of bioconjugation and targeted protein degradation. This document details commercially available suppliers, reported purity levels, and general protocols for its application in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
Introduction to this compound
This compound is a chemical tool featuring a bromo group at one end of a 12-unit polyethylene glycol (PEG) chain and a carboxylic acid at the other. The bromo group serves as a reactive site for nucleophilic substitution, readily coupling with thiol groups found in cysteine residues of proteins.[1] The carboxylic acid can be activated to form stable amide bonds with primary amines, such as those on lysine residues or other amine-containing molecules.[2] The hydrophilic PEG linker enhances the solubility and bioavailability of the resulting conjugates, a crucial factor for in vivo efficacy.[3][4] This dual functionality makes this compound a versatile linker in the construction of complex biomolecules.[5]
Commercial Suppliers and Purity
A variety of chemical suppliers offer this compound and its derivatives. The stated purity of these reagents is a critical factor for reproducible and reliable experimental outcomes. The following table summarizes the available quantitative data from prominent suppliers. Researchers should always refer to the supplier's certificate of analysis for batch-specific purity data.
| Supplier | Product Name | Catalog Number | Stated Purity |
| BroadPharm | This compound | BP-22114 | ≥95% |
| BroadPharm | Bromoacetamido-PEG12-acid | BP-42904 | ≥98% |
| AxisPharm | Bromo-PEG12-t-butyl ester | AP13983 | ≥95% |
| MedchemExpress | This compound | HY-W018183 | Purity data available on Certificate of Analysis |
Experimental Protocols
The following sections provide generalized experimental protocols for the use of bromo-PEG linkers in bioconjugation and PROTAC synthesis. These protocols are based on established methodologies for similar compounds and should be optimized for specific applications.
General Protocol for Protein Conjugation via Thiol-Alkylation
This protocol describes the conjugation of a bromo-PEG linker to a protein containing free cysteine residues.
Materials:
-
Protein with accessible cysteine residues
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Reducing agent (optional, e.g., TCEP)
-
Desalting column for purification
Methodology:
-
Protein Preparation: Dissolve the protein in the reaction buffer. If necessary, reduce disulfide bonds to generate free thiols using a suitable reducing agent like TCEP. Remove the reducing agent prior to conjugation.
-
Conjugation Reaction: Add a 10-20 fold molar excess of this compound to the protein solution.
-
Incubation: Gently mix the reaction and incubate at room temperature for 2 hours or at 4°C overnight.
-
Purification: Remove excess, unreacted this compound and byproducts using a desalting column or size-exclusion chromatography.
-
Characterization: Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to determine the number of attached PEG linkers.
General Protocol for PROTAC Synthesis
This protocol outlines a representative synthesis of a PROTAC using a bromo-PEG linker to connect a protein-of-interest (POI) ligand and an E3 ligase ligand.
Materials:
-
POI ligand with a nucleophilic group (e.g., a phenol or thiol)
-
E3 ligase ligand with an amine group (e.g., pomalidomide)
-
This compound
-
Coupling agents (e.g., HATU, DIPEA)
-
Anhydrous DMF
-
Potassium carbonate (K2CO3)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC)
Methodology:
Step 1: Coupling of POI Ligand to this compound
-
Dissolve the POI ligand (1.0 eq) and K2CO3 (3.0 eq) in anhydrous DMF.
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Heat the reaction to 60°C and stir for 16 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by flash column chromatography.
Step 2: Coupling of the POI-Linker to the E3 Ligase Ligand
-
Activate the carboxylic acid of the POI-linker intermediate (1.0 eq) using HATU (1.2 eq) and DIPEA (3.0 eq) in anhydrous DMF for 15 minutes at room temperature.
-
Add the E3 ligase ligand (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute with ethyl acetate and wash with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer, concentrate, and purify the final PROTAC by preparative HPLC.
Visualizations of Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the general workflows for bioconjugation and PROTAC synthesis.
Caption: General workflow for protein conjugation using this compound.
Caption: A two-step workflow for the synthesis of a PROTAC molecule.
The Role of PEG Linkers in PROTAC-Mediated Protein Degradation
The linker is a critical component of a PROTAC molecule, influencing its ability to induce the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase. The length and flexibility of the PEG linker, such as in this compound, are key parameters that can be optimized to achieve efficient protein degradation.
References
- 1. Conjugation of synthetic peptides to proteins: quantitation from S-carboxymethylcysteine released upon acid hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PEG Acid | BroadPharm [broadpharm.com]
- 3. The Essential Role of Linkers in PROTACs [axispharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. This compound|CAS |DC Chemicals [dcchemicals.com]
The Core of Targeted Therapy: An In-Depth Technical Guide to Antibody-Drug Conjugate Linkers
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linchpin of this sophisticated therapeutic is the linker, a critical component that dictates the stability, pharmacokinetic profile, and ultimate efficacy and safety of the ADC. This technical guide provides a comprehensive overview of ADC linkers, detailing their classification, mechanisms of action, and the experimental protocols essential for their evaluation.
The Crucial Role of the ADC Linker
The linker in an ADC is not a mere spacer but a sophisticated chemical entity designed to ensure the cytotoxic payload remains securely attached to the antibody during circulation and is released efficiently at the tumor site.[1] An ideal linker must strike a delicate balance between stability in the bloodstream to prevent premature drug release and off-target toxicity, and lability within the tumor microenvironment or inside the cancer cell to unleash the potent payload.[2] The choice of linker chemistry profoundly impacts the therapeutic index of an ADC.[3]
Classification of ADC Linkers: A Tale of Two Strategies
ADC linkers are broadly categorized into two main classes: cleavable and non-cleavable, distinguished by their payload release mechanisms.
Cleavable Linkers: Environmentally-Triggered Payload Release
Cleavable linkers are designed to be stable at physiological pH but are susceptible to cleavage by specific triggers prevalent in the tumor microenvironment or within tumor cells.[4] This controlled release can lead to a "bystander effect," where the released, cell-permeable payload can kill neighboring antigen-negative tumor cells, which is particularly advantageous in treating heterogeneous tumors.[5]
There are three primary mechanisms for cleavable linkers:
-
Protease-Sensitive Linkers: These linkers incorporate a peptide sequence, most commonly valine-citrulline (vc), that is a substrate for lysosomal proteases like Cathepsin B, which are upregulated in many tumor cells.
-
pH-Sensitive Linkers: These linkers, such as those containing a hydrazone bond, are stable at the neutral pH of blood but hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).
-
Glutathione-Sensitive Linkers: These linkers utilize a disulfide bond that is cleaved in the presence of high intracellular concentrations of reducing agents like glutathione (GSH), which is significantly more abundant inside cells than in the plasma.
Non-Cleavable Linkers: Release Through Antibody Degradation
Non-cleavable linkers, such as those based on a stable thioether bond (e.g., succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate or SMCC), do not have a specific cleavage site. The release of the payload is entirely dependent on the complete proteolytic degradation of the antibody backbone within the lysosome after the ADC is internalized. This mechanism generally results in higher plasma stability and a wider therapeutic window due to reduced off-target toxicity. However, the released payload remains attached to the linker and an amino acid residue, which can affect its cell permeability and limit the bystander effect.
Quantitative Comparison of Linker Performance
The choice between a cleavable and non-cleavable linker significantly impacts the in vitro and in vivo performance of an ADC. The following tables summarize key quantitative data from comparative studies.
Table 1: Comparative In Vitro Cytotoxicity of ADCs with Cleavable vs. Non-Cleavable Linkers
| ADC Configuration | Target Antigen | Cell Line | Linker Type | Payload | IC50 (ng/mL) | Reference |
| Trastuzumab-vc-MMAE | HER2 | SK-BR-3 | Cleavable (vc) | MMAE | ~13-50 | |
| Trastuzumab-MCC-DM1 | HER2 | SK-BR-3 | Non-cleavable (SMCC) | DM1 | ~60-100 | |
| Anti-CD79b-vc-MMAE | CD79b | Jeko-1 | Cleavable (vc) | MMAE | ~10 | |
| Anti-CD79b-MC-MMAF | CD79b | Jeko-1 | Non-cleavable (MC) | MMAF | ~30 |
Note: Direct comparison of IC50 values can be influenced by the specific payload used (MMAE vs. DM1) and the drug-to-antibody ratio (DAR).
Table 2: Comparative Pharmacokinetic Parameters of ADCs with Different Linkers
| ADC | Linker Type | Payload | Clearance (mL/day/kg) | Terminal Half-life (days) | Reference |
| Brentuximab Vedotin | Cleavable (vc) | MMAE | 16.6 - 30.2 | 3.8 - 6.2 | |
| Ado-trastuzumab emtansine | Non-cleavable (SMCC) | DM1 | ~10 | ~4 |
Note: Pharmacokinetic parameters can vary depending on the antibody, payload, DAR, and patient population.
Table 3: Comparative Plasma Stability of Different Linker Types
| Linker Type | Cleavage Mechanism | Stability in Human Plasma | Stability in Mouse Plasma | Reference |
| Valine-Citrulline (vc) | Protease (Cathepsin B) | High | Low (susceptible to carboxylesterase 1c) | |
| Glutamic acid-Valine-Citrulline (EVCit) | Protease (Cathepsin B) | High | High | |
| Hydrazone | pH-sensitive | Moderate | Moderate | |
| Disulfide | Reduction (Glutathione) | Moderate to High | Moderate to High | |
| SMCC (Thioether) | Non-cleavable | Very High | Very High |
Visualizing ADC Mechanisms and Workflows
Visual representations are crucial for understanding the complex processes involved in ADC development and function. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways, experimental workflows, and logical relationships.
Signaling Pathway: ADC Internalization and Payload Release
Caption: General mechanism of ADC internalization and payload release for cleavable and non-cleavable linkers.
Experimental Workflow: ADC Development and Evaluation
Caption: A typical experimental workflow for the development and evaluation of an Antibody-Drug Conjugate.
Logical Relationship: Cleavable vs. Non-Cleavable Linkers
Caption: A comparison of the key characteristics and logical relationships of cleavable and non-cleavable linkers.
Detailed Experimental Protocols
A rigorous and standardized experimental approach is essential for the accurate evaluation and comparison of ADC linkers. The following sections provide detailed methodologies for key assays.
In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC in plasma by measuring the amount of intact ADC and/or released payload over time.
Materials:
-
Test ADC
-
Control ADC (with a known stable linker, if available)
-
Plasma from relevant species (e.g., human, mouse)
-
Phosphate-buffered saline (PBS)
-
37°C incubator
-
LC-MS/MS system
Procedure:
-
ADC Incubation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in plasma. Incubate at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 96 hours).
-
Sample Processing:
-
To measure intact ADC: At each time point, stop the reaction by adding an excess of cold PBS and immediately freeze the sample at -80°C until analysis.
-
To measure released payload: Precipitate plasma proteins by adding a 3-fold excess of cold acetonitrile. Centrifuge to pellet the proteins and collect the supernatant containing the free payload.
-
-
LC-MS/MS Analysis:
-
Intact ADC: Analyze the diluted plasma samples by LC-MS to determine the average DAR at each time point. A decrease in DAR over time indicates linker cleavage.
-
Released Payload: Analyze the supernatant by LC-MS/MS to quantify the concentration of the free payload.
-
Data Analysis and Interpretation:
-
Plot the percentage of intact ADC (or the concentration of released payload) against time.
-
Calculate the half-life (t½) of the ADC in plasma.
-
Interpretation: A longer half-life indicates greater stability. Significant differences in stability between human and mouse plasma can have important implications for the translation of preclinical data. Ambiguous results, such as a partial loss of drug without the appearance of free payload, may suggest the formation of drug-linker metabolites that should be further investigated.
Determination of Drug-to-Antibody Ratio (DAR)
Objective: To determine the average number of drug molecules conjugated to each antibody and the distribution of different drug-loaded species.
5.2.1. UV-Visible Spectrophotometry (UV/Vis)
Principle: This method relies on the Beer-Lambert law and the distinct absorbance spectra of the antibody and the payload.
Procedure:
-
Measure the absorbance of the ADC solution at two wavelengths: 280 nm (for the antibody) and the wavelength of maximum absorbance for the payload (λmax).
-
Calculate the concentration of the antibody and the payload using their respective extinction coefficients.
-
Calculate the average DAR by dividing the molar concentration of the payload by the molar concentration of the antibody.
Data Interpretation: Provides a rapid estimation of the average DAR. However, it does not provide information on the distribution of different DAR species.
5.2.2. Hydrophobic Interaction Chromatography (HIC)
Principle: HIC separates ADC species based on their hydrophobicity. The addition of each hydrophobic payload molecule increases the retention time of the ADC on the HIC column.
Procedure:
-
Equilibrate a HIC column with a high-salt mobile phase.
-
Inject the ADC sample.
-
Elute the ADC species using a decreasing salt gradient.
-
Monitor the elution profile by UV absorbance at 280 nm.
Data Analysis and Interpretation:
-
Each peak in the chromatogram corresponds to an ADC species with a different number of conjugated drugs.
-
Calculate the area of each peak.
-
The weighted average DAR is calculated using the following formula: DAR = Σ(% Peak Area * Number of Drugs per Peak) / 100
-
Interpretation: HIC provides a detailed distribution of the different DAR species, which is a critical quality attribute of an ADC. Artifacts such as protein aggregates or free drug can co-elute and complicate data interpretation.
In Vitro Cytotoxicity Assay (MTT/XTT)
Objective: To determine the potency (IC50) of an ADC in killing target cancer cells.
Materials:
-
Target (antigen-positive) and control (antigen-negative) cell lines
-
Complete cell culture medium
-
Test ADC and unconjugated antibody
-
MTT or XTT reagent
-
Solubilization solution (for MTT)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density and incubate overnight.
-
ADC Treatment: Treat the cells with a serial dilution of the ADC and the unconjugated antibody. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-96 hours).
-
Cell Viability Measurement:
-
MTT: Add MTT solution and incubate for 2-4 hours. Add solubilization solution to dissolve the formazan crystals.
-
XTT: Add XTT reagent and incubate for 2-4 hours.
-
-
Absorbance Reading: Read the absorbance at the appropriate wavelength using a microplate reader.
Data Analysis and Interpretation:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of ADC that causes 50% inhibition of cell growth).
-
Troubleshooting: Inconsistent IC50 values can arise from issues with cell health, passage number, reagent preparation, or assay timing. Low potency could be due to low antigen expression or poor ADC internalization.
In Vivo Efficacy Study in Xenograft Models
Objective: To evaluate the anti-tumor activity of an ADC in a living organism.
Procedure:
-
Xenograft Model Establishment: Implant human tumor cells subcutaneously into immunodeficient mice.
-
Tumor Growth Monitoring: Monitor tumor growth until tumors reach a specified size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, unconjugated antibody, test ADC). Administer the treatments according to the planned dosing schedule.
-
Efficacy Evaluation: Measure tumor volume and body weight regularly. The study is typically terminated when tumors in the control group reach a predetermined size.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) for each group.
Data Interpretation: A significant reduction in tumor growth in the ADC-treated group compared to the control groups indicates in vivo efficacy. It is crucial to also monitor for signs of toxicity, such as weight loss or changes in behavior.
Conclusion
The linker is a pivotal component in the design of effective and safe Antibody-Drug Conjugates. A thorough understanding of the different linker chemistries, their mechanisms of action, and the appropriate experimental methods for their evaluation is paramount for the successful development of next-generation targeted cancer therapies. This guide provides a foundational framework for researchers and drug developers to navigate the complexities of ADC linker technology and to design and validate novel ADCs with improved therapeutic potential.
References
- 1. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 2. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 3. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [worldwide.promega.com]
- 4. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Bromo-PEG12-acid Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the bioconjugation of molecules to proteins, antibodies, or other biomolecules using the heterobifunctional linker, Bromo-PEG12-acid. This linker possesses a bromoacetyl group reactive towards thiol groups (e.g., from cysteine residues) and a carboxylic acid group that can be activated to react with primary amines (e.g., from lysine residues or the N-terminus). The polyethylene glycol (PEG) spacer enhances the hydrophilicity of the resulting conjugate, which can improve solubility, reduce aggregation, and decrease immunogenicity.
Core Concepts in this compound Bioconjugation
This compound allows for two primary conjugation strategies:
-
Thiol-Reactive Conjugation: The bromoacetyl group reacts with sulfhydryl groups via a nucleophilic substitution reaction to form a stable thioether bond. This is a highly specific reaction, particularly at neutral to slightly basic pH.
-
Amine-Reactive Conjugation: The terminal carboxylic acid can be activated using carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form an NHS ester. This activated ester then readily reacts with primary amines to form a stable amide bond.
The choice of strategy depends on the available functional groups on the target biomolecule and the desired site of conjugation.
Quantitative Data Summary
While specific yields can vary significantly based on the properties of the biomolecule and the reaction conditions, the following table provides a general overview of expected outcomes for PEGylation reactions.
| Parameter | Thiol-Reactive Conjugation (Bromoacetyl) | Amine-Reactive Conjugation (EDC/NHS) |
| Typical Molar Ratio (Linker:Biomolecule) | 1.5:1 to 10:1 | 5:1 to 20:1 |
| Typical Reaction pH | 7.5 - 8.5 | 7.2 - 8.0 (for amine coupling) |
| Typical Reaction Time | 2 - 4 hours | 2 - 4 hours |
| Expected Conjugation Efficiency | Moderate to High | Moderate |
| Potential Side Reactions | Reaction with other nucleophiles at high pH | Hydrolysis of activated NHS ester |
Experimental Protocols
Protocol 1: Thiol-Reactive Conjugation to a Cysteine-Containing Protein
This protocol describes the conjugation of this compound to a protein with available cysteine residues.
Materials:
-
Cysteine-containing protein in a suitable buffer (e.g., Phosphate Buffered Saline - PBS)
-
This compound
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.5
-
Quenching Solution: 1 M β-mercaptoethanol or N-acetyl-cysteine
-
Purification column (e.g., Size-Exclusion Chromatography - SEC)
Procedure:
-
Protein Preparation: If the protein's cysteine residues are involved in disulfide bonds, they must first be reduced. Incubate the protein with a 10-fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) for 1 hour at room temperature. Remove the excess reducing agent using a desalting column.
-
Linker Preparation: Prepare a 10 mM stock solution of this compound in DMF or DMSO.
-
Conjugation Reaction:
-
Dissolve the reduced and purified protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Add the this compound stock solution to the protein solution to achieve a 5 to 10-fold molar excess of the linker.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring.
-
-
Quenching: Add the Quenching Solution to a final concentration of 10-20 mM to react with any excess this compound. Incubate for 30 minutes at room temperature.
-
Purification: Purify the PEGylated protein from the excess linker and reaction byproducts using Size-Exclusion Chromatography (SEC).[1] Other suitable methods include Ion-Exchange Chromatography (IEX) or Hydrophobic Interaction Chromatography (HIC).[2][3]
Protocol 2: Amine-Reactive Conjugation to a Protein
This protocol details the conjugation of this compound to primary amines (e.g., lysine residues) on a protein.
Materials:
-
Protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 100 mM MES, 150 mM NaCl, pH 6.0
-
Reaction Buffer: PBS, pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., Size-Exclusion Chromatography - SEC)
Procedure:
-
Linker Activation:
-
Dissolve this compound in the Activation Buffer.
-
Add a 2-fold molar excess of EDC and a 5-fold molar excess of NHS relative to the this compound.
-
Incubate for 15-30 minutes at room temperature to form the NHS ester.
-
-
Protein Preparation: Exchange the protein into the Reaction Buffer (PBS, pH 7.4) to a concentration of 1-5 mg/mL.
-
Conjugation Reaction:
-
Immediately add the activated this compound solution to the protein solution. A typical molar ratio of activated linker to protein is 10:1 to 20:1.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring.
-
-
Quenching: Add the Quenching Solution to a final concentration of 50 mM to quench the reaction. Incubate for 30 minutes.
-
Purification: Purify the PEGylated protein using SEC or another suitable chromatography method to remove unreacted linker and byproducts.[1][2]
Characterization of the Bioconjugate
After purification, the extent of PEGylation and the integrity of the conjugate should be assessed using various analytical techniques:
-
SDS-PAGE: A simple method to visualize the increase in molecular weight of the protein after PEGylation. A shift in the protein band to a higher molecular weight is indicative of successful conjugation.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Provides a precise measurement of the molecular weight of the conjugate, allowing for the determination of the number of PEG chains attached to the protein.
-
Size-Exclusion Chromatography (SEC): Can be used to assess the purity of the conjugate and to detect any aggregation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the conjugate and to quantify the degree of PEGylation.
Visualizations
Caption: Thiol-Reactive Conjugation Workflow.
Caption: Amine-Reactive Conjugation Workflow.
Caption: ADC Mechanism of Action.
References
- 1. Quantitative analysis of polyethylene glycol (PEG) and PEGylated proteins in animal tissues by LC-MS/MS coupled with in-source CID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Covalent Modification of Cysteine Residues using Bromo-PEG12-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective modification of cysteine residues in proteins and peptides is a cornerstone of modern bioconjugation and drug development. The unique nucleophilicity of the cysteine thiol group allows for highly specific covalent bond formation, enabling the attachment of various moieties such as polyethylene glycol (PEG), fluorescent labels, or cytotoxic drugs. Bromo-PEG12-acid is a valuable reagent for this purpose, featuring a bromoacetyl group for selective reaction with cysteine residues and a PEG12 linker that imparts hydrophilicity and extends the spacer arm. This document provides detailed application notes and protocols for the use of this compound in the modification of cysteine-containing biomolecules.
The reaction of a bromoacetyl group with the thiol of a cysteine residue proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] This involves the attack of the nucleophilic thiolate anion on the electrophilic α-carbon of the bromoacetyl group, leading to the displacement of the bromide leaving group and the formation of a stable thioether bond. Bromoacetamides are significantly more reactive than their chloroacetamide counterparts, with reaction rates that can be one to two orders of magnitude greater.[1] The reactivity of bromoacetyl groups is generally considered comparable to that of iodoacetyl groups, which are widely used for cysteine alkylation.[2]
Data Presentation
Quantitative Reaction Kinetics
| Reagent | Nucleophile | pH | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| Iodoacetamide | Cysteine | 7.0 | ~0.6 | [3] |
| Bromoacetamide | Thiol | Not Specified | Comparable to Iodoacetamide | [2] |
| Chloroacetamide | Thiol | Not Specified | 1-2 orders of magnitude lower than Bromoacetamide |
Note: The reaction rate is dependent on several factors, including pH, temperature, and the specific protein or peptide being modified. The data presented should be used as a guideline for reaction optimization.
Reaction Conditions and Selectivity
The reaction of this compound with cysteine is highly pH-dependent. At near-neutral pH (6.5-7.5), the reaction is highly selective for cysteine residues over other nucleophilic amino acids such as lysine or histidine. At higher pH values (e.g., pH 9.0), the reaction with the thiolate anion of cysteine is faster, but the potential for off-target reactions with other nucleophilic residues increases.
| pH Range | Target Residue | Reaction Rate | Selectivity |
| 6.5 - 7.5 | Cysteine | Moderate | High |
| > 8.0 | Cysteine, Lysine, Histidine | Fast | Lower |
Experimental Protocols
General Workflow for Protein Modification with this compound
The following diagram illustrates a typical experimental workflow for the modification of a cysteine-containing protein with this compound.
Caption: General workflow for protein PEGylation.
Detailed Protocol for Cysteine-Specific PEGylation
This protocol is a starting point and may require optimization for specific proteins.
Materials:
-
Cysteine-containing protein or peptide
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, or another non-amine, non-thiol containing buffer.
-
Reducing Agent (optional, for proteins with disulfide bonds): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).
-
Quenching Reagent: 2-Mercaptoethanol or L-cysteine.
-
Purification system: Size-exclusion chromatography (SEC) or dialysis.
-
Analytical instruments: UV-Vis spectrophotometer, SDS-PAGE, Mass Spectrometer (e.g., MALDI-TOF or ESI-MS).
Procedure:
-
Protein Preparation and Reduction (if necessary):
-
Dissolve the protein in a suitable buffer.
-
If the protein contains disulfide bonds that need to be reduced to expose free cysteines, add a 10-20 fold molar excess of a reducing agent (e.g., DTT or TCEP).
-
Incubate at room temperature for 1-2 hours or at 37°C for 30-60 minutes.
-
Remove the excess reducing agent by buffer exchange into the Reaction Buffer using a desalting column or dialysis.
-
-
PEGylation Reaction:
-
Immediately after removing the reducing agent, add a 5-20 fold molar excess of this compound to the protein solution. The optimal molar ratio should be determined empirically.
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight. The reaction can be monitored by taking aliquots at different time points and analyzing them by SDS-PAGE or mass spectrometry.
-
-
Quenching the Reaction:
-
Add a quenching reagent (e.g., 2-mercaptoethanol or L-cysteine) to a final concentration of 10-50 mM to react with any unreacted this compound.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the PEGylated Protein:
-
Remove excess PEG reagent and quenching reagent by size-exclusion chromatography (SEC) or extensive dialysis against a suitable storage buffer.
-
-
Characterization of the Conjugate:
-
Degree of PEGylation: Determine the average number of PEG molecules conjugated per protein molecule using SDS-PAGE (which will show a shift in molecular weight), mass spectrometry (MALDI-TOF or ESI-MS), or HPLC analysis.
-
Purity: Assess the purity of the conjugate using SDS-PAGE and SEC.
-
Concentration: Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay) or by measuring the absorbance at 280 nm.
-
Signaling Pathway and Logical Relationship Diagrams
Mechanism of Cysteine Alkylation by this compound
The following diagram illustrates the SN2 reaction mechanism between the bromoacetyl group of this compound and a cysteine residue.
Caption: SN2 reaction of this compound with cysteine.
Logical Flow for Optimizing PEGylation Reaction
This diagram outlines the logical steps for optimizing the reaction conditions for a specific protein.
Caption: Workflow for optimizing PEGylation conditions.
References
Site-Specific Protein Labeling with Bromo-PEG12-acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific protein labeling is a critical technique in basic research, diagnostics, and the development of protein-based therapeutics such as antibody-drug conjugates (ADCs). The ability to attach a molecule of interest, such as a drug, a fluorescent probe, or a larger polymer like polyethylene glycol (PEG), to a precise location on a protein allows for the creation of homogenous conjugates with well-defined properties and optimal performance. Bromo-PEG12-acid is a versatile bifunctional linker that enables the site-specific modification of proteins through the selective reaction of its bromoacetyl group with the thiol side chain of cysteine residues. The PEG12 linker enhances the hydrophilicity of the resulting conjugate, which can improve solubility, reduce aggregation, and decrease immunogenicity.[1] The terminal carboxylic acid provides a handle for subsequent conjugation to other molecules of interest.
This document provides detailed application notes and experimental protocols for the use of this compound in site-specific protein labeling.
Principle of Reaction
The primary mechanism for site-specific labeling with this compound is the alkylation of a cysteine thiol by the bromoacetyl group. This reaction, a nucleophilic substitution, results in the formation of a stable thioether bond.[2][3] For this reaction to be site-specific, the target protein should ideally possess a single, solvent-accessible cysteine residue at the desired labeling location. If the protein contains multiple cysteine residues that form structural disulfide bonds, these must first be reduced to free thiols. Careful control of reaction conditions, particularly pH, is crucial to ensure selectivity for cysteine over other nucleophilic amino acid side chains, such as the epsilon-amino group of lysine.[4]
Applications
-
PEGylation: Covalent attachment of PEG chains (PEGylation) to therapeutic proteins can improve their pharmacokinetic and pharmacodynamic properties by increasing their hydrodynamic size, shielding them from proteolytic degradation, and reducing their immunogenicity.[5]
-
Antibody-Drug Conjugates (ADCs): this compound can serve as a component of a linker system to attach cytotoxic drugs to monoclonal antibodies. The site-specific nature of the conjugation ensures a uniform drug-to-antibody ratio (DAR), leading to a more homogenous and well-defined therapeutic agent.
-
Fluorescent Labeling: The terminal carboxylic acid can be activated to react with an amine-containing fluorescent dye, allowing for the site-specific fluorescent labeling of proteins for imaging and bioanalytical applications.
-
Surface Immobilization: Proteins can be labeled with this compound and subsequently immobilized on surfaces functionalized with amine-reactive chemistry for applications in biosensors and protein microarrays.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the site-specific labeling of a model protein with this compound. These values are representative and may require optimization for specific proteins and applications.
| Parameter | Condition | Expected Outcome | Method of Analysis |
| Protein Concentration | 1-10 mg/mL | High labeling efficiency | UV-Vis Spectroscopy |
| This compound:Protein Molar Ratio | 5:1 to 20:1 | >90% conjugation | Mass Spectrometry |
| Reaction pH | 7.5 - 8.5 | Selective for cysteine over lysine | Mass Spectrometry, Peptide Mapping |
| Reaction Temperature | 4°C to 25°C | Controlled reaction rate | HPLC |
| Reaction Time | 2 - 24 hours | Completion of reaction | HPLC, Mass Spectrometry |
| Labeling Efficiency | >90% | Homogenous product | Mass Spectrometry, SDS-PAGE |
| Stability of Thioether Bond | Stable at physiological pH | Long-term stability of conjugate | HPLC, Mass Spectrometry |
Experimental Protocols
Protocol 1: Reduction of Protein Disulfide Bonds
This protocol is for proteins that have disulfide bonds that need to be reduced to generate free cysteine thiols for labeling.
Materials:
-
Protein of interest
-
Phosphate-buffered saline (PBS), pH 7.2
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Dissolve the protein in PBS at a concentration of 1-10 mg/mL.
-
Prepare a fresh stock solution of DTT (e.g., 1 M in water) or TCEP (e.g., 0.5 M in water).
-
Add the reducing agent to the protein solution to a final concentration of 10-20 mM DTT or 5-10 mM TCEP.
-
Incubate the reaction mixture for 1-2 hours at room temperature or 30 minutes at 37°C.
-
Immediately remove the excess reducing agent using a desalting column pre-equilibrated with degassed PBS, pH 7.2.
-
Proceed immediately to the labeling reaction to prevent re-oxidation of the thiols.
Protocol 2: Site-Specific Labeling with this compound
Materials:
-
Reduced protein with free cysteine(s)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium phosphate, 150 mM NaCl, pH 8.0
Procedure:
-
Immediately after reduction and desalting, determine the concentration of the protein solution using a standard protein assay (e.g., BCA) or by measuring the absorbance at 280 nm.
-
Prepare a 10-50 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Add the this compound stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the reagent over the protein.
-
Gently mix the reaction and incubate at room temperature for 4-6 hours or at 4°C overnight. The optimal reaction time should be determined empirically.
-
Quench the reaction by adding a small molecule thiol such as 2-mercaptoethanol or N-acetylcysteine to a final concentration of 10-20 mM to react with any excess this compound. Incubate for 30 minutes at room temperature.
Protocol 3: Purification of the PEGylated Protein
Materials:
-
Quenched labeling reaction mixture
-
Size-Exclusion Chromatography (SEC) system or Ion-Exchange Chromatography (IEX) system
-
Appropriate chromatography buffer (e.g., PBS for SEC)
Procedure:
-
Size-Exclusion Chromatography (SEC): This method separates molecules based on their size. The PEGylated protein will be larger than the unlabeled protein and much larger than the excess this compound and quenching reagent.
-
Equilibrate a suitable SEC column (e.g., Superdex 200 or similar) with an appropriate buffer.
-
Load the quenched reaction mixture onto the column.
-
Collect fractions and monitor the elution profile by measuring the absorbance at 280 nm.
-
Pool the fractions containing the purified PEGylated protein.
-
-
Ion-Exchange Chromatography (IEX): This method separates molecules based on their charge. PEGylation can alter the overall charge of the protein, allowing for separation from the unlabeled form.
-
Choose an appropriate IEX resin (anion or cation exchange) based on the pI of the protein and the buffer pH.
-
Equilibrate the column with a low-salt binding buffer.
-
Load the sample and wash the column to remove unbound material.
-
Elute the bound proteins using a salt gradient.
-
Collect fractions and analyze for the presence of the desired PEGylated protein.
-
Protocol 4: Characterization of the Labeled Protein
1. SDS-PAGE Analysis:
-
Analyze the purified PEGylated protein by SDS-PAGE. The PEGylated protein will exhibit a higher apparent molecular weight compared to the unlabeled protein.
2. Mass Spectrometry:
-
Use MALDI-TOF or ESI-MS to determine the molecular weight of the PEGylated protein. This will confirm the covalent attachment of the this compound and allow for the determination of the labeling stoichiometry (degree of labeling). The mass increase corresponding to one this compound molecule should be observed.
Visualizations
Caption: Experimental workflow for site-specific protein labeling.
Caption: Reaction mechanism of thiol alkylation.
Caption: Probing redox signaling with thiol-reactive labels.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creativepegworks.com [creativepegworks.com]
Bromo-PEG12-acid: A Versatile Linker for PROTAC Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of two distinct ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[2] The linker is a critical component, profoundly influencing the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[3] Among the various linker chemotypes, polyethylene glycol (PEG) linkers have become a cornerstone of PROTAC design.[2] This is due to their ability to enhance solubility, cell permeability, and provide control over the spatial orientation of the two ligands, which is crucial for the formation of a stable and productive ternary complex.[4]
Bromo-PEG12-acid is a bifunctional PEG linker that offers a versatile platform for PROTAC synthesis. It features a terminal carboxylic acid and a terminal bromo group. The carboxylic acid can be readily coupled to an amine-containing ligand (either the POI binder or the E3 ligase ligand) through standard amide bond formation. The bromo group serves as a reactive handle for nucleophilic substitution, allowing for conjugation to the other binding partner, often through reaction with a thiol or amine group. The 12-unit PEG chain imparts significant hydrophilicity to the PROTAC molecule, which can improve its aqueous solubility and cell permeability, key challenges in the development of these often large and complex molecules.
Data Presentation
The length of the PEG linker is a critical parameter that must be optimized for each specific target and E3 ligase pair to achieve maximal degradation efficacy. While specific data for a this compound linker is not always explicitly published, the following tables summarize findings on the impact of linker length on the degradation of different target proteins, providing a valuable reference for PROTAC design.
Table 1: Comparative Efficacy of Estrogen Receptor α (ERα)-Targeting PROTACs with Different Linker Lengths
| PROTAC Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC50 (µM) in MCF7 cells |
| 9 | ~50% | >10 |
| 12 | ~75% | ~5 |
| 16 | ~95% | ~1 |
| 19 | ~70% | ~5 |
| 21 | ~60% | >10 |
Data from a study by Cyrus et al. illustrates that a 16-atom linker provided the optimal length for ERα degradation and cell growth inhibition in MCF7 breast cancer cells.
Table 2: Degradation Potency of TANK-binding kinase 1 (TBK1)-Targeting PROTACs
| PROTAC Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No degradation observed | - |
| 21 | 3 | 96% |
| 29 | 292 | 76% |
Research on TBK1-targeting PROTACs demonstrated that linkers shorter than 12 atoms were inactive, with a 21-atom linker showing the highest potency.
Signaling Pathways and Experimental Workflows
To visualize the key processes involved in PROTAC-mediated protein degradation and synthesis, the following diagrams are provided.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for PROTAC synthesis.
Experimental Protocols
The following protocols provide detailed methodologies for the key steps in the synthesis of a generic PROTAC using a this compound linker. These represent common procedures and may require optimization for specific substrates.
Protocol 1: Synthesis of an Amide-Linked PROTAC Intermediate
This protocol describes the coupling of a carboxylic acid-functionalized component (e.g., an E3 ligase ligand like pomalidomide) with this compound.
Reagents and Materials:
-
E3 Ligase Ligand-COOH (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the E3 Ligase Ligand-COOH in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the E3 Ligand-PEG12-Bromo intermediate.
Protocol 2: Synthesis of the Final PROTAC via Nucleophilic Substitution
This protocol describes the coupling of the bromo-functionalized intermediate with a POI ligand containing a nucleophilic group (e.g., a phenol or amine). This example uses a phenolic hydroxyl group, common in inhibitors like JQ1.
Reagents and Materials:
-
E3 Ligand-PEG12-Bromo intermediate (1.0 eq)
-
POI Ligand with a phenolic -OH (e.g., JQ1) (1.2 eq)
-
Potassium carbonate (K2CO3) (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of the POI Ligand in anhydrous DMF, add K2CO3.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of the E3 Ligand-PEG12-Bromo intermediate in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 16 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC by preparative HPLC to obtain the desired product.
Alternative Final Step: Click Chemistry
If the this compound is modified to have a terminal azide, and the corresponding POI ligand has a terminal alkyne, a highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction can be used for the final ligation.
Reagents and Materials:
-
E3 Ligand-PEG12-Azide (1.0 eq)
-
POI Ligand-Alkyne (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.1 eq)
-
Sodium ascorbate (0.2 eq)
-
Solvent mixture (e.g., t-BuOH/H2O or DMF)
Procedure:
-
Dissolve the E3 Ligand-PEG12-Azide and POI Ligand-Alkyne in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of CuSO4·5H2O in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC by preparative HPLC.
Conclusion
This compound is a valuable and versatile linker for the synthesis of PROTACs. Its bifunctional nature allows for straightforward and modular assembly of these complex molecules. The inclusion of the PEG12 chain can significantly improve the physicochemical properties of the resulting PROTAC, enhancing solubility and cell permeability, which are critical for biological activity. The provided protocols and data serve as a guide for researchers in the rational design and synthesis of novel protein degraders. However, it is crucial to remember that the optimal linker length and composition are highly dependent on the specific POI and E3 ligase pair, and empirical optimization is often necessary to achieve maximal degradation efficacy.
References
Application Notes and Protocols for the Use of Bromo-PEG12-acid in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the drug payload, is a critical component influencing the ADC's stability, pharmacokinetics, efficacy, and tolerability. Bromo-PEG12-acid is a heterobifunctional linker that offers a discrete polyethylene glycol (PEG) spacer of 12 ethylene glycol units. The PEG moiety enhances the hydrophilicity of the ADC, which can mitigate aggregation issues often associated with hydrophobic drug payloads and improve the overall pharmacokinetic profile.[1][2] The bromoacetyl group provides a reactive handle for stable thioether bond formation with sulfhydryl groups, such as those on cysteine residues of an antibody, while the terminal carboxylic acid allows for the attachment of amine-containing drug payloads through a stable amide bond.
These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of ADCs using the this compound linker.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | ~681.5 g/mol |
| Chemical Formula | C29H55BrO15 |
| Spacer Arm Length | ~50 Å |
| Reactive Groups | Bromoacetyl, Carboxylic Acid |
| Solubility | Soluble in aqueous buffers and organic solvents |
Table 2: Representative Pharmacokinetic Parameters of PEGylated ADCs
While specific data for this compound is limited, the following table illustrates the expected impact of PEGylation on ADC pharmacokinetics based on studies with similar PEG linkers.
| Parameter | Non-PEGylated ADC (Illustrative) | PEGylated ADC (Illustrative) | Reference |
| Half-life (t½) | Shorter | Longer | [3] |
| Clearance (CL) | Higher | Lower | [1] |
| Area Under the Curve (AUC) | Lower | Higher | [1] |
| Volume of Distribution (Vd) | Larger | Smaller |
Experimental Protocols
The synthesis of an ADC using this compound is a two-step process. First, the cytotoxic drug is conjugated to the carboxylic acid moiety of the linker. Second, the resulting drug-linker construct is conjugated to the antibody.
Protocol 1: Conjugation of a Cytotoxic Drug to this compound
This protocol describes the activation of the carboxylic acid on this compound and its subsequent conjugation to an amine-containing cytotoxic drug (e.g., a derivative of monomethyl auristatin E - MMAE).
Materials:
-
This compound
-
Amine-containing cytotoxic drug (e.g., MMAE-NH2)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
Activation of this compound:
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add NHS (1.1 equivalents) and EDC (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
-
Conjugation to the Cytotoxic Drug:
-
In a separate flask, dissolve the amine-containing cytotoxic drug (1 equivalent) and TEA (2 equivalents) in anhydrous DMF.
-
Slowly add the activated Bromo-PEG12-NHS ester solution to the drug solution.
-
Stir the reaction mixture at room temperature overnight.
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
Purify the resulting drug-linker conjugate (Drug-PEG12-bromoacetamide) by reverse-phase HPLC to obtain a pure product.
-
Characterize the purified product by mass spectrometry and NMR to confirm its identity and purity.
-
Protocol 2: Conjugation of Drug-PEG12-bromoacetamide to an Antibody
This protocol details the conjugation of the purified drug-linker construct to a monoclonal antibody via reaction with free thiol groups generated by the reduction of interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Drug-PEG12-bromoacetamide (from Protocol 1)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Size-Exclusion Chromatography (SEC) system for purification
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Antibody Reduction:
-
To the antibody solution (typically 5-10 mg/mL), add a 2-5 molar excess of TCEP.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds. The degree of reduction can be controlled by varying the TCEP concentration and incubation time.
-
-
Conjugation Reaction:
-
Purify the reduced antibody from excess TCEP using a desalting column equilibrated with PBS, pH 7.2.
-
Immediately add a 5-10 fold molar excess of the Drug-PEG12-bromoacetamide solution (dissolved in a small amount of DMSO) to the reduced antibody.
-
Incubate the reaction mixture at 4°C for 4-16 hours with gentle mixing.
-
-
Quenching:
-
Add a 10-fold molar excess of N-acetylcysteine (relative to the drug-linker) to quench any unreacted bromoacetyl groups.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the ADC:
-
Purify the ADC from unreacted drug-linker and other small molecules using SEC (e.g., a Superdex 200 column) equilibrated with PBS.
-
Collect the fractions corresponding to the monomeric ADC.
-
Protocol 3: Characterization of the Antibody-Drug Conjugate
1. Drug-to-Antibody Ratio (DAR) Determination:
The average number of drug molecules conjugated to each antibody can be determined using several methods:
-
UV-Vis Spectroscopy: Measure the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the drug. The DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the drug.
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs. The relative peak areas can be used to calculate the average DAR.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) of the intact or reduced ADC can provide a precise determination of the mass of different drug-loaded species, allowing for accurate DAR calculation.
2. Purity and Aggregation Analysis:
-
Size-Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomeric ADC and to quantify high molecular weight aggregates.
3. In Vitro Cytotoxicity Assay (MTT Assay):
This assay measures the ability of the ADC to kill cancer cells that express the target antigen.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC and unconjugated antibody (as a control)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC and the unconjugated antibody. Include untreated cells as a control.
-
Incubation: Incubate the plates for 72-96 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value.
Mandatory Visualizations
Caption: Workflow for ADC synthesis using this compound.
Caption: HER2 signaling pathway and ADC mechanism of action.
References
Application Notes and Protocols for Nanoparticle Functionalization using Bromo-PEG12-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles with polyethylene glycol (PEG), a process known as PEGylation, is a cornerstone strategy in nanomedicine. PEGylation confers a hydrophilic shield to nanoparticles, which can significantly enhance their in vivo performance by reducing protein adsorption, minimizing recognition by the reticuloendothelial system (RES), and consequently prolonging systemic circulation time.[1][2] Bromo-PEG12-acid is a heterobifunctional linker designed for the versatile and efficient PEGylation of nanoparticles. This linker features a terminal bromo group, which readily reacts with thiol moieties, and a carboxylic acid group for conjugation to primary amines. This dual reactivity allows for the covalent attachment of the PEG linker to a wide variety of nanoparticle surfaces, making it an invaluable tool for researchers in drug delivery, diagnostics, and bioimaging.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C29H57BrO15 |
| Molecular Weight | 739.66 g/mol |
| Appearance | White to off-white solid or viscous oil |
| Solubility | Soluble in water, DMSO, DMF, and chlorinated solvents |
| Purity | Typically >95% |
| Storage | Store at -20°C, desiccated |
Note: These properties are representative and may vary slightly between suppliers.
Applications
The unique properties of this compound make it suitable for a range of applications in nanoparticle functionalization:
-
"Stealth" Nanoparticle Formation: The primary application is to create a hydrophilic PEG layer on the nanoparticle surface to enhance their biocompatibility and prolong their circulation half-life in vivo.[1][2] This is crucial for enabling nanoparticles to reach their target tissues in drug delivery and imaging applications.
-
Drug Delivery: PEGylated nanoparticles can be loaded with therapeutic agents. The PEG layer helps to protect the drug from degradation and premature clearance, leading to improved pharmacokinetic profiles.
-
Bioimaging: Functionalization with this compound can improve the stability and biodistribution of imaging contrast agents or fluorescent probes conjugated to nanoparticles.
-
Targeted Drug Delivery: The carboxylic acid or the bromo-terminus (after conversion to another functional group) can be used for the subsequent attachment of targeting ligands such as antibodies, peptides, or small molecules to direct the nanoparticles to specific cells or tissues.
Experimental Protocols
Two primary strategies can be employed for the covalent attachment of this compound to nanoparticle surfaces, depending on the available functional groups on the nanoparticle.
Protocol 1: Conjugation to Thiol-Functionalized Nanoparticles via Thiol-Bromo Reaction
This protocol is suitable for nanoparticles that have been surface-functionalized with thiol (-SH) groups. The bromo group of the this compound reacts with the thiol group to form a stable thioether bond.
Materials:
-
Thiol-functionalized nanoparticles
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
DIPEA (N,N-Diisopropylethylamine)
-
Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4-8.0)
-
Quenching solution (e.g., 1 M 2-mercaptoethanol)
-
Washing buffer (e.g., PBS with 0.05% Tween-20)
-
Deionized (DI) water
Procedure:
-
Nanoparticle Preparation: Disperse the thiol-functionalized nanoparticles in the reaction buffer to a final concentration of 1-10 mg/mL.
-
This compound Solution Preparation: Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction:
-
Add the this compound solution to the nanoparticle suspension in a 10:1 to 50:1 molar excess relative to the estimated surface thiol groups.
-
Add DIPEA to the reaction mixture to act as a base (2-3 molar equivalents relative to the bromo-PEG).
-
Stir the reaction mixture at room temperature for 24 hours under a nitrogen or argon atmosphere.
-
-
Quenching (Optional): To quench any unreacted bromo groups, add 2-mercaptoethanol to a final concentration of 10 mM and stir for 1 hour.
-
Purification:
-
Collect the PEGylated nanoparticles by centrifugation (e.g., 12,000 x g for 20 minutes). The exact speed and time will depend on the nanoparticle size and density.
-
Remove the supernatant containing excess reagents.
-
Resuspend the nanoparticle pellet in the washing buffer.
-
Repeat the centrifugation and resuspension steps three times.
-
Finally, resuspend the purified PEGylated nanoparticles in the desired storage buffer (e.g., PBS or DI water).
-
Protocol 2: Conjugation to Amine-Functionalized Nanoparticles via EDC/NHS Coupling
This protocol is designed for nanoparticles with primary amine (-NH2) groups on their surface. The carboxylic acid end of the this compound is activated with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to form a reactive NHS ester, which then couples with the amine groups on the nanoparticle surface to form a stable amide bond.[3]
Materials:
-
Amine-functionalized nanoparticles
-
This compound
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine)
-
Washing Buffer (e.g., PBS with 0.05% Tween-20)
-
Deionized (DI) water
Procedure:
-
This compound Activation:
-
Dissolve this compound in the Activation Buffer.
-
Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.
-
Add EDC and Sulfo-NHS to the this compound solution. A typical molar ratio is 1:2:2 (this compound:EDC:Sulfo-NHS).
-
Incubate the mixture for 15-30 minutes at room temperature to form the NHS-activated PEG.
-
-
Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the Coupling Buffer to a final concentration of 1-10 mg/mL.
-
Conjugation Reaction:
-
Add the activated this compound solution to the nanoparticle suspension. The molar excess of the PEG linker will depend on the desired grafting density and should be optimized.
-
Stir the reaction mixture for 2-4 hours at room temperature.
-
-
Quenching: Add the quenching solution to the reaction mixture and stir for 30 minutes to deactivate any unreacted NHS esters.
-
Purification:
-
Collect the PEGylated nanoparticles by centrifugation (e.g., 12,000 x g for 20 minutes).
-
Remove the supernatant.
-
Resuspend the nanoparticle pellet in the washing buffer.
-
Repeat the washing steps three times.
-
Resuspend the final purified nanoparticles in a suitable storage buffer.
-
Characterization of Functionalized Nanoparticles
Thorough characterization is essential to confirm successful PEGylation and to understand the properties of the functionalized nanoparticles.
| Characterization Technique | Parameter Measured | Expected Outcome After PEGylation |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter | Increase in size due to the PEG layer. |
| Polydispersity Index (PDI) | Should remain low (<0.3) for a monodisperse sample. | |
| Zeta Potential | Shift towards neutral as the charged surface groups are shielded by the PEG layer. | |
| Transmission Electron Microscopy (TEM) | Core Size and Morphology | No change in the core size and shape of the nanoparticles. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Surface Chemistry | Appearance of characteristic C-O-C ether stretch from the PEG backbone. |
| Thermogravimetric Analysis (TGA) | PEG Grafting Density | Weight loss at the degradation temperature of PEG can be used to quantify the amount of PEG on the nanoparticle surface. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | PEG Confirmation and Quantification | Characteristic peaks of the PEG ethylene glycol units can confirm conjugation and be used for quantification. |
Visualizations
Experimental Workflows
Caption: Experimental workflows for nanoparticle functionalization.
Caption: Cellular interactions of PEGylated nanoparticles.
References
Application Notes and Protocols for Labeling Peptides with Bromo-PEG12-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic peptides.[1][2][3] This modification can enhance solubility, increase circulating half-life by reducing renal clearance, and decrease immunogenicity by shielding the peptide from proteolytic enzymes and the host's immune system.[1][2] Bromo-PEG12-acid is a specific PEGylation reagent that allows for the site-specific modification of peptides, typically at cysteine residues, through the reaction of its bromo group with the thiol side chain. The terminal carboxylic acid group can be used for further conjugation or to modify the overall charge of the peptide conjugate.
These application notes provide a detailed protocol for the labeling of a cysteine-containing peptide with this compound, subsequent purification, and characterization of the resulting PEGylated peptide.
Principle of Reaction
The labeling reaction is based on the nucleophilic substitution of the bromide on the this compound by the thiolate anion of a cysteine residue within the peptide. This S-alkylation reaction forms a stable thioether bond. The reaction is pH-dependent, with optimal rates typically observed under slightly basic conditions (pH 7.5-8.5) where the thiol group is deprotonated to the more nucleophilic thiolate.
Experimental Protocols
Materials and Reagents
-
Cysteine-containing peptide of interest (lyophilized, >95% purity)
-
This compound
-
Degassed, anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN), HPLC grade
-
Ultrapure water, HPLC grade
-
Reaction Buffer: 50 mM Phosphate buffer with 5 mM EDTA, pH 7.5, degassed
-
Quenching solution: 1 M β-mercaptoethanol or N-acetyl-cysteine in water
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
Protocol 1: Labeling of a Cysteine-Containing Peptide
-
Peptide Preparation:
-
Accurately weigh the lyophilized peptide.
-
Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL. If the peptide has existing disulfide bonds that need to be reduced to expose the cysteine thiol, pre-treat the peptide solution with a 10-fold molar excess of Tris(2-carboxyethyl)phosphine (TCEP) for 1 hour at room temperature.
-
-
This compound Preparation:
-
Prepare a 10-fold molar excess of this compound relative to the peptide.
-
Dissolve the this compound in a minimal amount of anhydrous DMF.
-
-
Labeling Reaction:
-
Adjust the pH of the peptide solution to 7.5-8.5 by adding small aliquots of DIPEA.
-
Add the dissolved this compound solution to the peptide solution.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle agitation, protected from light. The reaction can also be performed overnight at 4°C to minimize potential side reactions.
-
-
Reaction Quenching:
-
Add a 100-fold molar excess of the quenching solution (e.g., β-mercaptoethanol) to the reaction mixture to react with any unreacted this compound.
-
Incubate for 30 minutes at room temperature.
-
-
Monitoring the Reaction:
-
The progress of the reaction can be monitored by taking small aliquots at different time points (e.g., 0, 1, 2, 4 hours) and analyzing them by RP-HPLC and mass spectrometry to observe the formation of the labeled peptide and the consumption of the starting peptide.
-
Protocol 2: Purification of the PEGylated Peptide by RP-HPLC
-
Sample Preparation:
-
Acidify the quenched reaction mixture with 0.1% TFA in water to a pH of 2-3.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
RP-HPLC Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point and should be optimized for the specific peptide.
-
Flow Rate: 1 mL/min
-
Detection: UV at 220 nm and 280 nm
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the PEGylated peptide peak.
-
Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the labeled peptide.
-
-
Lyophilization:
-
Pool the pure fractions and lyophilize to obtain the final PEGylated peptide as a dry powder.
-
Protocol 3: Characterization of the PEGylated Peptide by Mass Spectrometry
-
Sample Preparation:
-
Dissolve a small amount of the lyophilized PEGylated peptide in an appropriate solvent (e.g., 50% acetonitrile/water with 0.1% formic acid for ESI-MS).
-
-
Mass Spectrometry Analysis:
-
Acquire the mass spectrum of the sample.
-
Confirm the successful labeling by determining the molecular weight of the purified product. The mass should correspond to the mass of the peptide plus the mass of one molecule of this compound, minus the mass of HBr.
-
Data Presentation
Table 1: Reaction Parameters for Peptide Labeling with this compound
| Parameter | Recommended Value | Notes |
| Peptide Concentration | 1-5 mg/mL | Higher concentrations may lead to aggregation. |
| Molar Ratio (this compound:Peptide) | 10:1 | This should be optimized for each peptide. |
| Reaction Buffer | 50 mM Phosphate, 5 mM EDTA, pH 7.5 | EDTA chelates metal ions that can catalyze thiol oxidation. |
| Co-solvent | DMF | Used to dissolve the this compound. |
| Base | DIPEA | A non-nucleophilic base to adjust the pH. |
| Reaction Temperature | Room Temperature (or 4°C) | Lower temperatures can reduce side reactions. |
| Reaction Time | 2-4 hours (or overnight at 4°C) | Monitor reaction progress by HPLC/MS. |
| Quenching Agent | β-mercaptoethanol | To consume excess bromo-reagent. |
Table 2: Example RP-HPLC Purification Parameters
| Parameter | Value |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-95% B over 30 min |
| Flow Rate | 1 mL/min |
| Detection Wavelength | 220 nm, 280 nm |
Table 3: Expected Mass Shift upon Labeling
| Compound | Molecular Weight (Da) |
| Peptide (unlabeled) | Varies |
| This compound | ~681.6 g/mol |
| Expected Mass of Labeled Peptide | Mass of Peptide + 600.7 |
Note: The mass increase corresponds to the addition of the PEG12-acid moiety (C26H52O14) after the loss of HBr.
Application Example: Targeting Tumor Angiogenesis
PEGylated peptides have shown significant promise as anti-cancer therapeutics. For instance, the peptide AS16 is a dual-target peptide that blocks both the Vascular Endothelial Growth Factor (VEGF) and Tie2 signaling pathways, which are crucial for tumor angiogenesis. However, its clinical application is limited by poor stability and a short half-life. PEGylation of AS16 has been shown to enhance its anti-tumor effects by improving its pharmacokinetic profile.
Visualizations
Caption: Workflow for labeling peptides with this compound.
Caption: Inhibition of VEGF and Tie2 signaling by a PEGylated peptide.
References
Application Notes and Protocols for Bromo-PEG12-acid Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the conjugation of Bromo-PEG12-acid, a heterobifunctional linker, to amine, thiol, and alcohol functionalities. This versatile PEG linker is valuable in bioconjugation, drug delivery, and surface modification, enabling the covalent attachment of molecules with enhanced solubility and bioavailability.
Introduction
This compound possesses two distinct reactive termini: a bromo group and a carboxylic acid. The bromo group serves as a good leaving group for nucleophilic substitution reactions, readily reacting with thiols and amines to form stable thioether and amine linkages, respectively. The carboxylic acid can be activated to react with primary amines, forming a stable amide bond, or with alcohols to form an ester linkage. The hydrophilic polyethylene glycol (PEG) spacer enhances the solubility of the resulting conjugate in aqueous media.
Conjugation Reaction Overview
The dual functionality of this compound allows for a variety of conjugation strategies. The reaction conditions can be tailored to selectively target either the bromo or the carboxylic acid group.
Diagram: General Reaction Scheme of this compound
Caption: General reaction pathways for this compound conjugation.
Quantitative Data Summary
The following tables summarize typical reaction conditions for the conjugation of this compound. Optimization may be required for specific substrates.
Table 1: Reaction Conditions for Bromo Terminus
| Nucleophile | Solvent(s) | Temperature (°C) | pH | Reaction Time (hours) | Base (optional) |
| Thiol | Aqueous buffers (PBS, MES), DMF, DMSO | 25 - 37 | 7.0 - 8.5 | 2 - 24 | - |
| Amine | DMF, DMSO, THF | 25 - 60 | 8.0 - 10.0 | 12 - 48 | DIPEA, TEA, K₂CO₃ |
Table 2: Reaction Conditions for Carboxylic Acid Terminus (Amide Coupling)
| Coupling Reagent | Solvent(s) | Activation pH | Conjugation pH | Temperature (°C) | Reaction Time (hours) | Molar Ratios (PEG-Acid:Coupling Reagent:Substrate) |
| EDC/NHS | Aqueous buffers (MES, PBS), DMF, DMSO | 4.7 - 6.0 | 7.2 - 8.0 | 25 | Activation: 0.25, Conjugation: 2 - 12 | 1 : (1.2-1.5) : (1-1.5) |
| HATU | Anhydrous DMF, DMSO | - | 7.0 - 8.0 | 25 | 1 - 4 | 1 : 1.1 : 1.2 (with 2-3 eq. DIPEA) |
Table 3: Reaction Conditions for Carboxylic Acid Terminus (Esterification)
| Method | Catalyst | Solvent(s) | Temperature (°C) | Reaction Time (hours) | Notes |
| Fischer Esterification | Strong acid (e.g., H₂SO₄, p-TsOH) | Excess alcohol (as solvent) or inert solvent (e.g., Toluene) | 80 - 120 | 12 - 48 | Removal of water is critical (e.g., Dean-Stark apparatus). |
| DCC/DMAP Coupling | DCC, DMAP | Anhydrous DCM, DMF | 0 - 25 | 2 - 12 | Byproduct (DCU) is insoluble and needs to be filtered off. |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Thiol-Containing Molecule
This protocol describes the formation of a stable thioether bond via nucleophilic substitution at the bromo terminus.
Application Notes and Protocols for EDC/NHS Activation of Bromo-PEG12-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromo-PEG12-acid is a heterobifunctional linker that is invaluable in bioconjugation and drug delivery. It possesses a terminal carboxylic acid and a bromo group, enabling the sequential conjugation of two different molecules. The carboxylic acid can be activated to form a reactive ester, which then readily couples with primary amines on proteins, peptides, or other biomolecules. The bromo group serves as a stable handle for subsequent reaction with nucleophiles like thiols. This document provides detailed application notes and protocols for the activation of the carboxylic acid moiety of this compound using the water-soluble carbodiimide, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS) to form a semi-stable, amine-reactive NHS ester.
Chemical Principle
The activation of a carboxylic acid with EDC proceeds via the formation of a highly reactive O-acylisourea intermediate.[1][2][3][4] This intermediate is unstable in aqueous solutions and can hydrolyze, regenerating the original carboxyl group.[3] To improve the efficiency of the conjugation and stabilize the active intermediate, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is added. EDC couples NHS to the carboxyl group, forming a more stable NHS ester. This NHS ester is sufficiently stable to allow for a two-step conjugation process and reacts efficiently with primary amines at physiological pH to form a stable amide bond.
Data Presentation
Table 1: Stability of NHS Esters
The stability of the generated NHS ester is highly dependent on the pH of the solution. Hydrolysis is the primary competing reaction that deactivates the NHS ester.
| pH | Temperature (°C) | Half-life |
| 7.0 | 4 | 4-5 hours |
| 8.0 | 4 | 1 hour |
| 8.6 | 4 | 10 minutes |
| Data compiled from multiple sources. |
Table 2: Comparison of NHS and Sulfo-NHS Esters
The choice between NHS and Sulfo-NHS can impact the solubility of the activated molecule and the experimental design.
| Feature | NHS Ester | Sulfo-NHS Ester |
| Solubility | Insoluble in aqueous buffers; requires organic solvents (DMF, DMSO). | Soluble in aqueous buffers. |
| Membrane Permeability | Permeable to cell membranes. | Impermeable to cell membranes. |
| Stability | Generally lower in aqueous solution. | Slightly higher in aqueous solution. |
| Applications | Intracellular labeling, general bioconjugation. | Cell surface labeling, general bioconjugation. |
Experimental Protocols
This protocol describes a general method for the activation of this compound with EDC and NHS and subsequent conjugation to a primary amine-containing molecule.
Materials
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Amine-free buffer for activation (e.g., 0.1 M MES buffer, pH 4.7-6.0)
-
Amine-free buffer for conjugation (e.g., 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5)
-
Primary amine-containing molecule (e.g., protein, peptide)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Desalting columns or dialysis equipment for purification
Protocol 1: Two-Step EDC/NHS Activation and Conjugation
This two-step protocol is recommended for most applications as it allows for the removal of excess EDC and NHS before the addition of the amine-containing molecule, minimizing side reactions.
Step 1: Activation of this compound
-
Reagent Preparation : Immediately before use, prepare fresh solutions of EDC and NHS in the activation buffer (e.g., 0.1 M MES, pH 6.0). It is recommended to prepare a 10-fold molar excess of EDC and NHS relative to the this compound.
-
Dissolve this compound : Dissolve the this compound in the activation buffer. If solubility is an issue, a small amount of a water-miscible organic solvent like DMF or DMSO can be used.
-
Activation Reaction : Add the EDC solution to the this compound solution, followed immediately by the NHS solution.
-
Incubation : Allow the reaction to proceed for 15-30 minutes at room temperature.
Step 2: Conjugation to Primary Amines
-
pH Adjustment : For optimal conjugation, the pH of the reaction mixture should be raised to 7.2-8.0. This can be achieved by adding the conjugation buffer (e.g., PBS, pH 7.4).
-
Add Amine-Containing Molecule : Add the primary amine-containing molecule to the activated this compound solution. The molar ratio of the activated PEG to the amine-containing molecule should be optimized for the specific application, but a starting point of a 10- to 20-fold molar excess of the PEG linker is common.
-
Incubation : Incubate the reaction for 2 hours at room temperature or overnight at 4°C. The optimal reaction time may vary depending on the reactants.
-
Quenching : Quench the reaction by adding a quenching solution to consume any unreacted NHS esters. Incubate for 15-30 minutes.
-
Purification : Purify the conjugate using standard methods such as size exclusion chromatography (desalting columns) or dialysis to remove unreacted reagents and byproducts.
Protocol 2: One-Pot EDC/NHS Activation and Conjugation
This simplified protocol is faster but may result in polymerization or modification of the amine-containing molecule by EDC if it also contains carboxyl groups.
-
Reagent Preparation : Dissolve the this compound and the primary amine-containing molecule in the conjugation buffer (e.g., PBS, pH 7.2).
-
Activation and Conjugation : Prepare fresh solutions of EDC and NHS in the conjugation buffer. Add the EDC solution, followed immediately by the NHS solution, to the mixture of this compound and the amine-containing molecule.
-
Incubation : Allow the reaction to proceed for 2 hours at room temperature.
-
Quenching : Quench the reaction by adding a quenching solution and incubate for 15-30 minutes.
-
Purification : Purify the conjugate using standard methods.
Visualizations
Caption: EDC/NHS activation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
Application Notes and Protocols for Thiol-Reactive PEG Linkers in Protein Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG)ylation is a widely utilized bioconjugation technique for improving the pharmacokinetic and pharmacodynamic properties of therapeutic proteins.[1] By covalently attaching PEG chains, proteins can exhibit increased solubility, stability against proteolytic degradation, extended plasma half-life, and reduced immunogenicity.[2][3] Thiol-reactive PEG linkers are a class of reagents that specifically target the sulfhydryl group of cysteine residues, enabling site-specific modification of proteins. This site-selective conjugation is advantageous for producing homogeneous PEG-protein conjugates with preserved biological activity.[4][5]
This document provides detailed application notes on the types of thiol-reactive PEG linkers, their reaction mechanisms, and protocols for protein modification, purification, and characterization.
Types of Thiol-Reactive PEG Linkers
Several types of thiol-reactive functional groups are commonly used in PEG linkers, each with distinct reactivity and stability profiles. The choice of linker depends on the specific application and the desired properties of the final conjugate.
| Functional Group | Reaction Type | Key Characteristics |
| Maleimide | Michael Addition | Highly selective for thiols at pH 6.5-7.5, forming a stable thioether bond. Susceptible to hydrolysis at higher pH and retro-Michael reaction, which can be mitigated by hydrolysis of the succinimide ring post-conjugation. |
| Vinyl Sulfone | Michael Addition | Reacts with thiols via Michael addition to form a stable thioether linkage. |
| Pyridyl Disulfide | Disulfide Exchange | Forms a disulfide bond with thiols, which can be cleaved by reducing agents. This reversibility can be useful for drug delivery applications. |
| Iodoacetamide/Bromoacetamide | Alkylation | Alkylates thiols to form a stable thioether bond. |
Experimental Protocols
Protocol 1: General Procedure for Protein PEGylation with Maleimide-PEG
This protocol describes a general method for the covalent attachment of a maleimide-functionalized PEG linker to a protein containing one or more free cysteine residues.
Materials:
-
Protein with at least one free cysteine residue
-
Maleimide-PEG reagent
-
PEGylation Buffer: Phosphate-buffered saline (PBS), pH 7.0, or other thiol-free buffer (e.g., HEPES, MES) at pH 6.5-7.5. Avoid buffers containing primary amines (e.g., Tris) if there is a possibility of reaction with the maleimide group at higher pH.
-
Reducing agent (optional, for reducing disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching reagent (optional): L-cysteine or β-mercaptoethanol
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for dissolving Maleimide-PEG
-
Purification system: Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) system
-
Analytical instruments: SDS-PAGE, Mass Spectrometry (MS)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the PEGylation buffer to a final concentration of 1-10 mg/mL.
-
If the target cysteine residues are in a disulfide bond, reduction is necessary. Add a 5-10 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Remove excess TCEP by dialysis or using a desalting column.
-
-
Maleimide-PEG Stock Solution Preparation:
-
Immediately before use, dissolve the Maleimide-PEG reagent in anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 100 mg/mL). Maleimides are susceptible to hydrolysis in aqueous solutions, so fresh preparation is crucial.
-
-
PEGylation Reaction:
-
Add a 10- to 20-fold molar excess of the Maleimide-PEG stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.
-
Gently mix the reaction solution and incubate at room temperature for 2-4 hours or at 4°C overnight. The reaction is typically faster at room temperature.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add a 2-5 fold molar excess of a small molecule thiol, such as L-cysteine or β-mercaptoethanol, relative to the Maleimide-PEG. Incubate for 30 minutes.
-
-
Purification of the PEGylated Protein:
-
Remove unreacted PEG and quenching reagents, and separate the PEGylated protein from the unmodified protein using SEC or IEX.
-
SEC separates molecules based on their hydrodynamic radius, which increases upon PEGylation.
-
IEX separates based on charge, which can be altered by the shielding effect of the PEG chains.
-
-
Characterization of the PEGylated Protein:
-
SDS-PAGE: Analyze the reaction mixture and purified product by SDS-PAGE. PEGylated proteins will show a significant increase in apparent molecular weight.
-
Mass Spectrometry (MS): Determine the exact molecular weight of the conjugate to confirm the degree of PEGylation (number of PEG chains per protein).
-
HPLC: Use analytical SEC or reverse-phase HPLC (RP-HPLC) to assess the purity and heterogeneity of the PEGylated product.
-
Protocol 2: Characterization of PEGylated Proteins
Accurate characterization is essential to ensure the quality and consistency of the PEGylated product.
| Technique | Purpose | Quantitative Data Obtained |
| SDS-PAGE | Assess degree of PEGylation and purity | Apparent molecular weight shift |
| Size-Exclusion Chromatography (SEC) | Separate and quantify PEGylated, un-PEGylated protein, and free PEG | Elution volume/time, peak area for purity assessment |
| Ion-Exchange Chromatography (IEX) | Separate positional isomers and different degrees of PEGylation | Elution profile, peak area for isoform distribution |
| Mass Spectrometry (MALDI-TOF, ESI-MS) | Determine precise molecular weight and degree of PEGylation | Mass-to-charge ratio (m/z) to calculate exact mass |
| UV-Vis Spectroscopy | Determine protein concentration | Absorbance at 280 nm |
| Biological Activity Assays | Evaluate the functional integrity of the PEGylated protein | IC50, EC50, specific activity (U/mg) |
Visualizations
Reaction Mechanism and Experimental Workflow
Quantitative Data Summary
The efficiency and outcome of protein PEGylation can be quantified to ensure reproducibility and optimal performance of the conjugate.
| Parameter | Example Protein | PEG Reagent | Molar Ratio (PEG:Protein) | Reaction Conditions | Conjugation Efficiency / Yield | Reference |
| Conjugation Efficiency | L-asparaginase mutant | 5 kDa Bi-MAL-PEG | Excess | pH 6.5-7.0, 30 min, RT | >80% | |
| Conjugate Stability | Engineered Hemoglobin | Maleimide-PEG | - | 37°C, 7 days, 1 mM glutathione | <70% intact conjugate | |
| Conjugate Stability | Engineered Hemoglobin | Mono-sulfone-PEG | - | 37°C, 7 days, 1 mM glutathione | >90% intact conjugate | |
| Bioactivity | L-asparaginase mutant | 5 kDa Bi-MAL-PEG | - | - | 116 ± 6 U/mg (precursor: 161 ± 9 U/mg) |
Conclusion
Thiol-reactive PEG linkers offer a powerful tool for the site-specific modification of proteins, leading to the generation of homogeneous and therapeutically enhanced bioconjugates. The selection of the appropriate linker, careful optimization of reaction conditions, and thorough characterization of the final product are critical steps for successful drug development. The protocols and data presented here provide a comprehensive guide for researchers and scientists working in this field.
References
- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Applications of PEGylation Reagents | Biopharma PEG [biochempeg.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. precisepeg.com [precisepeg.com]
- 5. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Bromo-PEG12-acid Labeling Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the labeling efficiency of Bromo-PEG12-acid in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the reactive chemistry of this compound?
This compound is a heterobifunctional linker. It possesses a bromoacetyl group and a carboxylic acid group. The bromoacetyl group is highly reactive towards nucleophiles, particularly the thiol groups of cysteine residues, forming a stable thioether bond.[1] It can also react with the amino groups of lysine residues and the N-terminus of proteins, although this reaction is generally slower. The carboxylic acid can be activated (e.g., using EDC and NHS) to react with primary amines.[2]
Q2: What are the primary factors influencing the efficiency of my this compound labeling reaction?
Several factors can impact the efficiency of your PEGylation reaction. Key parameters to consider are:
-
pH of the reaction buffer: The pH affects the nucleophilicity of the target amino acid residues.
-
Molar ratio of this compound to your biomolecule: An excess of the PEG reagent is often required, but a very high excess can lead to issues.[3]
-
Reaction temperature and duration: These parameters influence the rate of the conjugation reaction.
-
Concentration of reactants: Higher concentrations can increase reaction rates but may also promote aggregation.
-
Buffer composition: The presence of competing nucleophiles in the buffer can reduce labeling efficiency.
Q3: I am observing low labeling efficiency. What are the potential causes and how can I troubleshoot this?
Low labeling efficiency is a common issue that can be addressed by systematically evaluating several aspects of your experimental setup.[4][5]
-
Suboptimal pH: For targeting thiols (cysteines), a pH range of 7.5-8.5 is generally optimal for the bromoacetyl reaction. At this pH, the thiol group is sufficiently deprotonated and highly nucleophilic. For targeting amines (lysines), a higher pH of 8.0-9.0 is typically required.
-
Insufficient Molar Excess of PEG Reagent: The molar ratio of this compound to your protein may be too low. It is recommended to perform a titration to find the optimal ratio, starting from a 5-fold to a 20-fold molar excess.
-
Reaction Time and Temperature: The reaction may not have reached completion. Consider increasing the incubation time or performing the reaction at a higher temperature (e.g., room temperature instead of 4°C). However, be mindful that higher temperatures can also lead to protein denaturation and aggregation.
-
Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT) will compete with your biomolecule for the this compound, thereby reducing the labeling efficiency. It is crucial to use non-nucleophilic buffers such as phosphate or borate buffers.
-
Hydrolysis of the Bromoacetyl Group: The bromoacetyl group can undergo hydrolysis, especially at higher pH values. While the hydrolysis rate is generally slow, it can contribute to lower efficiency over extended reaction times. It is advisable to use freshly prepared solutions of this compound.
Q4: My protein is aggregating after the labeling reaction. What can I do to prevent this?
Protein aggregation is a frequent challenge during bioconjugation. Several strategies can be employed to mitigate this issue:
-
Optimize the Molar Ratio: A high degree of PEGylation can alter the protein's surface charge and hydrophobicity, leading to aggregation. Reducing the molar excess of the this compound can help.
-
Control the pH: Working at a pH far from the protein's isoelectric point (pI) can help maintain protein solubility due to electrostatic repulsion.
-
Lower the Reactant Concentrations: High concentrations of the protein or the PEG reagent can increase the likelihood of intermolecular crosslinking and aggregation.
-
Include Stabilizing Excipients: The addition of stabilizing agents such as arginine, glycerol, or sucrose to the reaction buffer can help prevent aggregation.
-
Optimize Temperature: Performing the reaction at a lower temperature (e.g., 4°C) for a longer duration can sometimes reduce aggregation compared to a shorter reaction at room temperature.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during this compound labeling experiments.
| Problem | Possible Cause | Recommended Solution |
| Low or No Labeling | Suboptimal pH for the target residue. | For thiol labeling (cysteine), ensure the pH is between 7.5 and 8.5. For amine labeling (lysine), a pH of 8.0-9.0 is recommended. |
| Insufficient molar excess of this compound. | Perform a titration with varying molar ratios (e.g., 5:1, 10:1, 20:1 of PEG:protein) to determine the optimal concentration. | |
| Presence of competing nucleophiles in the buffer. | Use non-nucleophilic buffers like phosphate or borate buffers. Avoid buffers containing Tris or thiols like DTT. | |
| Inactivated this compound due to hydrolysis. | Prepare fresh solutions of this compound immediately before use. Store the stock reagent under dry conditions. | |
| Protein Aggregation/Precipitation | High degree of PEGylation. | Reduce the molar excess of this compound. |
| High concentration of protein or PEG reagent. | Decrease the concentration of your protein and/or the PEG reagent. | |
| Suboptimal buffer conditions (pH close to pI). | Adjust the buffer pH to be at least one unit away from the protein's isoelectric point. | |
| Reaction temperature is too high. | Conduct the reaction at a lower temperature (e.g., 4°C) for a longer period. | |
| Add stabilizing excipients like arginine (e.g., 50 mM) or glycerol (e.g., 5-10%) to the reaction buffer. | ||
| Heterogeneous Product | Multiple reactive sites on the biomolecule. | If site-specific labeling is desired, consider protein engineering to introduce a unique cysteine residue. |
| Partial labeling of available sites. | Optimize reaction conditions (pH, molar ratio, time) to drive the reaction to completion for a more homogeneous product. | |
| Side reactions. | Be aware of potential side reactions with other nucleophilic amino acid residues and optimize the pH to favor the desired reaction. |
Experimental Protocols
Protocol 1: Labeling of a Thiol-Containing Protein with this compound
This protocol provides a general procedure for the conjugation of this compound to a protein via a cysteine residue.
Materials:
-
Thiol-containing protein
-
This compound
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.5
-
Quenching Solution: 1 M N-acetyl-cysteine in reaction buffer
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: If the protein has disulfide bonds that need to be reduced to generate free thiols, treat the protein with a reducing agent like TCEP. Remove the reducing agent by dialysis or using a desalting column.
-
Dissolve this compound: Immediately before use, dissolve the this compound in the Reaction Buffer to a final concentration of 10 mM.
-
Initiate the Reaction: Add the desired molar excess of the dissolved this compound to the protein solution. Gently mix the reaction.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The optimal time and temperature should be determined empirically.
-
Quench the Reaction: Add the Quenching Solution to a final concentration of 10-20 mM to react with any unreacted this compound. Incubate for 15-30 minutes at room temperature.
-
Purification: Purify the PEGylated protein from excess reagents using size-exclusion chromatography or another suitable purification method.
-
Characterization: Analyze the purified conjugate by SDS-PAGE, mass spectrometry, or other appropriate methods to determine the degree of PEGylation.
Protocol 2: Activation of the Carboxylic Acid of this compound for Amine Labeling
This protocol describes the activation of the carboxylic acid moiety of this compound using EDC and NHS for subsequent reaction with primary amines.
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Activation Buffer: 100 mM MES, 150 mM NaCl, pH 6.0
-
Amine-containing biomolecule
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5
Procedure:
-
Dissolve Reagents: Prepare fresh stock solutions of this compound, EDC, and NHS in the Activation Buffer.
-
Activation Reaction: Mix this compound with a 1.5 to 2-fold molar excess of both EDC and NHS in the Activation Buffer. Incubate for 15-30 minutes at room temperature to form the NHS-ester.
-
Conjugation to Amine: Add the activated this compound-NHS ester to the amine-containing biomolecule in the Conjugation Buffer.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
Purification and Characterization: Purify and characterize the conjugate as described in Protocol 1.
Visualizations
Experimental Workflow for this compound Labeling
Caption: A typical experimental workflow for protein labeling with this compound.
Troubleshooting Logic for Low Labeling Efficiency
References
Technical Support Center: Troubleshooting Low Yield with Bromo-PEG12-acid Conjugation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when using Bromo-PEG12-acid for bioconjugation, particularly when facing lower than expected yields.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its reactive ends?
This compound is a heterobifunctional crosslinker. It contains two different reactive groups at either end of a 12-unit polyethylene glycol (PEG) spacer.[1]
-
Bromoacetyl group: This group reacts with nucleophiles, most commonly the sulfhydryl (thiol) groups of cysteine residues, via a nucleophilic substitution reaction.[2]
-
Carboxylic acid group (-COOH): This group can be activated to form a stable amide bond with primary amines, such as the N-terminus of a protein or the side chain of lysine residues.[3] This activation is typically achieved using carbodiimide chemistry, for example, with EDC and NHS.[4]
Q2: What are the main reasons for low conjugation yield with this compound?
Low yields can stem from several factors related to the reaction chemistry of either the bromoacetyl or the carboxylic acid group. Key areas to investigate include:
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can significantly reduce efficiency.[5]
-
Reagent Quality and Stability: Degradation of the this compound or the activating agents (EDC/NHS) due to improper storage or handling is a common issue.
-
Steric Hindrance: The relatively long PEG chain can physically block the reactive ends from accessing the target functional groups on the biomolecule.
-
Side Reactions: Unwanted reactions, such as hydrolysis of the activated NHS ester, can compete with the desired conjugation reaction.
-
Inefficient Purification: The final yield can be underestimated if the purification process does not effectively separate the desired conjugate from unreacted starting materials.
Q3: How does the PEG chain length of this compound affect the conjugation reaction?
The PEG12 chain imparts hydrophilicity and flexibility to the linker. However, longer PEG chains can also introduce steric hindrance, which may impede the access of the reactive ends to the target functional groups on a biomolecule, potentially lowering the reaction rate and overall yield. This effect is more pronounced with large, complex biomolecules.
Troubleshooting Guide
This guide is divided into two sections based on which reactive end of the this compound you are utilizing.
Section 1: Low Yield in Carboxylic Acid to Amine Conjugation (using EDC/NHS)
This is a common application for the carboxylic acid end of the linker. The reaction proceeds in two steps: activation of the carboxylic acid with EDC and NHS, followed by conjugation to a primary amine.
| Potential Cause | Recommended Solution |
| Incorrect pH for Activation/Conjugation | The activation of the carboxylic acid with EDC/NHS is most efficient at a pH of 4.5-6.0. The subsequent reaction of the NHS-ester with the primary amine is optimal at a pH of 7.2-8.5. It is crucial to perform this as a two-step reaction with a pH adjustment in between. |
| Hydrolysis of NHS Ester | NHS esters are highly susceptible to hydrolysis, especially in aqueous solutions and at basic pH. The half-life of an NHS ester can be a matter of minutes at pH 9.0. Prepare the activated this compound NHS ester immediately before use and do not store it in solution. |
| Inactive EDC or NHS | EDC and NHS are moisture-sensitive. Ensure they are stored in a desiccator and are not expired. Use freshly prepared solutions for each reaction. |
| Competing Nucleophiles in Buffer | Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the activated NHS ester, leading to significantly lower yields. Use non-amine-containing buffers like PBS, MES, or HEPES. |
| Suboptimal Molar Ratios | A molar excess of the activated this compound (typically 5-20 fold) is often required to drive the reaction to completion. This should be empirically optimized for your specific biomolecule. |
Experimental Protocol: Two-Step EDC/NHS Coupling of this compound to a Protein
-
Protein Preparation: Dissolve the protein containing primary amines in an amine-free buffer (e.g., 0.1 M MES, 0.15 M NaCl, pH 5.5).
-
Activation of this compound:
-
Dissolve this compound, EDC, and NHS in a suitable anhydrous organic solvent like DMSO or DMF. A common starting point is a 1:2:4 molar ratio of this compound:EDC:NHS.
-
Add the activation mix to the protein solution. The final concentration of the organic solvent should ideally be less than 10%.
-
Incubate for 15-30 minutes at room temperature to form the NHS ester.
-
-
pH Adjustment: Increase the pH of the reaction mixture to 7.2-8.0 by adding a concentrated non-amine buffer (e.g., 1 M Phosphate Buffer, pH 8.0).
-
Conjugation: Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM to consume any unreacted NHS esters. Incubate for 15-30 minutes.
-
Purification: Remove unreacted PEG linker and byproducts using size-exclusion chromatography (SEC) or dialysis.
Section 2: Low Yield in Bromoacetyl to Thiol Conjugation
The bromoacetyl group is highly reactive towards free sulfhydryl groups.
| Potential Cause | Recommended Solution |
| Incorrect pH for Thiol Reaction | The reaction of a bromoacetyl group with a thiol is most efficient at a pH between 7.5 and 8.5. At this pH, the thiol group is deprotonated to the more nucleophilic thiolate anion. |
| Oxidized Thiols | Free thiols can oxidize to form disulfide bonds, rendering them unreactive to the bromoacetyl group. Ensure your protein has been recently treated with a reducing agent (e.g., DTT or TCEP) and that the reducing agent has been removed prior to adding the this compound. |
| Steric Hindrance | The target cysteine residue may be located in a sterically hindered region of the protein, preventing access of the this compound. Consider using a linker with a longer spacer arm if this is suspected. |
| Hydrolysis of Bromoacetyl Group | While more stable than NHS esters, the bromoacetyl group can undergo hydrolysis at very high pH or over extended reaction times. |
Experimental Protocol: Bromoacetyl-Thiol Conjugation
-
Protein Reduction (if necessary): If your protein's thiols are not free, incubate with a 10-20 fold molar excess of a reducing agent like DTT or TCEP for 30-60 minutes at room temperature.
-
Removal of Reducing Agent: It is critical to remove the reducing agent before adding the bromoacetyl-containing PEG, as it will react with it. Use a desalting column for this purpose, exchanging the protein into a reaction buffer (e.g., PBS, pH 7.5-8.0).
-
Conjugation:
-
Dissolve the this compound in a minimal amount of an organic solvent (e.g., DMSO or DMF).
-
Add a 5-20 fold molar excess of the this compound solution to the protein.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C. The reaction can be monitored by analytical techniques like HPLC or SDS-PAGE.
-
-
Quenching: Add a small molecule thiol (e.g., 2-mercaptoethanol or cysteine) to a final concentration of ~50 mM to react with any excess this compound.
-
Purification: Purify the conjugate using a suitable chromatography method such as SEC or IEX to remove unreacted materials.
Data Summary
The following tables provide a general overview of recommended reaction parameters. Optimal conditions should always be determined empirically for each specific application.
Table 1: Recommended pH for this compound Conjugation Steps
| Reaction Step | Functional Group on this compound | Target Functional Group | Recommended pH Range |
| Activation | Carboxylic Acid | - | 4.5 - 6.0 |
| Amine Coupling | Activated NHS Ester | Primary Amine (-NH₂) | 7.2 - 8.5 |
| Thiol Coupling | Bromoacetyl | Sulfhydryl (-SH) | 7.5 - 8.5 |
Table 2: Troubleshooting Summary for Low Yield
| Issue | Carboxylic Acid End | Bromoacetyl End |
| pH | Use a two-step reaction with pH adjustment. | Ensure pH is between 7.5 and 8.5. |
| Reagent Quality | Use fresh EDC/NHS. | Ensure this compound is not degraded. |
| Side Reactions | Avoid amine-containing buffers; minimize hydrolysis of NHS ester. | Avoid very high pH and long reaction times. |
| Target Group | Ensure primary amines are accessible. | Ensure thiols are reduced and accessible. |
Visualizations
Caption: Workflow for two-step carboxylic acid to amine conjugation.
Caption: Workflow for bromoacetyl to thiol conjugation.
References
- 1. Membrane-Based Hybrid Method for Purifying PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bromo PEG | BroadPharm [broadpharm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Poly(ethylene glycol)-Prodrug Conjugates: Concept, Design, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Hydrolysis of Bromo-PEG12-acid in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and handling of Bromo-PEG12-acid in solution. The following information addresses common questions and troubleshooting scenarios related to the potential hydrolysis of this bifunctional linker.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound in aqueous solutions?
A1: The primary stability concern for this compound in aqueous solution is the hydrolysis of the carbon-bromine (C-Br) bond. The bromide is an excellent leaving group, and the carbon atom attached to it is susceptible to nucleophilic attack by water, which can lead to the replacement of the bromo group with a hydroxyl group (-OH). This process, also known as solvolysis, converts the bromo-functionalized end of the PEG linker into a hydroxyl group, rendering it unreactive towards thiol-based conjugation.[1][2]
Q2: What factors can influence the rate of hydrolysis of this compound?
A2: Several factors can affect the rate of hydrolysis:
-
pH: The hydrolysis of primary alkyl halides like this compound can be accelerated under both acidic and basic conditions.[1] Basic conditions, with a higher concentration of the stronger nucleophile hydroxide (OH-), can increase the rate of nucleophilic substitution.[2]
-
Temperature: Higher temperatures will increase the rate of the hydrolysis reaction.
-
Solvent: The polarity of the solvent can influence the reaction mechanism and rate. Water, being a polar protic solvent, can act as a nucleophile in the hydrolysis reaction.[3]
-
Presence of other nucleophiles: Buffers or other molecules in the solution containing strong nucleophiles (e.g., free amines, thiols) can compete with water to react with the bromo group.
Q3: What are the recommended storage conditions for this compound solutions?
A3: To minimize hydrolysis and maintain the integrity of the compound, it is recommended to prepare solutions of this compound fresh for each experiment. If a stock solution must be prepared, it should be made in an anhydrous aprotic solvent such as DMSO or DMF and stored at -20°C or lower. For short-term storage of aqueous solutions, it is advisable to use a slightly acidic buffer (pH 6.0-6.5) and keep the solution on ice or at 4°C.
Q4: Can I use common biological buffers like Tris for my reactions with this compound?
A4: Caution should be exercised when using buffers containing primary amines, such as Tris. The primary amine in Tris is a nucleophile and can react with the bromo group of the PEG linker, leading to the formation of a stable secondary amine linkage. This side reaction will consume the reactive end of your linker. It is recommended to use non-nucleophilic buffers such as phosphate, HEPES, or MES at an appropriate pH for your specific application.
Q5: How can I detect the hydrolysis of this compound in my sample?
A5: The hydrolysis of this compound can be monitored using various analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the intact this compound from its hydrolyzed counterpart (Hydroxy-PEG12-acid). The two compounds will have different retention times due to the change in polarity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to observe the disappearance of the proton signals adjacent to the bromine atom and the appearance of new signals corresponding to the protons adjacent to the newly formed hydroxyl group.
-
Mass Spectrometry (MS): Mass spectrometry can be used to identify the molecular weights of the species in the solution, allowing for the detection of the hydrolyzed product, which will have a lower molecular weight than the parent compound due to the replacement of Br (atomic weight ~79.9 u) with OH (atomic weight ~17.0 u).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no conjugation to a thiol-containing molecule | The bromo group on the PEG linker has been hydrolyzed to a hydroxyl group. | Prepare fresh this compound solution before each use. Avoid prolonged storage in aqueous buffers. Confirm the integrity of the linker using HPLC or MS prior to the conjugation reaction. |
| The pH of the reaction buffer is too low, resulting in a protonated thiol that is not sufficiently nucleophilic. | For thiol-bromo reactions, maintain the pH of the reaction mixture between 7.0 and 8.5 to ensure the thiol group is sufficiently deprotonated and nucleophilic. | |
| Inconsistent results between experiments | The stock solution of this compound is degrading over time. | Prepare single-use aliquots of the stock solution in an anhydrous solvent and store them at -20°C or below. Avoid repeated freeze-thaw cycles. |
| The reaction buffer contains competing nucleophiles (e.g., Tris, azide). | Use a non-nucleophilic buffer such as phosphate, HEPES, or MES. | |
| Appearance of an unexpected peak in HPLC analysis | This could be the hydrolyzed product (Hydroxy-PEG12-acid). | Analyze a sample of this compound that has been intentionally subjected to harsh hydrolytic conditions (e.g., high pH, elevated temperature) to confirm the retention time of the hydrolyzed product. |
Illustrative Stability Data for this compound
The following table provides illustrative data on the stability of this compound in different aqueous buffers over time. This data is based on general principles of alkyl halide hydrolysis and should be used as a guideline. Actual stability will depend on specific experimental conditions.
| Buffer pH | Temperature | % this compound Remaining (Illustrative) | ||
| 1 hour | 6 hours | 24 hours | ||
| pH 6.0 | 4°C | >99% | ~98% | ~95% |
| pH 7.4 | 4°C | ~98% | ~95% | ~88% |
| pH 8.5 | 4°C | ~95% | ~85% | ~70% |
| pH 6.0 | 25°C (Room Temp) | ~98% | ~92% | ~80% |
| pH 7.4 | 25°C (Room Temp) | ~94% | ~80% | ~60% |
| pH 8.5 | 25°C (Room Temp) | ~88% | ~65% | <40% |
Experimental Protocol: Assessing the Stability of this compound by HPLC
This protocol outlines a general method for determining the stability of this compound in a specific aqueous buffer.
1. Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Your aqueous buffer of interest (e.g., 100 mM phosphate buffer, pH 7.4)
-
HPLC system with a suitable detector (e.g., ELSD, CAD, or RI)
-
C18 reverse-phase HPLC column
-
Mobile phase A: Water with 0.1% trifluoroacetic acid (TFA)
-
Mobile phase B: Acetonitrile with 0.1% TFA
2. Procedure:
-
Preparation of Stock Solution:
-
Carefully weigh out a precise amount of this compound.
-
Dissolve it in a minimal amount of anhydrous DMSO to prepare a concentrated stock solution (e.g., 100 mM).
-
-
Sample Preparation and Incubation:
-
Dilute the this compound stock solution into your pre-warmed (or pre-chilled) aqueous buffer to a final concentration of 1 mg/mL.
-
Immediately inject a portion of this solution onto the HPLC system to obtain the t=0 time point.
-
Incubate the remaining solution at the desired temperature (e.g., 4°C or 25°C).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample for HPLC analysis.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with an appropriate mixture of mobile phases A and B.
-
Inject a consistent volume of your sample for each time point.
-
Run a linear gradient to elute the compounds (e.g., 10% to 90% B over 20 minutes).
-
Monitor the elution profile with your detector. This compound will elute as a peak, and its hydrolysis product, Hydroxy-PEG12-acid, will typically elute earlier due to its increased polarity.
-
-
Data Analysis:
-
Integrate the peak area of the intact this compound at each time point.
-
Calculate the percentage of remaining this compound at each time point relative to the t=0 sample.
-
Plot the percentage of remaining this compound versus time to determine its stability profile under your specific conditions.
-
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Troubleshooting workflow for low conjugation yield.
References
Preventing aggregation during Bromo-PEG12-acid labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in preventing protein aggregation during Bromo-PEG12-acid labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary reactive target on a protein?
This compound is a chemical modification reagent that contains a bromoacetyl group at one end and a carboxylic acid at the other, connected by a 12-unit polyethylene glycol (PEG) spacer. The primary reactive target for the bromoacetyl group is the nucleophilic thiol group (-SH) of cysteine residues on a protein.[1][2][3] The reaction is a nucleophilic substitution that results in the formation of a stable thioether bond, covalently attaching the PEG linker to the protein.[2][3]
Q2: My protein is aggregating after adding the this compound reagent. What are the common causes?
Protein aggregation during this compound labeling can be caused by several factors:
-
Suboptimal Reaction Conditions: Incorrect pH, high temperature, or high protein concentration can lead to protein instability and aggregation.
-
High Reagent Concentration: An excessive molar ratio of this compound to protein can lead to over-labeling and changes in the protein's surface properties, promoting aggregation.
-
Protein Instability: The inherent stability of your protein is a crucial factor. Proteins that are prone to unfolding or have exposed hydrophobic regions are more susceptible to aggregation during the labeling process.
-
Side Reactions: While the bromoacetyl group is relatively specific for cysteines, side reactions with other nucleophilic residues like lysine or histidine can occur, especially at higher pH values, potentially altering protein structure and leading to aggregation.
Q3: How can I optimize the pH of my labeling reaction to minimize aggregation?
The pH of the reaction buffer is a critical parameter. A mildly alkaline pH of 7.5-8.5 is generally optimal for labeling cysteine residues with bromoacetyl groups. This pH range facilitates the deprotonation of the cysteine thiol to the more reactive thiolate anion, accelerating the labeling reaction. However, if you observe aggregation, consider performing the reaction at a slightly lower pH (e.g., 7.0-7.5) to reduce the rate of potential side reactions and maintain protein stability, even though the labeling reaction might be slower. It is crucial to ensure the buffer pH is at least one unit away from the protein's isoelectric point (pI) to maintain its solubility.
Q4: What are some recommended additives or excipients to include in my reaction buffer to prevent aggregation?
Several types of additives can be included in the reaction buffer to stabilize your protein and prevent aggregation:
-
Sugars and Polyols: Sucrose, trehalose, glycerol, and sorbitol can act as protein stabilizers.
-
Amino Acids: Arginine and glycine are known to suppress protein aggregation by binding to charged and hydrophobic regions on the protein surface.
-
Non-ionic Surfactants: Low concentrations of surfactants like Tween-20 or Triton X-100 can help prevent aggregation.
-
Reducing Agents: For proteins with multiple cysteine residues, including a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) can help prevent the formation of intermolecular disulfide bonds, which can lead to aggregation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Immediate precipitation upon adding this compound | Protein concentration is too high. | Reduce the protein concentration. Perform a concentration optimization experiment. |
| Suboptimal buffer conditions (pH, ionic strength). | Ensure the buffer pH is optimal for your protein's stability. Adjust the salt concentration (e.g., 150-500 mM NaCl). | |
| Reagent is not fully dissolved. | Ensure the this compound is completely dissolved in a suitable solvent (e.g., DMSO or DMF) before adding it to the aqueous reaction buffer. | |
| Gradual increase in turbidity during the reaction | The protein is slowly unfolding and aggregating at the reaction temperature. | Perform the labeling reaction at a lower temperature (e.g., 4°C). This will slow down the reaction rate, so a longer incubation time may be necessary. |
| Over-labeling is causing conformational changes. | Decrease the molar excess of the this compound reagent. Perform a titration to find the optimal reagent-to-protein ratio. | |
| Low labeling efficiency and no aggregation | The pH of the reaction is too low. | Increase the pH to the optimal range of 7.5-8.5 to enhance the reactivity of the cysteine thiol group. |
| The protein's cysteine residues are not accessible. | Consider adding a low concentration of a denaturant (e.g., 0.1 M urea) to partially unfold the protein and expose the cysteine residues. This should be done with caution as it can also promote aggregation. | |
| The this compound reagent has degraded. | Use a fresh stock of the reagent. Store the reagent under desiccated conditions at -20°C. | |
| High background or non-specific labeling | The pH of the reaction is too high. | Lower the pH to 7.5 or below to minimize reactions with other nucleophilic residues like lysine. |
| The molar excess of the reagent is too high. | Reduce the concentration of the this compound reagent. | |
| The reaction time is too long. | Optimize the reaction time by taking aliquots at different time points and analyzing the labeling efficiency and specificity. |
Experimental Protocols
General Protocol for this compound Labeling of a Protein
This protocol provides a starting point for labeling a protein with this compound. Optimization of protein concentration, reagent molar excess, pH, and incubation time is recommended for each specific protein.
1. Protein Preparation:
- Dissolve the protein in a suitable reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).
- The recommended starting protein concentration is 1-2 mg/mL.
- If the protein is in a buffer containing primary amines (e.g., Tris) or other thiol-containing compounds (e.g., DTT), it must be exchanged into the reaction buffer using dialysis or a desalting column.
2. Reagent Preparation:
- Prepare a stock solution of this compound in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at a concentration of 10-100 mM.
3. Labeling Reaction:
- Add the desired molar excess of the this compound stock solution to the protein solution. A starting point of 10-20 fold molar excess of the reagent over the protein is recommended.
- Incubate the reaction at room temperature (20-25°C) for 1-2 hours or at 4°C for 4-16 hours. Protect the reaction from light if the protein is light-sensitive.
4. Quenching the Reaction:
- Add a quenching reagent such as 2-mercaptoethanol or L-cysteine to a final concentration of 10-50 mM to react with any excess this compound.
- Incubate for 15-30 minutes at room temperature.
5. Purification of the Labeled Protein:
- Remove the excess reagent and byproducts by size-exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration.
Visualizations
Caption: Experimental workflow for this compound protein labeling.
Caption: Troubleshooting decision tree for aggregation issues.
References
Technical Support Center: Purification of Bromo-PEG12-acid Labeled Antibodies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and frequently asked questions regarding the purification of antibodies labeled with Bromo-PEG12-acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process, from initial conjugation to final purification.
| Problem | Potential Cause | Recommended Solution |
| Low Labeling Efficiency | Insufficient reduction of antibody disulfide bonds. | Ensure complete reduction by optimizing the concentration of the reducing agent (e.g., TCEP or DTT) and incubation time. Perform a test to quantify free thiols (e.g., Ellman's Reagent) before adding the this compound. |
| pH of the reaction buffer is too low. | The reaction of bromoacetyl groups with thiols is more efficient at a slightly alkaline pH (7.5-8.5).[1][2] However, higher pH can increase the risk of side reactions with amines.[1][2] A careful pH optimization is recommended. | |
| Hydrolysis of this compound. | Prepare the this compound solution immediately before use. Avoid storing it in aqueous solutions for extended periods. | |
| Antibody Aggregation | High concentration of the antibody during labeling or purification. | Perform the conjugation and purification steps at a lower antibody concentration. |
| Inappropriate buffer conditions (pH, ionic strength). | Screen different buffer conditions to find the optimal formulation for your specific antibody. The addition of excipients like arginine can sometimes prevent aggregation. | |
| PEGylation itself can sometimes induce aggregation. | This is antibody-dependent. Optimization of the PEG-to-antibody ratio might be necessary. | |
| Loss of Antibody Activity | Labeling of cysteine residues within or near the antigen-binding site. | If possible, use an antibody variant with engineered cysteine residues outside the antigen-binding site for site-specific conjugation. |
| Harsh purification conditions (e.g., extreme pH). | Use purification methods with gentle elution conditions. For ion-exchange chromatography, a salt gradient is generally gentler than a pH gradient. | |
| Presence of Free this compound in Final Product | Inefficient purification. | Size exclusion chromatography (SEC) is effective at removing small molecules like unreacted PEG reagents.[] Ensure the column is properly sized and calibrated for the separation of the antibody from the smaller PEG molecule. |
| Heterogeneous Product (Multiple PEG molecules per antibody) | Non-specific labeling. | Optimize the molar ratio of this compound to the antibody to control the degree of labeling. Hydrophobic Interaction Chromatography (HIC) can be used to separate antibody species with different numbers of attached PEG molecules. |
Frequently Asked Questions (FAQs)
1. What is the reaction mechanism of this compound with an antibody?
This compound contains a bromoacetyl group that specifically reacts with the thiol group of cysteine residues on the antibody via an alkylation reaction. This forms a stable thioether bond. For this reaction to occur, the disulfide bonds in the antibody's hinge region are typically first reduced to generate free thiols.
2. How can I control the number of PEG molecules attached to my antibody?
The degree of labeling can be controlled by:
-
Stoichiometry: Carefully controlling the molar ratio of this compound to the antibody in the reaction mixture.
-
Partial Reduction: Using a limited amount of reducing agent to reduce only a subset of the available disulfide bonds.
-
Site-Directed Mutagenesis: Engineering antibodies with a specific number of cysteine residues at desired locations.
3. Which purification method is best for my this compound labeled antibody?
A multi-step purification approach is often necessary.
-
Size Exclusion Chromatography (SEC): This is the most common method to remove unreacted this compound and to separate monomeric labeled antibody from aggregates.
-
Hydrophobic Interaction Chromatography (HIC): HIC can be used to separate antibodies with different degrees of PEGylation (e.g., 1 PEG, 2 PEGs, etc.) as the addition of PEG can alter the hydrophobicity of the antibody.
-
Ion Exchange Chromatography (IEX): Depending on the isoelectric point (pI) of the antibody and the change in charge after PEGylation, IEX can also be an effective purification step.
4. How do I know if my purification was successful?
Several analytical techniques can be used to assess the purity and characteristics of your labeled antibody:
-
SDS-PAGE: To visualize the increase in molecular weight after PEGylation and to check for the presence of unconjugated antibody.
-
Size Exclusion Chromatography (SEC): To quantify the percentage of monomer, aggregates, and fragments.
-
Mass Spectrometry (MS): To confirm the exact mass of the conjugated antibody and determine the number of attached PEG molecules.
-
Antigen Binding Assay (e.g., ELISA): To ensure that the labeling process has not compromised the antibody's ability to bind to its target.
Experimental Protocols
Protocol 1: Reduction and Labeling of Antibody with this compound
-
Antibody Preparation: Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.2-7.5). The antibody concentration should be optimized, but a starting point of 1-5 mg/mL is common.
-
Reduction of Disulfide Bonds: Add a 20-fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) to the antibody solution. Incubate at 37°C for 90 minutes.
-
Removal of Reducing Agent: Remove the excess TCEP using a desalting column or tangential flow filtration (TFF) equilibrated with conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.5).
-
Conjugation: Immediately after the removal of the reducing agent, add the desired molar excess of this compound (dissolved in a small amount of a compatible organic solvent like DMSO, if necessary) to the reduced antibody.
-
Reaction: Incubate the reaction mixture for 2 hours at room temperature, protected from light.
-
Quenching: Quench the reaction by adding a 100-fold molar excess of a small molecule thiol, such as N-acetylcysteine, to react with any unreacted this compound. Incubate for an additional 30 minutes.
Protocol 2: Purification of Labeled Antibody using Size Exclusion Chromatography (SEC)
-
Column Equilibration: Equilibrate a suitable SEC column (e.g., Superdex 200 or equivalent) with a filtered and degassed buffer (e.g., PBS, pH 7.4).
-
Sample Loading: Load the quenched reaction mixture onto the column.
-
Elution: Elute the sample with the equilibration buffer at a pre-determined flow rate.
-
Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm. The PEGylated antibody will elute first, followed by smaller molecules like the quenching agent and unreacted this compound.
-
Analysis: Pool the fractions containing the purified labeled antibody and analyze for purity using SDS-PAGE and analytical SEC.
Quantitative Data Summary
The following tables provide representative data for the purification of a this compound labeled antibody. Actual results may vary depending on the specific antibody and experimental conditions.
Table 1: Typical SEC Purification Outcome
| Species | Before SEC (%) | After SEC (%) |
| Aggregates | 10-15 | < 5 |
| Monomeric Labeled Antibody | 70-80 | > 95 |
| Unreacted Antibody & Fragments | 5-10 | < 1 |
| Free this compound | Present | Not Detected |
Table 2: HIC Separation of PEGylated Species
| Species | Elution Order | Typical Purity of Collected Fraction |
| Unconjugated Antibody | First | > 98% |
| Mono-PEGylated Antibody | Second | > 95% |
| Di-PEGylated Antibody | Third | > 95% |
Visualizations
Caption: Experimental workflow for this compound antibody labeling and purification.
Caption: Chemical reaction for labeling an antibody with this compound.
References
Determining degree of labeling with Bromo-PEG12-acid
Welcome to the technical support center for determining the degree of labeling with Bromo-PEG12-acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to your PEGylation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a PEGylation reagent that contains a bromo group at one end and a carboxylic acid at the other, connected by a 12-unit polyethylene glycol (PEG) spacer. The bromo group is a good leaving group that can react with nucleophilic residues on a protein, such as the thiol group of cysteine, via a nucleophilic substitution reaction.[1][2] The carboxylic acid end can be used for further conjugation after the initial labeling. This reagent is used to covalently attach PEG chains to proteins, a process known as PEGylation, which can improve the protein's solubility, stability, and pharmacokinetic properties.[3][4]
Q2: Which amino acid residues does this compound primarily react with?
A2: The bromo group in this compound is reactive towards nucleophilic functional groups on amino acid side chains. The primary target for alkylation by a bromo group is the thiol group of cysteine residues.[1] Reactions can also occur with other nucleophilic residues such as histidine, lysine, and methionine, but these are generally less reactive than cysteine thiols under controlled pH conditions.
Q3: How can I determine the degree of labeling (DOL) of my protein with this compound?
A3: The degree of labeling, which is the average number of PEG molecules conjugated to each protein molecule, can be determined using several analytical techniques:
-
Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC): PEGylation increases the hydrodynamic radius of a protein, leading to an earlier elution time in SEC. By comparing the chromatograms of the labeled and unlabeled protein, you can assess the extent of PEGylation.
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): This technique measures the molecular weight of the protein. The mass increase after the reaction corresponds to the number of attached PEG molecules.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to quantify the ratio of PEG-specific signals to protein-specific signals, providing a direct measure of the DOL.
Q4: What are the critical parameters to control during the labeling reaction?
A4: Several factors can influence the outcome of your PEGylation reaction:
-
pH: The pH of the reaction buffer affects the reactivity of the target amino acid residues. For targeting cysteines, a pH around 7.0-8.5 is typically used.
-
Molar ratio of this compound to protein: Increasing the molar excess of the PEG reagent will generally lead to a higher degree of labeling. However, excessive amounts can lead to non-specific modifications and protein precipitation.
-
Reaction time and temperature: These parameters should be optimized to achieve the desired level of labeling without causing protein denaturation or degradation.
-
Protein concentration: Higher protein concentrations can sometimes lead to aggregation during the labeling process.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no labeling | 1. Inactive this compound: The reagent may have hydrolyzed or degraded. 2. Suboptimal reaction conditions: Incorrect pH, temperature, or reaction time. 3. Absence of accessible reactive residues: The target amino acids (e.g., cysteines) may be buried within the protein structure or involved in disulfide bonds. | 1. Use a fresh stock of this compound. 2. Optimize the reaction conditions. Perform small-scale pilot reactions at different pH values (e.g., 7.0, 7.5, 8.0, 8.5) and time points. 3. If targeting cysteines, ensure they are in a reduced state. Consider adding a reducing agent like DTT or TCEP prior to labeling (ensure its removal before adding the PEG reagent). Perform a structural analysis of your protein to assess residue accessibility. |
| Protein precipitation during labeling | 1. High concentration of organic solvent: If this compound is dissolved in an organic solvent like DMSO, high volumes can denature the protein. 2. Unfavorable buffer conditions: The pH or ionic strength of the buffer may be close to the protein's isoelectric point. 3. High degree of PEGylation: Excessive modification can alter the protein's solubility properties. | 1. Keep the volume of the organic solvent to a minimum (typically <10% of the total reaction volume). 2. Screen different buffers with varying pH and ionic strengths. 3. Reduce the molar ratio of this compound to protein to achieve a lower degree of labeling. |
| Heterogeneous product mixture | 1. Multiple reactive sites: The protein may have several accessible residues that can react with the this compound. 2. Polydispersity of the PEG reagent: Although this compound is a discrete molecule, broader molecular weight PEG reagents can contribute to heterogeneity. 3. Side reactions: At higher pH values, other nucleophilic residues might react. | 1. If site-specific labeling is desired, consider protein engineering to introduce a unique reactive cysteine. 2. Use a monodisperse PEG reagent like this compound. 3. Carefully control the reaction pH to favor modification of the most reactive residue (e.g., cysteine). |
| Difficulty in purifying the labeled protein | 1. Similar properties of labeled and unlabeled protein: A low degree of labeling may not provide sufficient difference for separation. 2. Presence of excess unreacted PEG: This can interfere with downstream applications and characterization. | 1. Size-Exclusion Chromatography (SEC): This is effective for separating PEGylated proteins from unreacted protein and excess PEG, especially with a significant size difference. 2. Ion-Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein, allowing for separation based on charge differences. 3. Hydrophobic Interaction Chromatography (HIC): This can also be used as a supplementary purification method. |
Experimental Protocols
General Protocol for Protein Labeling with this compound
This protocol provides a general starting point. Optimization will be required for your specific protein.
-
Protein Preparation:
-
Dissolve the protein in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-5 mg/mL.
-
If targeting cysteine residues that are in a disulfide bond, reduce the protein with a 10-fold molar excess of a reducing agent like DTT for 1 hour at room temperature.
-
Remove the reducing agent using a desalting column or dialysis against the labeling buffer (e.g., PBS, pH 7.5).
-
-
Labeling Reaction:
-
Prepare a fresh stock solution of this compound in an appropriate solvent (e.g., DMSO or water) at a concentration of 10-100 mM.
-
Add the desired molar excess of the this compound solution to the protein solution. Start with a 10 to 20-fold molar excess.
-
Incubate the reaction mixture at room temperature or 4°C for 2-24 hours with gentle stirring.
-
-
Quenching the Reaction:
-
Add a quenching reagent, such as L-cysteine or β-mercaptoethanol, to a final concentration of 10-50 mM to react with any unreacted this compound.
-
Incubate for 30-60 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Separate the labeled protein from unreacted PEG and quenching reagent using size-exclusion chromatography (SEC) or another suitable chromatography method.
-
Monitor the elution profile using UV absorbance at 280 nm.
-
Collect and pool the fractions containing the labeled protein.
-
-
Characterization:
-
Determine the protein concentration (e.g., using a BCA assay).
-
Determine the degree of labeling using SEC-HPLC, MALDI-TOF MS, or NMR.
-
Quantitative Data Summary
| Analytical Technique | Information Provided | Sample Data Interpretation |
| SEC-HPLC | Purity, presence of aggregates, and qualitative assessment of PEGylation. | A shift to a shorter retention time compared to the unmodified protein indicates successful PEGylation. The presence of multiple peaks may indicate a heterogeneous product. |
| MALDI-TOF MS | Molecular weight of the unmodified and PEGylated protein. | The mass difference between the major peaks of the labeled and unlabeled protein spectra, divided by the mass of the this compound, gives the degree of labeling. |
| ¹H NMR | Quantitative ratio of PEG to protein. | The ratio of the integrated area of the characteristic PEG proton signal (around 3.6 ppm) to a well-resolved protein proton signal allows for the calculation of the average number of PEG chains per protein molecule. |
Visualizations
Caption: Experimental workflow for protein labeling with this compound.
Caption: Troubleshooting logic for this compound labeling experiments.
References
Validation & Comparative
A Head-to-Head Comparison: Bromo-PEG12-acid vs. Maleimide-PEG-acid for Bioconjugation
For researchers, scientists, and drug development professionals, the precise and stable conjugation of polyethylene glycol (PEG) linkers to biomolecules is a critical step in the development of advanced therapeutics and diagnostics. The choice of reactive group at the terminus of the PEG linker dictates the specificity, efficiency, and stability of the final conjugate. This guide provides an objective, data-driven comparison of two commonly employed thiol-reactive PEG linkers: Bromo-PEG12-acid and Maleimide-PEG-acid.
This comparison will delve into the reaction kinetics, specificity, and stability of the conjugates formed from each linker, supported by experimental data from scientific literature. Detailed experimental protocols and visual diagrams of the reaction mechanisms and workflows are provided to assist researchers in selecting the optimal linker for their specific application.
Executive Summary
This compound and Maleimide-PEG-acid are both heterobifunctional linkers designed for the PEGylation of molecules containing thiol groups, such as cysteine residues in proteins, and a subsequent or preceding reaction with an amine-containing molecule via the carboxylic acid moiety. However, they exhibit significant differences in their performance characteristics.
-
Maleimide-PEG-acid is characterized by its rapid and highly specific reaction with thiols at or near physiological pH. This makes it a popular choice for straightforward and efficient bioconjugation. However, the resulting thiosuccinimide linkage can be susceptible to a retro-Michael reaction, leading to potential deconjugation and reduced stability in vivo.
-
This compound , which belongs to the haloacetyl class of reagents, reacts with thiols via a nucleophilic substitution reaction. While generally slower than the maleimide-thiol reaction at neutral pH, it forms a highly stable and irreversible thioether bond. The reactivity of the bromoacetyl group is more pronounced at a slightly alkaline pH.
The selection between these two linkers, therefore, represents a trade-off between reaction speed and conjugate stability.
Data Presentation: A Quantitative Comparison
The following tables summarize the key performance differences between Bromo-PEG-acid and Maleimide-PEG-acid based on available experimental data.
| Parameter | Bromo-PEG-acid (Bromoacetyl) | Maleimide-PEG-acid (Maleimide) | Key Considerations |
| Reaction Mechanism | Nucleophilic Substitution (SN2) | Michael Addition | The difference in mechanism underlies the variations in reaction kinetics and stability. |
| Target Specificity | Primarily thiols (cysteine) | Highly specific for thiols (cysteine) | Both are highly selective for thiols over other amino acid residues at optimal pH. |
| Optimal Reaction pH | 7.5 - 9.0 | 6.5 - 7.5 | Bromoacetyl reactivity increases with pH, while maleimide reactivity is optimal at near-neutral pH.[1][2] |
| Reaction Kinetics | Slower at neutral pH | Rapid at neutral pH (2-3 orders of magnitude faster than bromoacetyl at pH 6.5)[1][2] | For applications requiring very fast conjugation, maleimide is the preferred choice. |
| Conjugate Stability | Highly stable, irreversible thioether bond | Potentially reversible; susceptible to retro-Michael reaction and thiol exchange[3] | The stability of the final conjugate is a critical factor for in vivo applications. |
| Side Reactions | Potential for reaction with other nucleophiles (e.g., histidine, lysine) at higher pH (>9.0) | Hydrolysis of the maleimide ring can occur at higher pH. | Careful control of pH is necessary to minimize side reactions for both linkers. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful bioconjugation. Below are representative protocols for conjugating Bromo-PEG-acid and Maleimide-PEG-acid to a thiol-containing protein.
Protocol 1: Protein Conjugation with this compound
Materials:
-
Thiol-containing protein (e.g., antibody fragment with an engineered cysteine)
-
This compound
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 8.0
-
Quenching Reagent: 1 M N-acetyl-L-cysteine
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the conjugation buffer to a final concentration of 1-5 mg/mL. If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat with a 10-fold molar excess of a reducing agent like TCEP for 30-60 minutes at room temperature, followed by removal of the reducing agent.
-
Linker Preparation: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to a stock concentration of 100 mM.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution with gentle mixing.
-
Incubation: Incubate the reaction mixture for 4-6 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by LC-MS.
-
Quenching: Add the quenching reagent to a final concentration of 10 mM to react with any unreacted this compound. Incubate for 30 minutes at room temperature.
-
Purification: Purify the PEGylated protein conjugate from excess reagents and byproducts using size-exclusion chromatography.
Protocol 2: Protein Conjugation with Maleimide-PEG-acid
Materials:
-
Thiol-containing protein
-
Maleimide-PEG-acid
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.0
-
Quenching Reagent: 1 M N-acetyl-L-cysteine
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Prepare the protein in the conjugation buffer as described in Protocol 1.
-
Linker Preparation: Prepare a 100 mM stock solution of Maleimide-PEG-acid in anhydrous DMSO or DMF immediately before use.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the Maleimide-PEG-acid stock solution to the protein solution with gentle mixing.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature. The reaction is typically much faster than with the bromoacetyl group.
-
Quenching: Quench the reaction with N-acetyl-L-cysteine as described in Protocol 1.
-
Purification: Purify the conjugate using size-exclusion chromatography.
Mandatory Visualization
The following diagrams illustrate the chemical reactions and a typical experimental workflow.
Caption: Reaction mechanisms of Bromo-PEG-acid and Maleimide-PEG-acid with a protein thiol.
Caption: General experimental workflow for protein conjugation with thiol-reactive PEG linkers.
Conclusion
The choice between this compound and Maleimide-PEG-acid for thiol-specific bioconjugation is contingent on the desired attributes of the final product and the experimental constraints.
-
Maleimide-PEG-acid is the reagent of choice for applications that demand rapid reaction kinetics and high specificity at physiological pH . Its ease of use makes it a workhorse in many bioconjugation laboratories. However, researchers must be cognizant of the potential for the retro-Michael reaction, which can compromise the long-term stability of the conjugate, a critical consideration for therapeutic applications.
-
This compound is the preferred option when the stability of the final conjugate is of paramount importance . The irreversible thioether bond it forms provides a robust and permanent linkage. While the reaction kinetics are slower at neutral pH, this can be modulated by adjusting the pH. The slightly reduced reactivity can also be advantageous in complex systems where slower, more controlled conjugation is desirable.
Ultimately, the selection of the appropriate PEG linker requires a careful evaluation of the specific requirements of the project, with a key consideration being the balance between reaction efficiency and the stability of the resulting bioconjugate.
References
A Head-to-Head Comparison of Bromo-PEG12-acid and NHS-PEG12-acid for Antibody Conjugation
Guide for Researchers, Scientists, and Drug Development Professionals
In the development of antibody-drug conjugates (ADCs) and other functionalized antibody therapeutics, the choice of linker is a critical determinant of the final product's homogeneity, stability, and biological activity. This guide provides an objective, data-driven comparison of two common PEGylation reagents: Bromo-PEG12-acid and NHS-PEG12-acid. We will delve into their respective reaction chemistries, compare their performance based on experimental data, and provide detailed protocols to aid in the selection of the optimal linker for your specific application.
Chemical Properties and Reaction Mechanisms
The fundamental difference between this compound and NHS-PEG12-acid lies in their reactive moieties, which target different functional groups on an antibody.
-
NHS-PEG12-acid: This linker features an N-hydroxysuccinimide (NHS) ester. NHS esters are highly reactive towards primary amines (-NH₂), which are abundantly found on the side chains of lysine residues and at the N-terminus of each polypeptide chain in an antibody.[][2] The reaction is a nucleophilic acyl substitution that proceeds efficiently at a neutral to slightly basic pH (7.2-8.5), forming a highly stable amide bond.[][3] Due to the widespread distribution of lysine residues on the antibody surface, NHS-ester chemistry typically results in a heterogeneous mixture of conjugates with a varied drug-to-antibody ratio (DAR) and conjugation sites.[]
-
This compound: This linker possesses a bromoacetyl group. The bromoacetyl group is an α-halo ketone that reacts with nucleophiles, most notably the thiol group (-SH) on the side chain of cysteine residues. This reaction, a nucleophilic substitution, forms a stable thioether bond. Antibody conjugation via cysteine residues offers a path to greater site-specificity. Antibodies have a limited number of cysteine residues, which are often involved in disulfide bonds. These disulfide bonds can be selectively reduced to provide a defined number of reactive thiol groups, allowing for the production of more homogeneous ADCs with a controlled DAR. Using bromoacetamide chemistry can lead to highly stable and homogenous ADCs.
Performance Comparison: this compound vs. NHS-PEG12-acid
The choice between targeting cysteine thiols with a bromo-linker or lysine amines with an NHS-linker has significant implications for the characteristics of the final conjugate.
| Parameter | This compound (Thiol-Reactive) | NHS-PEG12-acid (Amine-Reactive) | References |
| Target Residue | Cysteine (Thiol, -SH) | Lysine (Primary Amine, -NH₂) | , |
| Bond Formed | Thioether | Amide | , |
| Site-Specificity | High (especially with engineered cysteines) | Low (stochastic labeling of many lysines) | , |
| Product Homogeneity | High (controlled DAR) | Low (heterogeneous mixture, varied DAR) | , |
| Reaction pH | Typically 6.0 - 7.5 | Typically 7.2 - 8.5 | , |
| Antibody Pre-processing | Often requires reduction of disulfide bonds (e.g., with TCEP) | Generally not required | , |
| Bond Stability | Stable | Very Stable | , |
| Potential Impact on Function | Less likely to impact antigen binding | Can impact antigen binding if lysines in the CDR are modified | , |
Experimental Workflows and Signaling Pathways
The workflows for conjugation differ significantly, primarily due to the antibody pre-processing step required for thiol-reactive chemistry.
Detailed Experimental Protocols
The following are generalized protocols. Optimization is recommended for specific antibodies and payloads.
This protocol is designed for conjugating a bromoacetyl-functionalized linker to cysteine residues, which first requires the reduction of interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water)
-
This compound linker-payload, dissolved in DMSO
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.4
-
Quenching Reagent: N-acetylcysteine (10 mM in water)
-
Purification: Desalting columns (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1–2 mg/mL in PBS, pH 7.4.
-
Antibody Reduction: Add a 10-fold molar excess of 10 mM TCEP solution to the antibody solution. Incubate for 30-60 minutes at room temperature to reduce disulfide bonds and generate free thiol groups.
-
Removal of Reducing Agent: Immediately remove excess TCEP using a desalting column equilibrated with Reaction Buffer (PBS, pH 7.4). This step is critical to prevent the TCEP from reacting with the bromoacetyl group.
-
Conjugation Reaction: Add a 5 to 10-fold molar excess of the this compound linker-payload (dissolved in DMSO) to the reduced antibody solution. Ensure the final DMSO concentration does not exceed 10% (v/v).
-
Incubation: Gently mix and incubate the reaction for 1-2 hours at room temperature. The reaction can be monitored by LC-MS.
-
Quenching: Stop the reaction by adding a 2-fold molar excess of N-acetylcysteine (relative to the bromo-linker) to quench any unreacted bromoacetyl groups. Incubate for 15 minutes.
-
Purification: Remove unconjugated linker-payload and quenching reagent by buffer exchange using desalting columns or size-exclusion chromatography (SEC), equilibrating with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Characterization: Determine the final protein concentration (e.g., via A280 measurement) and the average drug-to-antibody ratio (DAR) using methods like Hydrophobic Interaction Chromatography (HIC-HPLC) or mass spectrometry.
This protocol targets primary amines on lysine residues and is generally more straightforward as it does not require a reduction step.
Materials:
-
Monoclonal antibody (mAb)
-
Reaction Buffer: 0.1 M phosphate buffer or PBS, pH adjusted to 8.0-8.5. Crucially, this buffer must be free of primary amines (e.g., no Tris or glycine).
-
NHS-PEG12-acid linker-payload
-
Anhydrous, amine-free dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification: Dialysis cassettes or desalting columns
Procedure:
-
Antibody Preparation: Buffer exchange the antibody into the amine-free Reaction Buffer (pH 8.0-8.5) to a final concentration of 1-10 mg/mL.
-
Prepare NHS Ester Solution: Immediately before use, dissolve the NHS-PEG12-acid linker-payload in anhydrous DMSO to create a 10 mM stock solution. The NHS-ester moiety hydrolyzes quickly in aqueous solutions, so do not prepare stock solutions for storage.
-
Conjugation Reaction: Add a calculated molar excess (typically 10 to 20-fold) of the dissolved NHS ester to the antibody solution while gently stirring. A 20-fold molar excess is common for an antibody concentration of 1-10 mg/mL.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM Tris. The primary amine in Tris will react with and consume any remaining NHS esters. Incubate for 15 minutes.
-
Purification: Remove excess, unreacted linker-payload and the NHS byproduct from the conjugate. This is typically achieved using dialysis against PBS or through gel filtration/desalting columns.
-
Characterization: Determine the final protein concentration and average DAR as described in the previous protocol.
Conclusion and Recommendations
The selection between this compound and NHS-PEG12-acid is a strategic decision that should be guided by the desired attributes of the final antibody conjugate.
-
Choose NHS-PEG12-acid for:
-
Applications where rapid and straightforward conjugation is prioritized.
-
When a heterogeneous product is acceptable or when modifying the antigen-binding site is not a major concern.
-
General labeling of antibodies for applications like immunoassays where precise control over the conjugation site is less critical.
-
-
Choose this compound for:
-
The development of therapeutic ADCs where product homogeneity, a defined DAR, and batch-to-batch consistency are paramount.
-
Applications requiring site-specific modification to avoid impacting the antigen-binding domains of the antibody.
-
When the goal is to produce a more uniform and well-characterized biotherapeutic.
-
Ultimately, the superior control over conjugation site and product homogeneity offered by cysteine-directed strategies makes This compound and similar thiol-reactive linkers the preferred choice for the development of next-generation, precisely engineered antibody therapeutics.
References
A Head-to-Head Comparison of Bromo-PEG12-acid Alternatives for Protein Conjugation
For researchers, scientists, and drug development professionals, the precise and efficient conjugation of polyethylene glycol (PEG) to proteins is a cornerstone of therapeutic development. The choice of linker chemistry is critical, influencing not only the efficiency of the conjugation reaction but also the stability, bioactivity, and immunogenicity of the final bioconjugate. While Bromo-PEG12-acid has been a tool for alkylating thiol groups, a variety of alternative reagents offer distinct advantages in terms of specificity, reaction conditions, and the stability of the resulting linkage. This guide provides an objective comparison of common alternatives to this compound, supported by experimental data and detailed protocols to inform your selection process.
Overview of this compound and its Alternatives
This compound is a bifunctional linker featuring a bromoacetyl group and a carboxylic acid. The bromoacetyl group reacts with nucleophiles, most notably the thiol groups of cysteine residues, via nucleophilic substitution. The carboxylic acid can be activated for conjugation to amines. However, the reactivity of the bromoacetyl group is not exclusively limited to thiols, and side reactions with other nucleophilic amino acid residues can occur.
This has led to the development and widespread adoption of several alternative PEGylation chemistries, each with a unique mechanism of action and specific advantages:
-
Maleimide-PEG Linkers: These reagents are highly selective for thiol groups on cysteine residues, forming a stable thioether bond.[1][2] This specificity is a major advantage for site-specific protein modification.[3]
-
NHS-ester-PEG Linkers: N-hydroxysuccinimide (NHS) esters are highly reactive towards primary amines, found on lysine residues and the N-terminus of proteins.[4][5] This results in a very stable amide bond.
-
Hydrazide-PEG Linkers: These linkers react with carbonyl groups (aldehydes or ketones) to form hydrazone bonds. This chemistry is particularly useful for the site-specific conjugation to glycoproteins after periodate oxidation of their carbohydrate moieties. The stability of the hydrazone bond can be pH-dependent.
-
Click Chemistry (Azide-Alkyne Cycloaddition): This bioorthogonal reaction offers exceptional specificity and efficiency. A protein is first functionalized with either an azide or an alkyne group, and the corresponding PEG linker is then "clicked" into place, forming a stable triazole linkage.
Performance Comparison
The choice of a PEGylation reagent should be guided by a careful consideration of several performance parameters. The following table summarizes the key characteristics of this compound and its primary alternatives.
| Feature | Bromo-PEG-acid | Maleimide-PEG | NHS-ester-PEG | Hydrazide-PEG | Click Chemistry (Azide-Alkyne) |
| Target Residue | Cysteine (thiol) | Cysteine (thiol) | Lysine, N-terminus (amine) | Aldehydes/Ketones (on glycans) | Azide or Alkyne (engineered) |
| Resulting Linkage | Thioether | Thioether | Amide | Hydrazone | Triazole |
| Reaction pH | 7.0-8.5 | 6.5-7.5 | 7.0-9.0 | 5.0-7.0 | Neutral |
| Bond Stability | Stable | Stable | Highly Stable | pH-dependent (less stable at acidic pH) | Highly Stable |
| Specificity | Moderate | High | High (for amines) | High (for carbonyls) | Very High (Bioorthogonal) |
| Key Advantage | Simple alkylation chemistry | High thiol specificity | Forms highly stable bonds | Site-specific for glycoproteins | High specificity and efficiency |
| Considerations | Potential for side reactions | Maleimide ring can undergo hydrolysis at high pH | Can lead to heterogeneous products | Hydrazone bond can be reversible | Requires two-step process |
Experimental Protocols
Detailed and reliable protocols are essential for successful protein conjugation. Below are representative protocols for the key alternative PEGylation chemistries.
Protocol 1: Amine-Reactive PEGylation using NHS-ester-PEG
This protocol describes the conjugation of an NHS-ester-PEG to a protein containing accessible primary amines.
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
NHS-ester-PEG reagent
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Dialysis or size-exclusion chromatography (SEC) materials for purification
Procedure:
-
Equilibrate the NHS-ester-PEG reagent to room temperature before opening.
-
Prepare a fresh 10 mM stock solution of the NHS-ester-PEG reagent in anhydrous DMSO or DMF immediately before use.
-
Add a 10- to 50-fold molar excess of the NHS-ester-PEG stock solution to the protein solution with gentle mixing. The final concentration of the organic solvent should not exceed 10% (v/v).
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purify the PEGylated protein from excess reagents and byproducts using dialysis or SEC.
-
Characterize the conjugate to determine the degree of PEGylation and confirm protein integrity.
Protocol 2: Thiol-Reactive PEGylation using Maleimide-PEG
This protocol outlines the site-specific conjugation of a Maleimide-PEG to a protein containing a free cysteine residue.
Materials:
-
Protein solution (1-10 mg/mL in a thiol-free buffer, e.g., PBS, pH 6.5-7.5, containing 1-5 mM EDTA)
-
Maleimide-PEG reagent
-
Anhydrous DMSO or DMF
-
Quenching reagent (e.g., 1 M 2-mercaptoethanol or L-cysteine)
-
Purification materials (dialysis or SEC)
Procedure:
-
If necessary, reduce disulfide bonds in the protein using a reducing agent like TCEP and subsequently remove the reducing agent.
-
Prepare a fresh 10 mM stock solution of the Maleimide-PEG reagent in anhydrous DMSO or DMF.
-
Add a 10- to 20-fold molar excess of the Maleimide-PEG stock solution to the protein solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quench the reaction by adding the quenching reagent to a final concentration that is in excess of the starting Maleimide-PEG.
-
Purify the PEGylated protein using dialysis or SEC.
-
Analyze the conjugate to confirm successful PEGylation and assess purity.
Protocol 3: Carbonyl-Reactive PEGylation using Hydrazide-PEG
This protocol describes the conjugation of a Hydrazide-PEG to a glycoprotein following oxidation.
Materials:
-
Glycoprotein solution in a suitable buffer (e.g., acetate buffer, pH 5.5)
-
Sodium periodate (NaIO₄)
-
Hydrazide-PEG reagent
-
Reaction buffer (e.g., PBS, pH 6.5-7.5)
-
Purification materials
Procedure:
-
Oxidation: Dissolve the glycoprotein in an appropriate buffer. Add a freshly prepared solution of sodium periodate to a final concentration of 1-10 mM. Incubate in the dark on ice for 15-30 minutes.
-
Quench the oxidation reaction by adding a quenching agent like glycerol.
-
Remove excess periodate and byproducts by buffer exchange into the reaction buffer.
-
Conjugation: Add the Hydrazide-PEG reagent to the oxidized glycoprotein solution at a molar excess.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
Purify the PEGylated glycoprotein using an appropriate method such as SEC.
-
Characterize the final conjugate.
Visualizing Workflows and Pathways
Understanding the experimental workflow and the biological context of the conjugated protein is crucial. The following diagrams, generated using Graphviz, illustrate a typical protein conjugation workflow and a relevant signaling pathway.
Conclusion
The selection of a PEGylation reagent is a critical decision in the development of protein therapeutics. While this compound offers a straightforward method for thiol alkylation, its limitations in specificity have paved the way for a range of superior alternatives. Maleimide-PEG linkers provide excellent selectivity for cysteine residues, NHS-ester-PEGs form highly stable bonds with amines, Hydrazide-PEGs are ideal for site-specific modification of glycoproteins, and click chemistry offers unparalleled specificity and efficiency. By carefully considering the target protein, the desired stability of the conjugate, and the specific application, researchers can select the optimal PEGylation strategy to advance their research and development goals. This guide provides the foundational information and protocols to make an informed decision in this crucial step of bioconjugation.
References
A Researcher's Guide to Polyethylene Glycol (PEG) Linkers in Bioconjugation: A Comparative Analysis of Linker Length
For researchers, scientists, and drug development professionals, the rational design of bioconjugates is paramount to achieving desired therapeutic outcomes. Among the critical components of these complex molecules, the linker—specifically the polyethylene glycol (PEG) linker—plays a pivotal role in modulating the overall performance of the bioconjugate. This guide provides an objective comparison of different length PEG linkers, supported by experimental data, to inform the selection of the optimal linker for various bioconjugation applications.
The length of a PEG linker, which consists of repeating ethylene glycol units, significantly influences the physicochemical and biological properties of the resulting bioconjugate, such as antibody-drug conjugates (ADCs), PEGylated proteins, and nanoparticles.[1][2] The choice of PEG linker length is a critical consideration that can impact solubility, stability, pharmacokinetics, immunogenicity, and ultimately, therapeutic efficacy.[3][4]
The Impact of PEG Linker Length: A Balancing Act
The selection of a PEG linker length involves a trade-off between several key parameters. Longer PEG chains generally enhance the hydrophilicity of the bioconjugate, which is particularly advantageous when working with hydrophobic drugs or proteins, as it can reduce aggregation and improve stability in aqueous solutions.[3] The increased hydrodynamic size associated with longer PEGs can also shield the bioconjugate from enzymatic degradation and reduce renal clearance, leading to a longer circulation half-life in vivo. This steric shielding effect can also mask epitopes on the protein surface, thereby reducing its immunogenicity.
Conversely, shorter PEG linkers may be preferable in scenarios where a smaller overall conjugate size is critical or when minimal steric hindrance at the target site is desired. For instance, in some cases, a shorter, more constrained linker may lead to higher binding affinity between a targeting ligand and its receptor.
Comparative Analysis of PEG Linker Length on Bioconjugate Properties
The following tables summarize quantitative data from various studies, highlighting the impact of PEG linker length on key performance indicators of bioconjugates.
Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated |
| No PEG | ~8.5 | 1.0 |
| PEG2 | ~6.5 | 0.76 |
| PEG4 | ~5.0 | 0.59 |
| PEG8 | ~3.5 | 0.41 |
| PEG12 | ~3.0 | 0.35 |
| PEG24 | ~2.5 | 0.29 |
| Data synthesized from a study on non-binding IgG conjugated to MMAE with a drug-to-antibody ratio (DAR) of 8. |
Table 2: Effect of PEG Linker Length on Receptor Binding Affinity
| PEG Linker Length | Target Receptor | IC50 (nM) |
| PEG2 | Gastrin-Releasing Peptide Receptor (GRPR) | 1.5 |
| PEG4 | Gastrin-Releasing Peptide Receptor (GRPR) | 2.8 |
| PEG8 | Gastrin-Releasing Peptide Receptor (GRPR) | 4.5 |
| PEG12 | Gastrin-Releasing Peptide Receptor (GRPR) | 6.2 |
| Data from a study on natGa-NOTA-PEGn-RM26 binding to GRPR. In this study, shorter mini-PEG linkers resulted in a lower IC50 value, indicating higher binding affinity. |
Table 3: Influence of PEG Linker Length on In Vivo Efficacy of an Antibody-Drug Conjugate
| PEG Linker Length | Tumor Growth Inhibition (%) |
| PEG2 | 35-45 |
| PEG4 | 35-45 |
| PEG8 | 75-85 |
| PEG12 | 75-85 |
| PEG24 | 75-85 |
| Results from a study in SCID mice bearing L540cy tumor xenografts, where ADCs with longer PEG linkers (8, 12, and 24 units) showed significantly higher tumor growth inhibition. |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of different length PEG linkers are provided below.
Protocol 1: Synthesis and Characterization of an Antibody-Drug Conjugate (ADC) with Varying PEG Linker Lengths
This protocol describes the site-specific conjugation of a PEG-maleimide linker to a thiol group on an antibody, which is often generated by the reduction of interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
PEG-Maleimide linkers of varying lengths (e.g., PEG4, PEG8, PEG12)
-
Cytotoxic drug with a compatible reactive group
-
Phosphate-buffered saline (PBS), pH 7.2
-
Size-exclusion chromatography (SEC) column
-
UV/Vis Spectrophotometer
-
Hydrophobic Interaction Chromatography (HIC) system (optional)
-
Mass Spectrometer (optional)
Procedure:
-
Antibody Reduction:
-
Prepare a solution of the antibody in PBS.
-
Add a 10-20 fold molar excess of TCEP to the antibody solution to reduce the interchain disulfide bonds.
-
Incubate the mixture at 37°C for 1-2 hours.
-
Remove excess TCEP using a desalting column equilibrated with PBS.
-
-
Drug-Linker Conjugation:
-
Dissolve the PEG-maleimide linker of a specific length and the cytotoxic drug in an appropriate solvent.
-
Add the drug-linker solution to the reduced antibody solution at a specific molar ratio.
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.
-
-
Purification:
-
Purify the resulting ADC from unreacted drug-linker and other small molecules using a size-exclusion chromatography (SEC) column.
-
-
Characterization:
-
Purity and Concentration: Determine the purity and concentration of the purified ADC using UV/Vis spectroscopy and SEC.
-
Drug-to-Antibody Ratio (DAR) Determination:
-
UV/Vis Spectroscopy: Measure the absorbance of the ADC solution at 280 nm (for the antibody) and at a wavelength where the drug has maximum absorbance. The DAR can be calculated using the Beer-Lambert law and the respective extinction coefficients.
-
Hydrophobic Interaction Chromatography (HIC): HIC can be used to separate ADC species with different numbers of conjugated drugs, providing a more detailed view of the DAR distribution.
-
Mass Spectrometry: Mass spectrometry can be used to determine the exact mass of the ADC and its different drug-loaded species, allowing for a precise DAR calculation.
-
-
Protocol 2: In Vivo Pharmacokinetic Study
This protocol outlines a typical pharmacokinetic study in a rodent model to evaluate the impact of PEG linker length on the circulation half-life of a bioconjugate.
Materials:
-
Bioconjugates with varying PEG linker lengths
-
Animal model (e.g., mice or rats)
-
Equipment for intravenous (IV) administration
-
Blood collection supplies
-
ELISA kit or other suitable analytical method for quantifying the bioconjugate in plasma
Procedure:
-
Administration:
-
Administer a single intravenous (IV) dose of the bioconjugate with a specific PEG linker length to a cohort of animals.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, etc.) post-injection.
-
-
Sample Processing:
-
Process the blood samples to isolate plasma.
-
-
Quantification:
-
Quantify the concentration of the bioconjugate in the plasma samples using a validated analytical method such as ELISA.
-
-
Data Analysis:
-
Plot the plasma concentration of the bioconjugate versus time.
-
Calculate key pharmacokinetic parameters, including half-life (t½), clearance (CL), and area under the curve (AUC), using appropriate software.
-
Visualizing Bioconjugation Concepts
The following diagrams illustrate key concepts and workflows related to PEG linkers in bioconjugation.
Caption: Workflow for ADC synthesis, purification, and characterization.
Caption: Effects of varying PEG linker lengths on bioconjugate properties.
Conclusion
The length of the PEG linker is a critical design parameter in bioconjugation that profoundly impacts the therapeutic potential of the resulting molecule. While longer PEG linkers generally improve the pharmacokinetic profile and reduce immunogenicity, shorter linkers may be advantageous for optimizing receptor binding and minimizing the overall size of the conjugate. The optimal PEG linker length is highly dependent on the specific antibody, payload, and target, necessitating empirical evaluation. By carefully considering the interplay between linker length and the desired properties of the bioconjugate, researchers can rationally design more effective and safer therapeutics.
References
A Tale of Two Tethers: A Comparative Guide to Cleavable SPDP and Non-Cleavable Thioether Linkers in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the choice of linker is a critical decision in the design of effective and safe Antibody-Drug Conjugates (ADCs). This guide provides an objective comparison of two prototypic linker strategies: the glutathione-sensitive cleavable disulfide linker, exemplified by the SPDP crosslinker, and the stable, non-cleavable thioether linker, often formed from precursors like Bromo-PEG12-acid. This comparison is supported by experimental data and detailed protocols to inform rational ADC design.
The linker connecting a monoclonal antibody to a potent cytotoxic payload is a pivotal component that dictates the ADC's stability in circulation, its mechanism of drug release, and ultimately, its therapeutic window. The fundamental difference between the two linker types lies in their payload release strategy. Cleavable linkers are designed to release the payload in response to specific triggers within the tumor microenvironment or inside the cancer cell, while non-cleavable linkers release the drug only after the complete lysosomal degradation of the antibody.[1] This distinction has profound implications for an ADC's efficacy, safety, and pharmacokinetic profile.
Mechanism of Action: A Dichotomy in Drug Release
SPDP (Succinimidyl 3-(2-pyridyldithio)propionate) Linker: A Cleavable Approach
The SPDP linker is a heterobifunctional crosslinker that contains a disulfide bond.[2][3] This disulfide bond is the "cleavable" element, designed to be stable in the oxidizing environment of the bloodstream but susceptible to reduction in the intracellular environment, where the concentration of reducing agents like glutathione (GSH) is significantly higher.[4]
The conjugation process typically involves two main steps:
-
Antibody Modification: The N-hydroxysuccinimide (NHS) ester end of SPDP reacts with primary amines (e.g., lysine residues) on the antibody, introducing a pyridyldithio group.
-
Payload Conjugation: A thiol-containing payload then reacts with the modified antibody, displacing the pyridine-2-thione group to form a disulfide bond between the antibody and the payload.[3]
Once the ADC is internalized by a target cancer cell, the high intracellular concentration of glutathione rapidly reduces the disulfide bond, releasing the payload in its unmodified, active form.
This compound and the Formation of a Non-Cleavable Thioether Linker
This compound is a bifunctional linker composed of a polyethylene glycol (PEG) spacer with a terminal bromo group and a carboxylic acid. While not a cleavable linker in itself, it is a precursor for forming a highly stable, non-cleavable thioether bond.
The conjugation strategy to form a non-cleavable ADC using this type of linker would typically involve:
-
Payload-Linker Synthesis: The carboxylic acid end of the this compound is activated and reacted with an amine on the cytotoxic payload to form a stable amide bond.
-
Antibody Conjugation: The bromo group on the payload-linker construct then reacts with a nucleophile on the antibody, commonly a thiol group (from a reduced interchain disulfide or an engineered cysteine), via nucleophilic substitution to form a stable thioether bond.
Payload release from an ADC with a non-cleavable thioether linker is entirely dependent on the proteolytic degradation of the antibody backbone within the lysosome of the cancer cell. This process releases the payload still attached to the linker and the amino acid residue from the antibody it was conjugated to.
Below is a DOT script visualizing the distinct payload release mechanisms for SPDP and a thioether linker.
Head-to-Head Comparison: Performance and Characteristics
The choice between a cleavable and a non-cleavable linker strategy involves a trade-off between payload release efficiency, plasma stability, and the potential for off-target toxicity and the bystander effect.
| Feature | SPDP (Cleavable Disulfide) | Thioether (Non-Cleavable) |
| Payload Release Mechanism | Reductive cleavage by intracellular glutathione. | Proteolytic degradation of the antibody in the lysosome. |
| Released Payload Form | Unmodified, active payload. | Payload attached to the linker and an amino acid. |
| Plasma Stability | Generally lower than non-cleavable linkers; susceptible to premature cleavage in the circulation. | High plasma stability, as the thioether bond is very stable. |
| Bystander Effect | Can induce a potent bystander effect if the released payload is membrane-permeable. | Generally weak to non-existent, as the charged payload-linker-amino acid complex is often not membrane-permeable. |
| Dependence on Tumor Biology | Relies on high intracellular glutathione levels for efficient cleavage. | Dependent on efficient ADC internalization and lysosomal processing. |
| Potential for Off-Target Toxicity | Higher potential for off-target toxicity due to premature payload release in circulation. | Lower potential for off-target toxicity due to high plasma stability. |
Quantitative Data Summary
Direct comparative studies providing quantitative data for ADCs with SPDP versus a bromo-PEG-derived thioether linker are scarce. However, comparisons between disulfide linkers and the widely used non-cleavable SMCC linker (which also forms a thioether bond) can serve as a valuable proxy.
Table 1: In Vitro Cytotoxicity
| Cell Line | ADC Linker Type | Payload | IC50 (ng/mL) | Reference |
| HER2+ Breast Cancer | Disulfide (SPP) | DM1 | ~1-10 | |
| HER2+ Breast Cancer | Thioether (SMCC) | DM1 | ~0.1-1 |
Note: Lower IC50 indicates higher potency. Data is illustrative and can vary based on the specific antibody, payload, and cell line.
Table 2: In Vivo Efficacy in Xenograft Models
| Tumor Model | ADC Linker Type | Payload | Dose (mg/kg) | Tumor Growth Inhibition (%) | Reference |
| Breast Cancer Xenograft | Disulfide | Maytansinoid | 15 | ~50% | |
| Breast Cancer Xenograft | Thioether (SMCC) | DM1 | 15 | >90% (Superior activity) |
Table 3: Plasma Stability
| ADC Linker Type | Payload | Species | % Intact ADC after 7 days | Reference |
| Disulfide | DM4 | Mouse | ~25-50% | |
| Thioether (SMCC) | DM1 | Rat | >80% |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADCs with different linkers.
Experimental Workflow for ADC Efficacy Evaluation
The following diagram outlines a typical workflow for evaluating the in vivo efficacy of an ADC in a xenograft model.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates at a predetermined optimal density and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs (with SPDP and thioether linkers), unconjugated antibody, and free payload. Add the treatments to the cells.
-
Incubation: Incubate the plates for 72-120 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: In Vivo Xenograft Efficacy Study
-
Model Establishment: Subcutaneously implant human tumor cells into the flank of immunodeficient mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., vehicle control, unconjugated antibody, SPDP-ADC, thioether-ADC).
-
Dosing: Administer the treatments intravenously (IV) at specified doses and schedules.
-
Monitoring: Measure tumor volumes and mouse body weights 2-3 times per week.
-
Endpoint: At the end of the study, calculate the tumor growth inhibition (TGI) for each group and perform statistical analysis. Tumors may also be excised for pharmacodynamic analysis.
Protocol 3: ADC Plasma Stability Assay
-
Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (human, mouse, or rat) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Sample Preparation: Purify the ADC from the plasma using affinity chromatography (e.g., Protein A beads).
-
LC-MS Analysis: Analyze the purified ADC by liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR) at each time point.
-
Data Analysis: A decrease in the average DAR over time indicates payload deconjugation and linker instability.
Conclusion
The choice between a cleavable SPDP linker and a non-cleavable thioether linker represents a fundamental decision in ADC design, with significant consequences for the therapeutic's performance.
-
SPDP (cleavable disulfide) linkers offer the advantage of releasing an unmodified, potent payload, which can lead to a powerful bystander effect, crucial for treating heterogeneous tumors. However, this comes at the cost of potentially lower plasma stability and a higher risk of off-target toxicity.
-
Thioether (non-cleavable) linkers , formed from precursors like this compound, provide superior plasma stability, leading to a wider therapeutic window and potentially lower off-target toxicity. The trade-off is a generally weaker or absent bystander effect and a reliance on efficient lysosomal degradation of the antibody for payload release.
Ultimately, the optimal linker strategy is context-dependent, relying on the specific target antigen, the properties of the payload, and the characteristics of the tumor microenvironment. A thorough understanding of these linker technologies, supported by robust in vitro and in vivo evaluation, is paramount for the successful development of the next generation of antibody-drug conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Bromo-PEGylation for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic attachment of polyethylene glycol (PEG) chains to therapeutic proteins and peptides, a process known as PEGylation, is a cornerstone of modern drug development. It offers a wealth of advantages, including enhanced stability, prolonged circulatory half-life, and reduced immunogenicity. While numerous PEGylation chemistries are available, bromo-PEGylation has emerged as a compelling method for site-specific conjugation, particularly at cysteine residues. This guide provides an objective comparison of bromo-PEGylation with other prevalent methods, supported by experimental data and detailed protocols, to inform the selection of the most appropriate strategy for your research and development needs.
Executive Summary of PEGylation Chemistries
The choice of PEGylation chemistry is critical as it dictates the stability of the resulting conjugate, the specificity of the PEG attachment, and the overall yield of the desired product. Bromo-PEGylation, which proceeds via a thiol-alkylation reaction, offers a unique combination of high reactivity and the formation of a stable thioether bond. This positions it as a strong alternative to other common techniques such as maleimide-thiol chemistry, N-hydroxysuccinimide (NHS) ester chemistry, and click chemistry.
Comparative Analysis of PEGylation Methods
The following table summarizes the key performance indicators of bromo-PEGylation against other widely used methods. The data presented is a synthesis of findings from multiple studies to provide a comprehensive overview.
| PEGylation Method | Target Residue(s) | Bond Type | Reaction pH | Typical Mono-PEGylated Product Yield | Linkage Stability | Key Advantages | Key Disadvantages |
| Bromo-PEGylation | Cysteine | Thioether | 7.0 - 8.5 | High (>80%) | High | Stable bond, high specificity for thiols | Potential for side reactions at higher pH |
| Maleimide-Thiol | Cysteine | Thioether | 6.5 - 7.5 | Very High (>90%)[1] | Moderate to Low | High reaction efficiency, high specificity | Prone to retro-Michael addition and thiol exchange, leading to deconjugation[1] |
| NHS Ester | Lysine, N-terminus | Amide | 7.0 - 9.0 | Variable (often heterogeneous mixture) | High | Well-established, reacts with readily available amines | Lack of site-specificity leading to product heterogeneity |
| Click Chemistry | Modified Residues (e.g., Azide, Alkyne) | Triazole | Neutral | Very High (>95%) | Very High | High specificity and yield, bioorthogonal | Requires pre-introduction of non-native functional groups |
In-Depth Comparison: Stability of Thiol-Reactive Chemistries
A critical factor in the long-term efficacy of a PEGylated therapeutic is the stability of the linkage between the PEG and the protein. For thiol-reactive chemistries, the stability of the resulting thioether bond is paramount. Bromo-PEGylation forms a stable thioether linkage. In contrast, the thioether bond formed via maleimide chemistry is susceptible to a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols like glutathione in vivo.
A study directly comparing a mono-sulfone PEG (which forms a stable thioether bond similar to bromo-PEG) with a maleimide-PEG conjugate demonstrated a significant difference in stability.
| Conjugation Chemistry | Incubation Condition | % Conjugation Retained After 7 Days |
| Mono-sulfone PEG | 1 mM Glutathione, 37°C | > 95%[1] |
| Maleimide-PEG | 1 mM Glutathione, 37°C | ~70%[1] |
This data underscores a key advantage of bromo-PEGylation over maleimide-based approaches for applications requiring long-term stability in a physiological environment.
Experimental Workflows and Signaling Pathways
The selection of a PEGylation strategy impacts the entire workflow, from initial protein modification to final product purification. The following diagrams, generated using Graphviz (DOT language), illustrate a comparative experimental workflow and a representative signaling pathway where a PEGylated therapeutic might act.
Detailed Experimental Protocols
To ensure reproducibility and facilitate the adoption of these techniques, detailed experimental protocols are provided below.
Protocol 1: Bromo-PEGylation of a Cysteine-Containing Protein
This protocol describes a general procedure for the site-specific PEGylation of a protein with an accessible cysteine residue using a bromo-PEG reagent.
Materials:
-
Cysteine-containing protein
-
Bromo-PEG reagent (e.g., Bromo-PEG-maleimide)
-
Phosphate buffer (50 mM, pH 7.5) containing 1 mM EDTA
-
Degassing equipment (e.g., nitrogen or argon gas)
-
Reaction vessel
-
Purification system (e.g., Ion-Exchange Chromatography or Size-Exclusion Chromatography)
Procedure:
-
Protein Preparation: Dissolve the cysteine-containing protein in the phosphate buffer to a final concentration of 1-5 mg/mL. Degas the solution thoroughly to prevent oxidation of the cysteine residue.
-
PEG Reagent Preparation: Immediately before use, dissolve the Bromo-PEG reagent in the phosphate buffer to a concentration that will achieve a 5-10 fold molar excess relative to the protein.
-
Conjugation Reaction: Add the Bromo-PEG solution to the protein solution with gentle stirring. The reaction proceeds via nucleophilic substitution, where the thiol group of the cysteine attacks the carbon atom bearing the bromine, forming a stable thioether bond.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight. The optimal reaction time should be determined empirically for each specific protein and PEG reagent.
-
Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as dithiothreitol (DTT) or 2-mercaptoethanol, to a final concentration of 10-20 mM to react with any excess Bromo-PEG.
-
Purification: Purify the PEGylated protein from unreacted protein, excess PEG reagent, and quenching agent using an appropriate chromatography method. Ion-exchange chromatography is often effective in separating PEGylated species from the un-PEGylated protein due to the shielding of charges by the PEG chains. Size-exclusion chromatography can also be used to separate based on hydrodynamic radius.
-
Characterization: Characterize the purified conjugate to determine the degree of PEGylation and confirm the site of attachment using techniques such as SDS-PAGE, mass spectrometry, and HPLC.
Protocol 2: Maleimide-Thiol PEGylation
This protocol outlines the procedure for PEGylating a cysteine-containing protein using a maleimide-activated PEG.
Materials:
-
Cysteine-containing protein
-
Maleimide-PEG reagent
-
Phosphate buffer (50 mM, pH 6.5-7.0) containing 1 mM EDTA
-
Other materials as listed in Protocol 1
Procedure:
-
Protein and PEG Reagent Preparation: Follow steps 1 and 2 as described in the Bromo-PEGylation protocol, using the specified phosphate buffer (pH 6.5-7.0). The lower pH helps to maintain the stability of the maleimide group.
-
Conjugation Reaction: Add the Maleimide-PEG solution to the protein solution. The reaction proceeds via a Michael addition of the thiol to the maleimide double bond.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours. The reaction is typically faster than bromo-pegylation.
-
Quenching and Purification: Follow steps 5 and 6 as in the Bromo-PEGylation protocol.
-
Characterization: Characterize the purified product as described in the Bromo-PEGylation protocol.
Protocol 3: NHS Ester PEGylation
This protocol describes the non-specific PEGylation of a protein through its lysine residues using an NHS ester-activated PEG.
Materials:
-
Protein containing accessible lysine residues
-
NHS Ester-PEG reagent
-
Phosphate buffer (50 mM, pH 7.5-8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Other materials as listed in Protocol 1
Procedure:
-
Protein and PEG Reagent Preparation: Dissolve the protein in the phosphate buffer. Prepare a stock solution of the NHS Ester-PEG in a dry, aprotic solvent (e.g., DMSO or DMF) immediately before use, as the NHS ester is susceptible to hydrolysis.
-
Conjugation Reaction: Add the NHS Ester-PEG solution to the protein solution to achieve a 10-20 fold molar excess.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature.
-
Quenching: Add the quenching solution to a final concentration of 50-100 mM to hydrolyze any unreacted NHS ester.
-
Purification and Characterization: Purify and characterize the resulting heterogeneous mixture of PEGylated proteins as described in the previous protocols. Extensive purification may be required to isolate specific PEGylated isoforms.
Protocol 4: Click Chemistry PEGylation
This protocol provides a general workflow for PEGylating a protein that has been pre-modified to contain an azide or alkyne group.
Materials:
-
Azide or alkyne-modified protein
-
Alkyne or azide-functionalized PEG reagent
-
Copper(I) catalyst (e.g., copper(II) sulfate and a reducing agent like sodium ascorbate)
-
Copper-chelating ligand (e.g., TBTA or THPTA)
-
Reaction buffer (e.g., phosphate buffer, pH 7.0)
-
Other materials as listed in Protocol 1
Procedure:
-
Protein and PEG Reagent Preparation: Dissolve the modified protein and the PEG reagent in the reaction buffer.
-
Catalyst Preparation: Prepare the copper(I) catalyst solution by mixing copper(II) sulfate and the reducing agent in the presence of the chelating ligand.
-
Conjugation Reaction: Add the catalyst solution to the mixture of the protein and PEG reagent. The click reaction, a copper-catalyzed azide-alkyne cycloaddition (CuAAC), will proceed to form a stable triazole linkage.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature.
-
Purification and Characterization: Purify and characterize the PEGylated protein as described in the previous protocols.
Conclusion
Bromo-PEGylation presents a robust and reliable method for the site-specific conjugation of PEG to cysteine residues. Its primary advantage lies in the formation of a highly stable thioether bond, which is crucial for the development of long-acting protein therapeutics. While maleimide-thiol chemistry offers slightly faster reaction kinetics and potentially higher initial yields, the instability of the resulting conjugate is a significant drawback. For applications where site-specificity is not paramount, NHS ester chemistry remains a viable, albeit less controlled, option. Click chemistry provides the highest degree of specificity and stability but requires prior modification of the protein.
Ultimately, the choice of PEGylation strategy will depend on the specific requirements of the therapeutic protein, including the desired site of attachment, the importance of linkage stability, and the tolerance for product heterogeneity. For researchers seeking to develop highly stable and homogeneous PEGylated biotherapeutics, bromo-PEGylation offers a compelling and advantageous approach.
References
Unraveling the Stability of PEG Linkers in Bioconjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of a linker is a pivotal decision in the design of bioconjugates, profoundly influencing their stability, efficacy, and safety profile. Among the diverse linker technologies, polyethylene glycol (PEG) linkers have become a cornerstone, prized for their ability to enhance solubility, reduce immunogenicity, and prolong circulation half-life. However, the stability of the PEG linker itself is a critical parameter that dictates the performance of the conjugate. This guide provides an objective comparison of the stability of different PEG linker conjugates, supported by experimental data and detailed methodologies, to inform the rational design of next-generation therapeutics.
The stability of a PEG linker conjugate is not a monolithic property but rather a nuanced interplay of the linker's chemical nature, its length, and the physiological environment it encounters. Premature cleavage of the linker can lead to off-target toxicity and diminished therapeutic efficacy, while insufficient cleavage at the target site can render the conjugate inert. This guide will delve into the stability of various classes of PEG linkers, including non-cleavable linkers and cleavable linkers designed to respond to specific biological triggers.
Comparative Stability of PEG Linker Conjugates
The stability of a PEG linker is fundamentally determined by the chemical bonds that constitute its structure and connect it to the biological molecule and the payload. These linkers can be broadly categorized into two main types: non-cleavable and cleavable.
Non-Cleavable PEG Linkers
Non-cleavable linkers, such as those based on thioether bonds, offer high plasma stability.[1][2] The release of the payload from a conjugate with a non-cleavable linker relies on the complete proteolytic degradation of the antibody backbone within the lysosome of the target cell.[1][2] This inherent stability minimizes the premature release of the cytotoxic drug in circulation, potentially leading to a wider therapeutic window and reduced off-target toxicity.[1]
Cleavable PEG Linkers
Cleavable linkers are designed to be stable in the systemic circulation but to break down and release their payload in response to specific triggers present in the target microenvironment, such as low pH, high redox potential, or the presence of specific enzymes.
pH-Sensitive Linkers: These linkers, often incorporating hydrazone or orthoester moieties, are designed to be stable at physiological pH (7.4) but hydrolyze in the acidic environment of endosomes and lysosomes (pH 5.0-6.5). While effective in principle, some hydrazone linkers have shown instability at neutral pH, leading to premature drug release. For instance, aliphatic aldehyde-based hydrazone linkers can be highly unstable at physiological pH, with half-lives as short as 2.5 hours, whereas aromatic aldehyde-derived hydrazones exhibit greater stability.
Redox-Sensitive Linkers: These linkers typically contain disulfide bonds, which are stable in the bloodstream but are readily cleaved in the reducing environment of the cytoplasm, where the concentration of glutathione is significantly higher. This mechanism allows for efficient intracellular drug release.
Enzyme-Sensitive Linkers: These linkers incorporate peptide sequences that are substrates for specific enzymes, such as cathepsins, which are highly expressed in the lysosomes of tumor cells. The valine-citrulline (Val-Cit) dipeptide is a widely used enzyme-cleavable linker that demonstrates excellent stability in human plasma but is efficiently cleaved by cathepsin B. However, species-specific differences in enzyme activity are a crucial consideration during preclinical development.
The following table summarizes quantitative data on the stability of various PEG linker conjugates. It is important to note that direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions.
| Linker Type | Linker Chemistry Example | Stability Metric | Value | Species | Reference |
| Non-Cleavable | Thioether (e.g., SMCC) | High Plasma Stability | Generally stable in circulation | Human | |
| pH-Sensitive (Hydrazone) | Aliphatic Aldehyde-derived | Half-life at pH 7.4 | ~2.5 hours | In vitro | |
| pH-Sensitive (Hydrazone) | Aromatic Aldehyde-derived | Half-life at pH 7.4 | >72 hours | In vitro | |
| Enzyme-Sensitive (Peptide) | Valine-Citrulline (VC) | Payload Release after 21 days | <2% | Human Plasma | |
| Enzyme-Sensitive (Peptide) | GGFG | Payload Release after 21 days | <2% | Human Plasma |
Visualizing Linker Cleavage Mechanisms
To better understand the different strategies for payload release, the following diagrams illustrate the cleavage mechanisms of common cleavable PEG linkers.
References
A Comparative Guide to the Impact of Linker Chemistry on ADC Stability and Efficacy
For researchers, scientists, and drug development professionals, the choice of linker chemistry is a cornerstone in the design of a safe and effective antibody-drug conjugate (ADC). The linker, which connects the monoclonal antibody to the cytotoxic payload, is a critical determinant of the ADC's therapeutic index.[1][2] Its chemical properties govern the stability of the conjugate in systemic circulation, the mechanism and efficiency of payload release at the tumor site, and ultimately, the overall efficacy and toxicity profile.[3][4] An ideal linker must be stable enough to prevent premature payload release in the bloodstream, which can lead to off-target toxicity, while also allowing for efficient cleavage and drug release within the target cancer cells.[]
This guide provides an objective comparison of different linker strategies, supported by experimental data, to inform the rational design of next-generation ADCs.
Cleavable vs. Non-Cleavable Linkers: A Tale of Two Release Strategies
The fundamental distinction in linker technology lies in the mechanism of payload release. Linkers are broadly classified as either cleavable or non-cleavable, a choice that profoundly impacts an ADC's mechanism of action, stability, and potential for bystander killing.
Cleavable Linkers: These are designed to be labile under specific conditions prevalent in the tumor microenvironment or within tumor cells. This controlled release is achieved through several mechanisms:
-
Enzyme-Sensitive Linkers: These linkers, often containing dipeptides like valine-citrulline (vc), are cleaved by lysosomal proteases (e.g., cathepsin B) that are overexpressed in many tumor cells.
-
pH-Sensitive Linkers: Hydrazone linkers are a key example, designed to be stable at the physiological pH of blood (around 7.4) but hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).
-
Redox-Sensitive Linkers: Disulfide linkers exploit the higher intracellular concentration of reducing agents like glutathione (GSH) compared to the plasma, leading to reductive cleavage and payload release.
A significant advantage of cleavable linkers is their ability to induce a "bystander effect." Once the payload is released, if it is membrane-permeable, it can diffuse out of the target cancer cell and kill neighboring, antigen-negative tumor cells, thereby enhancing the therapeutic effect.
Non-Cleavable Linkers: In contrast, non-cleavable linkers, such as those forming a stable thioether bond (e.g., SMCC), do not have a specific trigger for cleavage. The release of the payload relies on the complete lysosomal degradation of the antibody backbone. This process results in the payload being released with the linker and an attached amino acid residue from the antibody. The primary advantage of this approach is enhanced plasma stability, which can lead to a wider therapeutic window and reduced off-target toxicity. However, the lack of a diffusible payload generally precludes a bystander effect.
Comparative Data on Linker Performance
The choice of linker chemistry has a quantifiable impact on both the stability of the ADC in plasma and its efficacy against tumor cells. The following tables summarize comparative data from various studies.
Table 1: Comparative Plasma Stability of Different ADC Linkers
| Linker Type | ADC Example | Species | Incubation Time | % Intact ADC / Stability Metric | Reference |
| Cleavable | |||||
| Valine-Citrulline (vc) | Trastuzumab-vc-MMAE | Mouse | 7 days | ~25% of initial conjugated drug remains | |
| Valine-Citrulline (vc) | ADC with VC-PABC linker | Mouse | In vivo study | Relatively unstable due to carboxylesterase 1c (Ces1c) activity | |
| Ortho Hydroxy-Protected Aryl Sulfate (OHPAS) | ADC with OHPAS linker | Mouse & Human | In vitro and in vivo | Stable in both mouse and human plasma | |
| Non-Cleavable | |||||
| Thioether (SMCC) | Kadcyla® (T-DM1) | Human | Clinical data | High stability, minimal premature drug release |
Note: Direct comparison across studies can be challenging due to variations in experimental conditions, antibodies, payloads, and analytical methods.
Table 2: Comparative In Vitro Efficacy of ADCs with Different Linkers
| Target Antigen | Cell Line | Linker Type | Payload | IC50 Value | Reference |
| HER2 | SKBR3 | Galactosidase-cleavable | MMAE | Superior IC50 compared to vc-PABC and non-cleavable controls | |
| HER2 | BT474 | Sulfatase-cleavable | MMAE | More potent than non-cleavable controls | |
| CD30 | L540cy | Valine-Citrulline (vc) | MMAE | 0.5 ng/mL | |
| EGFR | A549 | Valine-Citrulline (vc) | MMAE | Effective inhibition of proliferation |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADCs with different linkers.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC in plasma over time by measuring the amount of intact ADC or released payload.
Materials:
-
ADC of interest
-
Plasma (from relevant species, e.g., human, mouse)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Analytical system (e.g., LC-MS)
Procedure:
-
Incubation: Dilute the ADC to a final concentration in plasma. Incubate the samples at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, 168 hours). Immediately store samples at -80°C to halt any further degradation.
-
Sample Preparation:
-
To measure intact ADC (DAR analysis): Isolate the ADC from the plasma using immunoaffinity capture (e.g., Protein A beads). The captured ADC can then be analyzed by LC-MS to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR over time indicates linker cleavage or payload loss.
-
To measure released payload: Extract the free payload from the plasma samples using protein precipitation or solid-phase extraction.
-
-
Analysis: Quantify the concentration of the intact ADC or the released payload using a validated LC-MS/MS method.
-
Data Interpretation: Plot the percentage of intact ADC or the concentration of released payload against time to determine the stability profile and half-life of the ADC in plasma.
Protocol 2: In Vitro Cytotoxicity Assay
Objective: To determine the cytotoxic potency (e.g., IC50 value) of an ADC against antigen-positive cancer cells.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
ADC of interest and control ADC/antibody
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates at a predetermined optimal density and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and control articles in cell culture medium. Remove the existing medium from the cells and add the ADC dilutions.
-
Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).
-
Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (e.g., luminescence or absorbance) using a plate reader.
-
Data Analysis: Normalize the data to untreated control cells to determine the percentage of cell viability. Plot the cell viability against the ADC concentration (log scale) and use a non-linear regression model to calculate the IC50 value.
Visualizing Linker Mechanisms and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 4. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Bromo-PEG12-acid: A Comprehensive Safety and Operational Guide
For researchers and professionals in drug development, the proper handling and disposal of specialized chemical reagents like Bromo-PEG12-acid are paramount for ensuring laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, contextualized by overarching chemical waste management principles.
Disclaimer: The following information is a general guide. Always consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer and adhere to your institution's Environmental Health & Safety (EHS) guidelines and local regulations.
Core Safety and Handling Data
Proper disposal begins with a thorough understanding of the compound's characteristics and the necessary safety precautions. The data below is compiled from information on similar PEGylated compounds and general laboratory chemical safety standards.
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Safety goggles with side-shields, protective gloves (chemically compatible), impervious lab coat, and a suitable respirator if dust or aerosols are generated. | [1][2] |
| Storage Conditions | Store in a tightly sealed container in a cool (-15°C to -40°C is often recommended for long-term storage), dry, and well-ventilated area, away from light and sources of ignition.[1][3][4] For stability, storage under an inert atmosphere (Nitrogen or Argon) is strongly suggested. | |
| Handling Procedures | Avoid contact with skin, eyes, and inhalation of any dust or aerosols. Use only in areas with adequate exhaust ventilation. When handling, allow the container to warm to room temperature before opening to prevent moisture condensation. | |
| Accidental Release Measures | In case of a spill, use full PPE, ensure adequate ventilation, and absorb the material with an inert substance (e.g., sand, silica gel). Prevent the spill from entering drains or water courses. | |
| Incompatible Materials | Strong oxidizing agents, strong bases, and some metals. |
Detailed Disposal Protocol for this compound
The disposal of this compound must be managed as a controlled chemical waste stream. Under regulations like the Resource Conservation and Recovery Act (RCRA) in the United States, pouring chemicals down the drain or disposing of them in regular trash is prohibited.
Objective: To safely collect, store, and dispose of this compound waste in compliance with laboratory safety standards and environmental regulations.
Methodology:
-
Step 1: Don Personal Protective Equipment (PPE)
-
Before handling the waste, put on all required PPE as specified in the table above: safety goggles, compatible gloves, and a lab coat.
-
-
Step 2: Waste Characterization and Segregation
-
This compound waste should be classified as a non-halogenated or halogenated organic chemical waste, depending on institutional guidelines.
-
Crucially, it must be segregated from incompatible chemicals. Do not mix with strong acids, bases, or oxidizers. It is best practice to collect it in a designated container separate from other solvent streams unless compatibility is confirmed.
-
-
Step 3: Select and Prepare the Waste Container
-
Choose a container that is chemically compatible with this compound (e.g., a high-density polyethylene or glass bottle). The container must be in good condition, free from damage, and have a secure, leak-proof closure.
-
Properly label the container with a "Hazardous Waste" label, clearly identifying the contents as "this compound" and noting any other components if it's a solution.
-
-
Step 4: Waste Collection
-
Carefully transfer the this compound waste into the prepared container. If transferring a solid, avoid generating dust.
-
Do not fill the container to more than 90% of its capacity to allow for expansion and prevent spills.
-
After transfer, securely close the container lid.
-
-
Step 5: Temporary On-site Storage
-
Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage area.
-
This area must be well-ventilated, and the container should be placed within a secondary containment system to catch any potential leaks.
-
Regularly inspect the storage area and containers for any signs of leakage or deterioration.
-
-
Step 6: Arrange for Final Disposal
-
Stockpiling hazardous waste in the lab is forbidden.
-
Follow your institution's established procedures for waste pickup. This typically involves contacting the Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Complete any required waste documentation or logs. The waste will then be transported to a licensed treatment, storage, and disposal facility (TSDF) for final disposition, likely through incineration.
-
Visualized Disposal Workflow
The following diagram illustrates the logical steps and decision points in the proper disposal process for this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
